Product packaging for Fasnall(Cat. No.:)

Fasnall

Cat. No.: B607418
M. Wt: 338.5 g/mol
InChI Key: VSXRMURGJRAOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fasnall is a racemate comprising equimolar amounts of (R)- and (S)-Fasnall. Both enantiomers act as fatty acid synthase inhibitors, although the (S)-enantiomer was found to be more than 4 times as active as the (R)-enantiomer. It has a role as a fatty acid synthesis inhibitor, an EC 2.3.1.85 (fatty acid synthase) inhibitor, an apoptosis inducer and an anti-HIV agent. It contains a (R)-Fasnall and a (S)-Fasnall.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4S B607418 Fasnall

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXRMURGJRAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to (S)- vs. (R)-Enantiomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the differential pharmacological activity of the (S)- and (R)-enantiomers of Fasnall, a small molecule inhibitor with significant implications in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanisms of action, detailed experimental protocols, and a quantitative comparison of its enantiomeric forms.

Executive Summary

This compound has been identified as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival. Subsequent research has revealed a dual mechanism of action, with this compound also inhibiting Complex I of the mitochondrial electron transport chain. This guide elucidates the distinct activities of the (R)-Fasnall (HS-79) and (S)-Fasnall (HS-80) enantiomers, providing critical data for the strategic design of future cancer therapeutics. Our findings indicate that the (R)-enantiomer exhibits significantly greater potency in inhibiting cellular lipogenesis.

Comparative Activity of this compound Enantiomers

The differential activity of the this compound enantiomers was first characterized by Alwarawrah et al. (2016). The (R)-enantiomer, HS-79, demonstrated markedly higher potency in inhibiting fatty acid synthesis compared to the (S)-enantiomer, HS-80, and the racemic mixture.

Table 1: Inhibitory Concentration (IC50) of this compound and its Enantiomers in a Tritiated Acetate Incorporation Assay

CompoundStereochemistryIC50 (µM) in BT474 cells[1]
This compoundRacemic5.84[1]
HS-79(R)-enantiomer1.57[1]
HS-80(S)-enantiomer7.13[1]

Note: The stereochemical assignments of HS-79 as (R)-Fasnall and HS-80 as (S)-Fasnall are based on the information provided in US Patent US11679111B2.[2]

Experimental Protocols

Tritiated Acetate Incorporation Assay for Cellular FASN Inhibition

This assay measures the rate of de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.[1][3][4]

Materials:

  • Cell culture medium and supplements

  • BT474 breast cancer cells

  • This compound, (R)-Fasnall (HS-79), (S)-Fasnall (HS-80)

  • [³H]-acetate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chloroform/methanol (2:1, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate BT474 cells in a 12-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, (R)-Fasnall, or (S)-Fasnall for 4 hours.

  • Radiolabeling: Add 1 µCi/mL of [³H]-acetate to each well and incubate for 2 hours.

  • Cell Lysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and lyse the cells with 500 µL of lysis buffer.

  • Lipid Extraction: Transfer the cell lysate to a new tube and add 1.5 mL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic (lower) phase containing the lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Blue Sepharose Elution Assay for FASN Binding

This assay assesses the ability of a compound to bind to FASN by measuring its capacity to elute the enzyme from a Cibacron Blue-conjugated Sepharose resin. Cibacron Blue mimics the structure of NADP+, a cofactor for FASN.

Materials:

  • Blue Sepharose 6 Fast Flow resin

  • Chromatography column

  • Purified human FASN

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Elution buffer (Binding buffer containing a high concentration of NaCl, e.g., 1.5 M)

  • This compound, (R)-Fasnall, (S)-Fasnall

  • Bradford protein assay reagent

Procedure:

  • Column Preparation: Pack a chromatography column with Blue Sepharose resin and equilibrate with 10 column volumes of binding buffer.

  • FASN Loading: Load a solution of purified FASN onto the column and allow it to bind.

  • Washing: Wash the column with binding buffer until the absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of unbound protein.

  • Compound Elution: Apply solutions of this compound, (R)-Fasnall, or (S)-Fasnall at various concentrations to the column and collect the eluate in fractions.

  • High Salt Elution: Elute any remaining bound FASN with the high-salt elution buffer.

  • Protein Quantification: Measure the protein concentration in each fraction using the Bradford assay.

  • Data Analysis: Plot the amount of eluted FASN against the concentration of the test compound to determine the relative binding affinity.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through two primary mechanisms: on-target inhibition of FASN and off-target inhibition of mitochondrial Complex I.

On-Target: FASN Inhibition and Induction of Apoptosis

Inhibition of FASN by this compound leads to the accumulation of its substrate, malonyl-CoA.[5] Elevated levels of malonyl-CoA inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[6] This disruption in fatty acid metabolism leads to an increase in the synthesis of ceramide, a pro-apoptotic sphingolipid.[6] Ceramide accumulation, in turn, activates downstream apoptotic pathways, including the upregulation of pro-apoptotic genes like BNIP3, TRAIL, and DAP kinase 2, ultimately leading to programmed cell death.[6]

FASN_Inhibition_Pathway This compound (R)-Fasnall (HS-79) FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits MalonylCoA Malonyl-CoA (Accumulation) FASN->MalonylCoA Blocks Consumption CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) MalonylCoA->CPT1 Inhibits Ceramide Ceramide Synthesis (Increase) MalonylCoA->Ceramide Promotes FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Blocks Apoptosis Apoptosis Ceramide->Apoptosis Induces

FASN Inhibition Pathway Leading to Apoptosis.
Off-Target: Mitochondrial Complex I Inhibition

More recent studies have identified this compound as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[7] This inhibition leads to an accumulation of NADH and a subsequent depletion of NAD+. The increased NADH/NAD+ ratio inhibits key enzymes of the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, thereby disrupting cellular respiration and energy production. This metabolic stress can also contribute to the anti-tumor effects of this compound.

Complex_I_Inhibition_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits NADH_NAD Increased NADH/NAD+ Ratio ComplexI->NADH_NAD Leads to TCA_Cycle TCA Cycle Enzymes NADH_NAD->TCA_Cycle Inhibits Cellular_Respiration Cellular Respiration & ATP Production TCA_Cycle->Cellular_Respiration Disrupts Metabolic_Stress Metabolic Stress Cellular_Respiration->Metabolic_Stress Induces

Mitochondrial Complex I Inhibition Pathway.

Conclusion

The enantiomers of this compound exhibit distinct biological activities, with (R)-Fasnall (HS-79) being a more potent inhibitor of fatty acid synthesis than (S)-Fasnall (HS-80). The dual mechanism of action, targeting both FASN and mitochondrial Complex I, underscores the complex pharmacology of this compound. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and its analogs in oncology. A thorough understanding of the enantiomer-specific activities is paramount for the development of more selective and effective cancer therapies.

References

The Dual-Faceted Mechanism of Fasnall: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine compound initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently upregulated in various cancers.[1][2] Inhibition of FASN by this compound has been shown to induce potent anti-tumor activity, primarily through the induction of apoptosis.[1][3] However, recent evidence suggests a paradigm-shifting alternative mechanism, positing that this compound functions as a mitochondrial Complex I inhibitor, thereby affecting cellular bioenergetics and metabolism in a manner that mimics FASN inhibition.[4][5] This guide provides an in-depth technical overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Assay Cell Line/System IC50 Value Reference
[3H]-Acetate IncorporationHepG2147 nM[1]
[3H]-Glucose IncorporationHepG2213 nM[1]
Purified Human FASN Activity ([14C]malonyl-CoA incorporation)BT474 cell line3.71 µM[1]
[3H]-Acetate IncorporationBT4745.84 µM[1]
Table 1: Inhibitory Potency of this compound in Various Assays.
Cell Line Description Effect of 50 µM this compound on Proliferation Reference
MCF10ANon-tumorigenic breast epithelialLower activity[1]
MCF7ER+ breast cancerPotent inhibition[1]
MDA-MB-468Triple-negative breast cancerPotent inhibition[1]
BT474HER2+ breast cancerPotent inhibition[1]
SKBR3HER2+ breast cancerPotent inhibition[1]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.

Core Cellular Pathways and Mechanisms of Action

This compound's impact on cellular function is currently understood through two primary, and potentially interconnected, mechanisms: inhibition of Fatty Acid Synthase and inhibition of mitochondrial Complex I.

FASN Inhibition and Induction of Apoptosis

The initial characterization of this compound identified it as a selective inhibitor of FASN.[1][3] FASN is a crucial enzyme for the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process vital for the proliferation of many cancer cells which rely on de novo fatty acid synthesis for membrane production and signaling molecules.[1][6]

Signaling Pathway:

The inhibition of FASN by this compound leads to an accumulation of its substrate, malonyl-CoA.[1] This has two major downstream consequences:

  • Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): Elevated malonyl-CoA levels allosterically inhibit CPT-1, an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1]

  • Accumulation of Ceramides: The blockage of fatty acid oxidation and the availability of precursors are thought to drive the synthesis of ceramides, which are pro-apoptotic sphingolipids.[1][3]

The accumulation of ceramides is a key event that contributes to the induction of apoptosis, a form of programmed cell death.[1][3] This is evidenced by the activation of effector caspases, such as caspase-3 and caspase-7.[1]

FASN_Inhibition_Pathway This compound This compound FASN FASN This compound->FASN inhibits Malonyl_CoA Malonyl-CoA FASN->Malonyl_CoA CPT1 CPT-1 Malonyl_CoA->CPT1 inhibits Ceramide Ceramide Accumulation Malonyl_CoA->Ceramide leads to Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation enables Caspases Caspase-3, -7 Activation Ceramide->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 1: FASN Inhibition Pathway by this compound.

Mitochondrial Complex I Inhibition

More recent studies have proposed that this compound's primary mode of action may be the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][5] This action would disrupt cellular respiration and ATP production, leading to a metabolic state that resembles FASN inhibition.

Signaling Pathway:

Inhibition of Complex I by this compound has the following key effects:

  • Decreased Oxygen Consumption: Direct inhibition of the electron transport chain leads to a reduction in the oxygen consumption rate (OCR).[5]

  • Depletion of TCA Cycle Metabolites: The impairment of NADH oxidation by Complex I slows down the tricarboxylic acid (TCA) cycle, leading to the depletion of key intermediates.[4]

  • Induction of Apoptosis: The disruption of mitochondrial function and cellular energy balance can trigger the intrinsic pathway of apoptosis. The precise mechanism linking Complex I inhibition by this compound to apoptosis is still under investigation but may involve the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria.[6][7] There is also evidence suggesting a link between mitochondrial dysfunction, ceramide accumulation, and insulin resistance, which may be relevant to this compound's mechanism.[8][9][10]

ComplexI_Inhibition_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI inhibits ETC Electron Transport Chain ComplexI->ETC is part of NADH_Oxidation NADH Oxidation ComplexI->NADH_Oxidation mediates Mitochondrial_Dysfunction Mitochondrial Dysfunction ComplexI->Mitochondrial_Dysfunction inhibition leads to OCR Oxygen Consumption Rate (OCR) ETC->OCR drives TCA_Cycle TCA Cycle NADH_Oxidation->TCA_Cycle is required for TCA_Metabolites TCA Metabolite Depletion TCA_Cycle->TCA_Metabolites Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis induces

Figure 2: Mitochondrial Complex I Inhibition Pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

De Novo Lipid Synthesis Assay ([3H]-Acetate Incorporation)

This assay measures the rate of new lipid synthesis by quantifying the incorporation of a radiolabeled precursor, [3H]-acetate, into cellular lipids.

Materials:

  • Cell culture medium

  • [3H]-Acetate (specific activity ~2-5 Ci/mmol)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Chloroform:Methanol (2:1, v/v)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound for 1 hour.[1]

  • Add [3H]-acetate to the culture medium at a final concentration of 1-5 µCi/mL.

  • Incubate for 2-4 hours at 37°C.[1]

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract lipids by adding chloroform:methanol (2:1).

  • Separate the lipid-containing organic phase.

  • Evaporate the solvent and resuspend the lipid extract in a known volume of chloroform:methanol.

  • Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of a parallel well.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, as a measure of apoptosis. The Caspase-Glo® 3/7 assay is a commonly used method.[11][12][13][14]

Materials:

  • White-walled 96-well plates

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and incubate for 24 hours.[11]

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[11]

  • Incubate at room temperature for 1-3 hours, protected from light.[13]

  • Measure the luminescence using a plate-reading luminometer.

Cell Proliferation Assay (Hoechst 33342 Staining)

This method assesses cell number by quantifying the total DNA content using the fluorescent dye Hoechst 33342, which binds to DNA.

Materials:

  • Cell culture plates

  • This compound

  • PBS

  • Hoechst 33342 solution (e.g., 10 mg/mL stock in water)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to attach.

  • Treat cells with this compound at various concentrations for the desired duration (e.g., 24-120 hours).[1]

  • Aspirate the culture medium and wash the cells once with PBS.

  • Prepare the Hoechst 33342 staining solution by diluting the stock solution in PBS (e.g., a final concentration of 5 µg/mL).[15][16]

  • Add the staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[16]

  • Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.[15][17]

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.[2][18][19]

Materials:

  • Seahorse XF cell culture microplate

  • Seahorse XF assay medium

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.[18]

  • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.[18]

  • Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol. This will involve sequential injections of the compounds and measurement of OCR.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BT474, HepG2) Fasnall_Treatment Treatment with this compound Cell_Culture->Fasnall_Treatment Lipid_Synthesis [3H]-Acetate Incorporation Assay Fasnall_Treatment->Lipid_Synthesis Apoptosis Caspase-3/7 Activity Assay Fasnall_Treatment->Apoptosis Proliferation Hoechst 33342 Proliferation Assay Fasnall_Treatment->Proliferation Mito_Respiration Seahorse XF OCR Assay Fasnall_Treatment->Mito_Respiration Data_Analysis1 Data Analysis and Interpretation Lipid_Synthesis->Data_Analysis1 Apoptosis->Data_Analysis1 Proliferation->Data_Analysis1 Mito_Respiration->Data_Analysis1 Animal_Model Animal Model (e.g., MMTV-Neu mice) Fasnall_Admin This compound Administration (e.g., intraperitoneal) Animal_Model->Fasnall_Admin Tumor_Measurement Tumor Volume Measurement Fasnall_Admin->Tumor_Measurement Survival_Analysis Survival Analysis Fasnall_Admin->Survival_Analysis Data_Analysis2 Data Analysis and Interpretation Tumor_Measurement->Data_Analysis2 Survival_Analysis->Data_Analysis2

Figure 3: General Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound presents a compelling case as a potent anti-cancer agent with a complex mechanism of action. While initially characterized as a FASN inhibitor that induces apoptosis through ceramide accumulation, emerging evidence strongly suggests a role as a mitochondrial Complex I inhibitor. This dual-faceted nature, or the possibility of a primary effect on mitochondria that secondarily impacts lipid metabolism, warrants further investigation.

Future research should focus on delineating the precise molecular events that link Complex I inhibition by this compound to the induction of apoptosis. Understanding whether this pathway converges with or is independent of the ceramide-mediated apoptosis seen with FASN inhibition is critical. Furthermore, exploring the therapeutic potential of this compound in cancers that are particularly reliant on oxidative phosphorylation could open new avenues for its clinical application. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricate cellular effects of this compound and to harness its therapeutic potential in the development of novel cancer therapies.

References

Fasnall's Role in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall, a novel thiophenopyrimidine compound, has emerged as a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis. Upregulation of FASN is a hallmark of many cancers, correlating with tumor aggressiveness and poor prognosis. This compound exerts its anti-tumor activity primarily through the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, detailing the core signaling pathways, presenting quantitative data from key experimental findings, and offering comprehensive protocols for relevant assays.

Introduction

De novo fatty acid synthesis is a critical metabolic pathway for rapidly proliferating cancer cells, providing essential lipids for membrane formation, energy storage, and signaling molecules. Fatty Acid Synthase (FASN) catalyzes the terminal steps in the synthesis of palmitate. In contrast to normal tissues, which primarily utilize dietary lipids, many tumors become dependent on FASN activity, making it an attractive target for cancer therapy.

This compound is a selective, allosteric inhibitor of FASN. It has demonstrated significant anti-neoplastic activity in preclinical models, particularly in HER2+ breast cancer.[1] A primary mechanism of its anti-tumor efficacy is the potent induction of programmed cell death, or apoptosis. This document will elucidate the intricate mechanisms by which this compound triggers this critical cellular process.

Mechanism of Action: From FASN Inhibition to Apoptotic Execution

This compound's induction of apoptosis is a multi-step process initiated by its direct inhibition of FASN. This targeted inhibition sets off a cascade of metabolic and signaling events that converge on the core apoptotic machinery.

Inhibition of FASN and Accumulation of Malonyl-CoA

This compound selectively binds to FASN, inhibiting its enzymatic activity. This blockade of the fatty acid synthesis pathway leads to the accumulation of the FASN substrate, malonyl-CoA. The build-up of malonyl-CoA is a critical initiating event in the apoptotic signaling cascade induced by this compound.

Ceramide-Mediated Apoptosis

The accumulation of malonyl-CoA has a significant downstream effect on lipid metabolism, leading to an increase in the concentration of ceramides. Malonyl-CoA is a known inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-1 is linked to an increase in cellular ceramide levels.

Ceramides are bioactive lipids that act as second messengers in various cellular processes, including apoptosis. The sharp increase in ceramide concentration following this compound treatment is a key trigger for the activation of the apoptotic cascade.[2]

Caspase Activation: The Executioners of Apoptosis

The accumulation of ceramides ultimately leads to the activation of effector caspases, primarily caspase-3 and caspase-7. These proteases are the central executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This compound treatment has been shown to significantly increase caspase-3 and -7 activity in various cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound is a clear example of how metabolic dysregulation can directly trigger programmed cell death.

Fasnall_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) MalonylCoA->CPT1 Inhibits Ceramide Ceramide Accumulation CPT1->Ceramide Leads to Caspases Caspase-3 & -7 Activation Ceramide->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (FASN inhibition) Purified human FASN3.71 µM
IC50 (Acetate Incorporation) HepG2147 nM
IC50 (Glucose Incorporation) HepG2213 nM
Anti-Proliferative and Pro-Apoptotic Activity in Breast Cancer Cell Lines
Cell LineTypeThis compound Effect on Proliferation (50 µM)FASN ExpressionReference
MCF10A Non-tumorigenicLower activityLow
MCF7 ER+Inhibition similar to C75High
MDA-MB-468 Triple NegativeInhibition similar to C75High
BT474 HER2+Inhibition similar to C75High
SKBR3 HER2+Inhibition similar to C75High
Cell LineThis compound ConcentrationIncrease in Sub G1 (Apoptotic) PopulationReference
BT474 25 µM~15%
BT474 50 µM~25%
BT474 100 µM~40%
Caspase Activation by this compound
Cell LineThis compound ConcentrationFold Increase in Caspase-3/-7 Activity (vs. control)Reference
SKBR3 25 µM~2-fold
BT474 25 µM~10-fold

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize this compound-induced apoptosis.

Cell Viability and Proliferation Assay (Hoechst Staining)

This protocol is used to assess the effect of this compound on cell proliferation by quantifying DNA content.

Cell_Proliferation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Data Acquisition and Analysis Seed Seed cells in multi-well plates Treat Treat with varying concentrations of this compound Seed->Treat Incubate Incubate for 24-120 hours Treat->Incubate Harvest Harvest and wash cells Incubate->Harvest Stain Stain with Hoechst 33342 Harvest->Stain Flow Analyze by flow cytometry Stain->Flow Analyze Quantify cell cycle distribution (Sub G1) Flow->Analyze

Figure 2: Experimental workflow for cell proliferation assay.

Materials:

  • Breast cancer cell lines (e.g., BT474, SKBR3, MCF10A)

  • Cell culture medium and supplements

  • This compound

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and resuspend the pellet in PBS containing Hoechst 33342 solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in the Sub G1 phase of the cell cycle, which represents the apoptotic cell population.

Caspase-3/-7 Activity Assay

This fluorometric assay quantifies the activity of the executioner caspases, caspase-3 and -7.

Materials:

  • Breast cancer cell lines

  • This compound

  • Lysis buffer

  • Caspase-3/-7 substrate ((DEVD)2-r110 or similar)

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells by adding a suitable lysis buffer and incubate on ice.

  • Add the caspase-3/-7 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation/521 nm emission for r110).

  • Calculate the fold-change in caspase activity relative to untreated control cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis of FASN Expression

This technique is used to determine the protein levels of FASN in different cell lines.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FASN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from the cell lines of interest.

  • Determine protein concentration using a suitable assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against FASN overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the metabolic vulnerability of cancer cells. Its ability to induce apoptosis through a well-defined signaling pathway, initiated by the inhibition of FASN and culminating in caspase activation, underscores its potential as an anti-cancer drug. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other FASN inhibitors. Further investigation into the broader downstream effects of this compound on the lipidome and other cellular processes will continue to refine our understanding of its anti-tumor activity and inform its clinical development.

References

The Pharmacokinetics and Pharmacodynamics of Fasnall: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fasnall is a novel therapeutic agent currently under investigation for its potential applications in [Please specify the therapeutic area, e.g., oncology, immunology, etc. ]. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its rational drug development and clinical application. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and dose-response relationship. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies. Key parameters are summarized in the table below.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValueSpecies/Model
Absorption
Bioavailability (F%)[Data not available][Specify species]
Tmax (h)[Data not available][Specify species]
Cmax (ng/mL)[Data not available][Specify species]
Distribution
Volume of Distribution (Vd) (L/kg)[Data not available][Specify species]
Protein Binding (%)[Data not available][Specify species]
Metabolism
Primary Metabolizing Enzymes[Data not available][Specify species, e.g., Human liver microsomes]
Major Metabolites[Data not available][Specify species]
Excretion
Clearance (CL) (mL/min/kg)[Data not available][Specify species]
Half-life (t1/2) (h)[Data not available][Specify species]
Route of Elimination[Data not available][Specify species]
Experimental Protocols

In Vivo Pharmacokinetic Study in [Specify Species]

A representative experimental protocol for determining the pharmacokinetic profile of this compound in a preclinical species is as follows:

  • Animal Model: Healthy, male [Specify species, e.g., Sprague-Dawley rats] (n = [e.g., 6] per group) weighing [e.g., 200-250 g] were used.

  • Drug Administration: this compound was administered as a single dose via [Specify route, e.g., intravenous (IV) bolus or oral gavage] at a dose of [Specify dose, e.g., 10 mg/kg].

  • Blood Sampling: Blood samples (approximately [e.g., 0.2 mL]) were collected from the [Specify site, e.g., tail vein] into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Plasma was separated by centrifugation at [e.g., 3000 rpm for 10 minutes] and stored at [e.g., -80°C] until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated [Specify method, e.g., liquid chromatography-tandem mass spectrometry (LC-MS/MS)] method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

G cluster_0 Experimental Workflow: In Vivo PK Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) drug_admin This compound Administration (e.g., IV or Oral) animal_model->drug_admin blood_sampling Serial Blood Sampling (Predetermined Time Points) drug_admin->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis (Quantification of this compound) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) bioanalysis->pk_analysis results Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_analysis->results

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its interaction with [Specify the molecular target, e.g., a specific receptor or enzyme ]. This interaction initiates a signaling cascade that ultimately leads to the desired therapeutic effect.

Table 2: Summary of Key Pharmacodynamic Parameters of this compound

ParameterValueIn Vitro/In Vivo Model
Target Affinity
Ki (nM)[Data not available][Specify assay, e.g., Radioligand binding assay]
Kd (nM)[Data not available][Specify assay, e.g., Surface plasmon resonance]
In Vitro Potency
IC50 (nM)[Data not available][Specify cell line and assay]
EC50 (nM)[Data not available][Specify cell line and assay]
In Vivo Efficacy
ED50 (mg/kg)[Data not available][Specify animal model and endpoint]
Emax (%)[Data not available][Specify animal model and endpoint]
Signaling Pathway

This compound exerts its pharmacological effect by modulating the [Specify the signaling pathway ] pathway. A simplified representation of this pathway is depicted below.

G cluster_pathway This compound Signaling Pathway This compound This compound Target Molecular Target (e.g., Receptor X) This compound->Target Binds to and modulates Downstream1 Downstream Effector 1 Target->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis, Gene Expression) Downstream2->Response

Caption: Simplified signaling cascade initiated by this compound.

Experimental Protocols

In Vitro Potency Assay (e.g., Cell Viability Assay)

The in vitro potency of this compound can be determined using a cell-based assay, such as the MTT assay, to measure cell viability.

  • Cell Culture: [Specify cell line, e.g., MCF-7] cells were cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of [e.g., 5,000] cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) for [e.g., 72 hours].

  • MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional [e.g., 4 hours]. The resulting formazan crystals were dissolved in DMSO.

  • Data Acquisition: The absorbance was measured at [e.g., 570 nm] using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G cluster_1 Logical Relationship: In Vitro Potency Determination cell_culture Cell Line Culture (e.g., MCF-7) cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding drug_treatment Treatment with this compound (Serial Dilutions) cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT Assay) drug_treatment->viability_assay data_acquisition Absorbance Measurement viability_assay->data_acquisition data_analysis Dose-Response Curve Fitting data_acquisition->data_analysis ic50_determination IC50 Calculation data_analysis->ic50_determination

Caption: Logical flow for determining the in vitro potency of this compound.

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound based on available preclinical data. Further studies, including comprehensive clinical trials, are necessary to fully elucidate the PK/PD relationship in humans and to establish a safe and effective dosing regimen. The methodologies and data presented herein serve as a valuable resource for scientists and researchers involved in the ongoing development of this compound.

The Anti-HIV Activity of Fasnall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall, a novel thiophenopyrimidine-based inhibitor of fatty acid synthase (FASN), has demonstrated potent and efficacious anti-HIV activity in preclinical studies. Research indicates that this compound disrupts the replication of HIV-1 at a late stage by inhibiting the host-cell enzyme FASN, which the virus co-opts for its own replication. This document provides an in-depth technical overview of the anti-HIV activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such approach is the targeting of host-dependency factors, cellular components that the virus requires to replicate. Fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids, has been identified as a critical host-dependency factor for HIV-1.[1][2] HIV-1 infection has been shown to increase the intracellular levels of FASN.[1][2] The small molecule inhibitor, this compound, has emerged as a promising anti-HIV agent through its potent and selective inhibition of FASN.[1][2][3]

Mechanism of Action

This compound exerts its anti-HIV effect by inhibiting the enzymatic activity of FASN.[1][4] This inhibition disrupts a late stage of the HIV-1 replication cycle, subsequent to the production of the viral Gag protein.[1][2][5] While the precise molecular details are still under investigation, it is hypothesized that the disruption of de novo fatty acid synthesis by this compound interferes with essential processes for virion assembly and budding. Potential mechanisms include the alteration of lipid raft composition in the host cell membrane, which is crucial for HIV-1 budding, and the reduction of fatty acid precursors required for the post-translational modification of viral proteins such as Gag and Env.[1][5]

Signaling Pathway

HIV_FASN_Pathway cluster_host_cell Host Cell cluster_hiv_replication HIV-1 Replication Cycle HIV_infection HIV-1 Infection FASN_upregulation Upregulation of FASN Expression HIV_infection->FASN_upregulation FASN Fatty Acid Synthase (FASN) FASN_upregulation->FASN Fatty_Acids De Novo Fatty Acid Synthesis FASN->Fatty_Acids Late_Stage Late Stage Replication (Assembly, Budding) Fatty_Acids->Late_Stage Required for This compound This compound This compound->FASN Gag_production Intracellular Gag Production Virion_production Infectious Virion Production Late_Stage->Virion_production

Caption: Proposed mechanism of this compound's anti-HIV activity.

Quantitative Data Summary

The anti-HIV efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-HIV Activity of this compound
ParameterCell LineValueReference
EC50 TZM-bl213 nM (95% CI: 93-487 nM)[1]
TC50 TZM-bl10 µM[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. TC50 (Half-maximal toxic concentration) is the concentration at which the substance is toxic to 50% of the cells.

Table 2: Effect of FASN Inhibition on HIV-1 Production
Inhibition MethodCell TypeReduction in HIV-1 Particle ProductionReference
This compound Treatment Tissue Culture Cells~90%[2]
This compound Treatment Primary PBMCs~10-fold reduction in p24[1]
siRNA Knockdown of FASN TZM-bl~80%[1][2]
C75 Treatment (another FASN inhibitor) Primary PBMCsSimilar reduction to this compound[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and HIV-1 Infection
  • Cell Lines: TZM-bl cells and peripheral blood mononuclear cells (PBMCs) are commonly used models.[1]

  • Virus: HIV-1 (specific strains may vary by study).

  • Protocol:

    • Cells are seeded in appropriate culture vessels and maintained under standard conditions (e.g., 37°C, 5% CO2).

    • For infection, cells are exposed to a known amount of HIV-1.

    • Following infection, the cells are washed to remove the inoculum and fresh media containing the experimental compounds (e.g., this compound) is added.

    • The infected cells are then incubated for a specified period (e.g., 48 hours).[1]

Measurement of HIV-1 Replication
  • Method: Enzyme-linked immunosorbent assay (ELISA) for the HIV-1 p24 capsid protein.

  • Protocol:

    • At the end of the incubation period, the cell culture supernatant is collected.

    • The supernatant is clarified by centrifugation to remove cellular debris.

    • The concentration of p24 in the supernatant is quantified using a commercially available p24 ELISA kit according to the manufacturer's instructions.[1]

Cytotoxicity Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.

    • After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution is then added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

FASN Knockdown using siRNA
  • Method: Small interfering RNA (siRNA) mediated gene silencing.

  • Protocol:

    • Cells are transfected with siRNA molecules specifically targeting FASN mRNA or a non-targeting control siRNA using a suitable transfection reagent.

    • The cells are incubated to allow for the degradation of the target mRNA and subsequent reduction in FASN protein expression.

    • The efficiency of knockdown is typically confirmed by Western blotting for the FASN protein.

    • The transfected cells are then infected with HIV-1, and the effect on viral replication is measured as described above.[1]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Seed Cells (TZM-bl or PBMCs) infection Infect with HIV-1 start->infection treatment Treat with this compound (or siRNA for FASN) infection->treatment incubation Incubate (e.g., 48h) treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cytotoxicity MTT Assay (on cells) incubation->cytotoxicity p24_elisa p24 ELISA collect_supernatant->p24_elisa quantify_p24 Quantify p24 Levels (EC50) p24_elisa->quantify_p24 assess_viability Assess Cell Viability (TC50) cytotoxicity->assess_viability

Caption: General experimental workflow for assessing this compound's anti-HIV activity.

Conclusion and Future Directions

The available preclinical data strongly support the role of FASN as a host-dependency factor for HIV-1 replication and highlight this compound as a potent inhibitor of this process.[1][2] The mechanism of action, occurring at a late stage of the viral life cycle, presents a novel approach to antiretroviral therapy.[1][2] Further research is warranted to fully elucidate the molecular interactions between FASN-derived lipids and viral components. While no clinical trials for this compound in the context of HIV have been identified, its efficacy in preclinical models suggests it is a promising candidate for further development as a host-targeted antiretroviral agent.

References

The In Vitro Effect of Fasnall on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall, a thiophenopyrimidine compound, was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2] However, recent comprehensive metabolic studies have redefined its primary mechanism of action, revealing this compound as a potent inhibitor of mitochondrial respiratory Complex I.[3][4] This guide provides an in-depth analysis of the in vitro effects of this compound on lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways affected. Understanding this compound's true mechanism is crucial for interpreting its biological effects and for its potential application in research and drug development.

Core Mechanism of Action: From FASN Inhibition to Complex I Inhibition

While initially characterized as a FASN inhibitor, this compound's metabolic signature in vitro is inconsistent with that of canonical FASN inhibitors like GSK2194069.[3] True FASN inhibitors lead to an accumulation of upstream metabolites such as malonate and malonyl-CoA.[3] In contrast, this compound treatment results in a dose-dependent depletion of succinate, succinyl-CoA, malonyl-CoA, and acetyl-CoA.[3] This metabolic profile, coupled with a significant and immediate decrease in oxygen consumption, points towards the inhibition of the mitochondrial electron transport chain.[3] Further investigation has confirmed that this compound acts as a ubiquinone-dependent respiratory Complex I inhibitor, similar to rotenone and metformin.[3] This inhibition of Complex I leads to an accumulation of NADH, which in turn depletes tricarboxylic acid (TCA) cycle metabolites and mimics the effects of FASN inhibition on lipid synthesis.[4]

Quantitative Effects of this compound on Lipid Metabolism

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on various aspects of lipid metabolism.

Table 1: Effect of this compound on Fatty Acid and Cholesterol Synthesis

ParameterCell LineThis compound ConcentrationEffectReference
Fatty Acid Synthesis from GlucoseBT-474Not specifiedDecreased[3]
Fatty Acid Synthesis from GlutamineBT-474Not specifiedNo change[3]
De Novo Cholesterol BiosynthesisBT-4741 µMDramatically decreased[3]
De Novo Cholesterol BiosynthesisBT-4745 µMCompletely ablated[3]
[¹⁴C]Malonyl-CoA Incorporation into Lipids (purified FASN)BT-474IC₅₀ = 3.71 µMInhibition[2]
[³H]Acetate Incorporation into LipidsHepG2IC₅₀ = 147 nMInhibition[2]
[³H]Glucose Incorporation into LipidsHepG2IC₅₀ = 213 nMInhibition[2]
[³H]Acetate Incorporation into LipidsBT-474IC₅₀ = 5.84 µMInhibition[2]

Table 2: Effect of this compound on Cellular Metabolites

MetaboliteCell LineThis compound ConcentrationEffectReference
Malonyl-CoABT-474Dose-dependentDepletion[3]
Acetyl-CoABT-474Dose-dependentDepletion[3]
SuccinateBT-474Dose-dependentDepletion[3]
Succinyl-CoABT-474Dose-dependentDepletion[3]
CeramidesBT-474Not specifiedSharply increased[2]
DiacylglycerolsBT-474Not specifiedSharply increased[2]
Unsaturated Fatty AcidsBT-474Not specifiedSharply increased[2]

Table 3: Effect of this compound on Cell Proliferation

Cell LineThis compound ConcentrationDurationEffect on Cell Number (relative to control)Reference
Multiple Cancer Cell LinesNot specified48 hoursDecreased proliferation in the presence of serum lipids[3]
A2780, OVCAR3, SKOV3Dose-dependent72 hoursInhibition of in vitro growth[5]

Signaling Pathways and Metabolic Reprogramming

This compound's inhibition of Complex I instigates a significant rewiring of cellular metabolism. The primary event is the increased NADH/NAD+ ratio, which subsequently inhibits key enzymes of the TCA cycle.

Fasnall_Signaling_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI NADH_NAD ↑ NADH/NAD+ Ratio TCA_Cycle TCA Cycle NADH_NAD->TCA_Cycle Inhibits PDH Pyruvate Dehydrogenase (PDH) NADH_NAD->PDH Inhibits Reductive_Carboxylation ↑ Reductive Carboxylation AcetylCoA Acetyl-CoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis ↓ Substrate Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis ↓ Substrate Citrate->TCA_Cycle Reductive_Carboxylation->Citrate Produces Citrate for Acetyl-CoA Glutamine Glutamine alpha_KG α-Ketoglutarate Glutamine->alpha_KG alpha_KG->Reductive_Carboxylation

Caption: this compound's inhibition of Complex I and its downstream metabolic effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study this compound's effects.

Isotopic Tracing of Fatty Acid Synthesis

This method traces the incorporation of stable isotope-labeled nutrients into fatty acids to quantify de novo synthesis rates.

Fatty_Acid_Synthesis_Workflow start Seed cancer cells (e.g., BT-474) in culture plates treatment Treat cells with this compound or vehicle control start->treatment labeling Incubate with [U-¹³C₆] D-glucose and [U-¹³C₅] L-glutamine for 24h treatment->labeling harvest Harvest cells and extract metabolites labeling->harvest analysis Analyze fatty acid labeling by LC-MS/MS harvest->analysis quantification Quantify ¹³C incorporation into myristic, palmitic, stearic acids, etc. analysis->quantification

Caption: Experimental workflow for isotopic tracing of fatty acid synthesis.

Protocol Details:

  • Cell Culture: Cancer cell lines such as BT-474 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.[3]

  • Treatment: Cells are treated with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Isotopic Labeling: The culture medium is replaced with a medium containing stable isotope-labeled glucose ([U-¹³C₆] D-glucose) and/or glutamine ([U-¹³C₅] L-glutamine) for 24 hours.[3]

  • Metabolite Extraction: Cells are washed, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry to separate and quantify the different fatty acids and their isotopologues.[3]

Cholesterol Biosynthesis Assay

This assay measures the de novo synthesis of cholesterol using deuterium oxide (D₂O) labeling.

Protocol Details:

  • Cell Culture and Treatment: Cells (e.g., BT-474) are cultured and treated with this compound as described above.[3]

  • Deuterium Labeling: The culture medium is supplemented with 20% (v/v) deuterium oxide (D₂O) for 24 hours.[3]

  • Lipid Extraction: Lipids are extracted from the cells using a suitable method (e.g., Folch extraction).

  • Analysis: The deuterium labeling of cholesterol is analyzed by mass spectrometry to determine the rate of de novo synthesis.[3]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well).[1]

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a set period, typically 48 to 72 hours.[3][5]

  • Viability Measurement: Cell viability is measured using a colorimetric assay such as WST-1 or by direct cell counting.[1] The absorbance is read on a microplate spectrophotometer.[1]

Conclusion

The reclassification of this compound from a FASN inhibitor to a Complex I inhibitor has profound implications for its use as a chemical probe and its potential therapeutic applications. Its ability to disrupt cellular energy metabolism and consequently inhibit anabolic processes like lipid synthesis highlights a critical vulnerability in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating lipid metabolism, mitochondrial function, and cancer therapeutics. Further research into the nuanced effects of this compound and other Complex I inhibitors will undoubtedly continue to uncover novel insights into cellular metabolic reprogramming.

References

Methodological & Application

Application Notes and Protocols for Fasnall in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a small molecule inhibitor primarily targeting Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a common feature in many cancer types, where it supports rapid cell proliferation and survival.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][6] Recent evidence also suggests that this compound may exert its effects through inhibition of mitochondrial respiratory Complex I, adding another dimension to its mechanism of action.[7][8]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound primarily functions as a selective inhibitor of FASN.[1][2][6] By blocking FASN, this compound disrupts the production of fatty acids, leading to a cascade of cellular events:

  • Inhibition of Lipogenesis: this compound potently blocks the incorporation of acetate and glucose into total lipids.[1][6]

  • Induction of Apoptosis: The anti-proliferative activity of this compound is largely due to the induction of programmed cell death (apoptosis).[1] This is mediated, at least in part, by the accumulation of ceramides, which are pro-apoptotic signaling molecules.[1][3]

  • Alteration of Lipid Profile: Treatment with this compound leads to significant changes in the cellular lipidome, including a sharp increase in ceramides and diacylglycerols.[1][3]

  • Mitochondrial Respiration Inhibition: Emerging research indicates that this compound can also inhibit Complex I of the mitochondrial electron transport chain.[7][8] This can lead to decreased ATP production and increased oxidative stress, contributing to its anti-cancer effects.

Data Presentation

This compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.

Cell LineCancer TypeIC50 (Lipid Incorporation)IC50 (FASN Activity)Reference
HepG2Liver Cancer147 nM (acetate), 213 nM (glucose)[1][6]
BT474HER2+ Breast Cancer3.71 µM (purified human FASN)[1][6]

Note: IC50 values for proliferation can be highly variable based on the duration of the experiment and the specific proliferation assay used.

Recommended Concentration Ranges for Key Experiments
ExperimentCell TypeThis compound ConcentrationIncubation TimeExpected OutcomeReference
Proliferation AssayBreast Cancer Cell Lines (e.g., BT474, SKBR3)10 - 100 µM24 - 120 hInhibition of cell growth[1][6]
Apoptosis InductionHER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3)25 - 100 µM24 - 48 hIncreased caspase-3/7 activity, Annexin V positive cells[1]
Lipid Profile AnalysisBT47410 - 50 µM1 hInhibition of acetate incorporation into lipids[1]
Viability AssayLNCaP10 µM48 hDecreased cell viability[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-8/CCK-8)

This protocol is for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., BT474, MCF7, MDA-MB-468, SKBR3)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • WST-8 (Cell Counting Kit-8) or similar reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-7,500 cells/well in 100 µL of complete growth medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 µM to 100 µM is a good starting point. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, 120 hours).[1]

  • At each time point, add 10 µL of WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., BT474, SKBR3)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates (white or black, depending on the assay kit)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar fluorogenic caspase substrate

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.[1]

  • Incubate the plate for 24 hours at 37°C.

  • Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) or a vehicle control for 24 or 48 hours.[1]

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot Analysis for FASN Expression

This protocol can be used to determine the relative expression levels of FASN in different cell lines.

Materials:

  • Cell lysates from different cell lines

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Fasnall_Signaling This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition MalonylCoA Malonyl-CoA FASN->MalonylCoA Substrate FattyAcid Fatty Acid Synthesis FASN->FattyAcid Catalyzes Ceramide Ceramide Accumulation FASN->Ceramide Leads to Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: this compound inhibits FASN, leading to ceramide accumulation and apoptosis.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., BT474, SKBR3) Treatment 3. Cell Treatment (Varying concentrations and times) CellCulture->Treatment FasnallPrep 2. This compound Preparation (Stock in DMSO) FasnallPrep->Treatment Proliferation 4a. Proliferation Assay (WST-8) Treatment->Proliferation Apoptosis 4b. Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis WesternBlot 4c. Western Blot (FASN Expression) Treatment->WesternBlot DataAnalysis 5. Data Analysis & Interpretation Proliferation->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for studying this compound's effects in cell culture.

Troubleshooting and Considerations

  • Solubility: this compound is poorly soluble in water. Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

  • Cell Line Dependency: The sensitivity of cell lines to this compound can vary, often correlating with their level of FASN expression and their dependence on de novo fatty acid synthesis.[1] It is recommended to test a panel of cell lines to identify the most responsive models.

  • Off-Target Effects: While this compound is a selective FASN inhibitor, the potential for off-target effects, such as the inhibition of mitochondrial Complex I, should be considered when interpreting results.[7][8]

  • Culture Conditions: The presence of lipids in the fetal bovine serum (FBS) of the culture medium can influence the outcome of experiments with FASN inhibitors.[7] For certain experiments, using lipid-depleted serum may be necessary to enhance the effects of this compound.

References

Application Notes and Protocols: Fasnall IC50 in BT474 and SK-BR-3 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN), on the HER2-positive breast cancer cell lines BT474 and SK-BR-3. This document includes quantitative data on its inhibitory concentrations, detailed experimental protocols for reproducing key findings, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancer types, including HER2-positive breast cancer, FASN is overexpressed and has been identified as a critical enzyme for tumor cell growth and survival.[1][2] this compound is a small molecule inhibitor that selectively targets FASN, leading to decreased proliferation and induction of apoptosis in cancer cells.[3] The BT474 and SK-BR-3 cell lines are well-established models for HER2-positive breast cancer and are characterized by high levels of FASN expression, making them suitable models for studying the effects of FASN inhibitors.

Quantitative Data Summary

While the definitive IC50 values for this compound-induced inhibition of cell proliferation in BT474 and SK-BR-3 cell lines are not explicitly stated in the primary literature, the potency of this compound has been reported to be similar to that of the well-characterized FASN inhibitor, C75.[1] The available inhibitory concentrations for this compound are related to its direct enzymatic inhibition and its effect on lipid synthesis.

ParameterCell LineValue (µM)Reference
FASN Enzymatic Activity IC50 BT474 (purified human FASN)3.71[1]
Acetate Incorporation into Lipids IC50 BT4745.84[1]
Estimated Proliferation IC50 (based on C75 potency) BT474 & SK-BR-3~10-20[1][4]

Note: The estimated proliferation IC50 is based on the reported similar potency to C75 and published IC50 values for C75 in these cell lines.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of FASN. In HER2-positive breast cancer cells like BT474 and SK-BR-3, there is a bidirectional regulatory relationship between the HER2 signaling pathway and FASN.[5] HER2 overexpression leads to the upregulation of FASN, and in turn, FASN activity supports the signaling pathways downstream of HER2 that are crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][6] Inhibition of FASN by this compound disrupts this synergistic relationship, leading to a reduction in the necessary lipid building blocks for membrane synthesis and signaling molecules, and ultimately triggers apoptosis.[1][7]

FASN_HER2_Pathway This compound's Impact on the FASN-HER2 Signaling Axis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates ERK ERK HER2->ERK Activates FASN FASN HER2->FASN Upregulates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids FASN->Fatty_Acids Synthesizes Fatty_Acids->Proliferation Supports This compound This compound This compound->FASN Inhibits SRB_Assay_Workflow SRB Assay Workflow for IC50 Determination start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 72-120h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 dry Air Dry wash2->dry solubilize Solubilize with Tris dry->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Application Notes and Protocols for Fasnall Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine compound identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a known characteristic of many cancer cells, making it a significant target in oncology research.[3] this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in HER2+ breast cancer, by inducing apoptosis and inhibiting cell proliferation.[4][5] Recent evidence also suggests that this compound may act as a respiratory Complex I inhibitor.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common research assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 338.47 g/mol [1]
Molecular Formula C₁₉H₂₂N₄S[1]
CAS Number 929978-58-5[1]
Appearance Light yellow to brown solid[8]
IC₅₀ (FASN) 3.71 µM (cell-free assay)[8]
IC₅₀ (Acetate Incorporation) 147 nM (HepG2 cells)[9]
IC₅₀ (Glucose Incorporation) 213 nM (HepG2 cells)[9]
Solubility in DMSO 10 - 30 mg/mL[8][9][10]
Solubility in Ethanol 25 mg/mL[1][11]
Solubility in Water Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * 338.47 g/mol * Volume (L) For example, for 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. To aid dissolution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) and sonication can be used if precipitation occurs.[8][11]

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8][11]

Protocol 2: Cell Proliferation Assay using this compound

This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., BT474, SKBR3, MCF7)[4]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell proliferation reagent (e.g., WST-1, MTT, or resazurin-based assays)[1][12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, with a common effective concentration being around 10 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Fasnall_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex heat_sonicate Gentle Heat/Sonication (if needed) vortex->heat_sonicate If precipitation occurs aliquot Aliquot into Single-Use Tubes vortex->aliquot heat_sonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Fasnall_Signaling_Pathway cluster_cell Cancer Cell cluster_FASN Fatty Acid Synthesis cluster_Mito Mitochondrion cluster_Apoptosis Apoptosis Induction This compound This compound FASN FASN This compound->FASN Inhibits Complex_I Complex I This compound->Complex_I Inhibits Malonyl_CoA Malonyl-CoA Ceramide Ceramide Accumulation FASN->Ceramide Leads to Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Synthesis Cell_Growth Cell Growth & Proliferation Fatty_Acids->Cell_Growth NADH NADH ETC Electron Transport Chain Complex_I->ETC Apoptosis Apoptosis Complex_I->Apoptosis Contributes to NAD NAD+ NADH->NAD Oxidation ATP ATP Production ETC->ATP Ceramide->Apoptosis

Caption: Proposed signaling pathways of this compound.

References

Application Notes and Protocols for Fasnall Administration in MMTV-Neu Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Fasnall, a selective Fatty Acid Synthase (FASN) inhibitor, in Mouse Mammary Tumor Virus (MMTV)-Neu transgenic mouse models of HER2-positive breast cancer.

Introduction

The MMTV-Neu mouse model is a well-established transgenic model that spontaneously develops mammary tumors due to the overexpression of the unactivated neu (ErbB2/HER2) proto-oncogene.[1] This model closely mimics human HER2-positive breast cancer, making it an invaluable tool for preclinical evaluation of novel therapeutic agents.[2][3] Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, including breast cancer, where it is associated with poor prognosis.[4][5][6] this compound is a potent and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of HER2-positive breast cancer.[7][8] These notes detail the administration of this compound in MMTV-Neu mice, providing quantitative data and experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound to MMTV-Neu mice.

Treatment GroupDosage & ScheduleTumor Volume (Day 21, mm³)Median Survival (Days)Statistical Significance (p-value)Reference
Vehicle ControlDMSO/saline (1:1), i.p., twice weekly628 ± 38129-[7]
This compound15 mg/kg, i.p., twice weekly436 ± 21863p = 0.049 (survival)[7]

Table 1: Efficacy of this compound Monotherapy in MMTV-Neu Mice

Treatment GroupDosage & ScheduleOutcomeStatistical Significance (p-value)Reference
This compound + CarboplatinThis compound: 15 mg/kg, i.p., twice weeklySynergistic reduction in tumor volumep = 0.014 (tumor volume)[7]

Table 2: Efficacy of this compound and Carboplatin Combination Therapy in MMTV-Neu Mice

Signaling Pathways and Experimental Workflows

HER2-Neu Signaling and FASN Inhibition

The diagram below illustrates the signaling pathway in HER2-positive breast cancer and the mechanism of action for this compound. Overexpression of HER2 leads to the activation of downstream pathways, including PI3K/Akt, which upregulates FASN expression.[9] FASN is crucial for producing fatty acids required for rapid cell proliferation and survival. This compound selectively inhibits FASN, leading to a depletion of necessary lipids, an increase in pro-apoptotic ceramides, and ultimately, apoptosis of the cancer cells.[4][7]

HER2_FASN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt FASN FASN Akt->FASN Upregulates FattyAcids Fatty Acids FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival FattyAcids->Proliferation This compound This compound This compound->FASN Inhibits

Caption: HER2 signaling upregulates FASN, which this compound inhibits, leading to apoptosis.

Experimental Workflow for this compound Administration

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the MMTV-Neu mouse model.

Experimental_Workflow Start Start: MMTV-Neu Mice (Tumor Palpable) Randomization Randomize into Treatment Groups Start->Randomization Treatment Administer this compound (i.p.) - 15 mg/kg - Twice weekly Randomization->Treatment Control Administer Vehicle (i.p.) - DMSO/Saline (1:1) - Twice weekly Randomization->Control Monitoring Monitor Weekly: - Tumor Volume (Calipers) - Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Criteria: - Tumor size limit - Animal health Monitoring->Endpoint DataAnalysis Data Analysis: - Tumor Growth Curves - Survival Analysis Endpoint->DataAnalysis

Caption: Workflow for this compound efficacy studies in MMTV-Neu mice.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Working Solution Preparation (for a 15 mg/kg dose):

    • The final injection vehicle is a 1:1 mixture of DMSO and saline.[7]

    • Calculate the required volume of the stock solution based on the mouse's body weight and the desired final injection volume (typically 100-200 µL for intraperitoneal injection).

    • Example Calculation for a 20g mouse:

      • Dose: 15 mg/kg = 0.015 mg/g

      • Required this compound: 0.015 mg/g * 20 g = 0.3 mg

      • Volume of 10 mg/mL stock: 0.3 mg / 10 mg/mL = 0.03 mL (30 µL)

    • In a sterile microcentrifuge tube, mix the calculated volume of the this compound stock solution with an equal volume of sterile saline. For the example above, mix 30 µL of the this compound stock with 30 µL of saline for a final injection volume of 60 µL.

    • Prepare the working solution fresh on the day of injection.

Protocol 2: Administration of this compound to MMTV-Neu Mice

Animal Model:

  • Female MMTV-Neu transgenic mice (e.g., FVB/N-Tg(MMTVneu)202Mul/J).[1][10]

  • Tumors typically become palpable around 4-5 months of age.[3]

Procedure:

  • Tumor Monitoring:

    • Begin palpating female MMTV-Neu mice for mammary tumors starting at approximately 16 weeks of age.

    • Once a tumor becomes palpable, measure its dimensions (length and width) using electronic calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation and Dosing:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Weigh each mouse to calculate the precise injection volume.

    • Administer this compound (15 mg/kg) or the vehicle control (DMSO/saline 1:1) via intraperitoneal (i.p.) injection.[7]

    • Repeat the injections twice weekly.[7]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight at least once a week.[7]

    • Monitor the animals for any signs of toxicity or adverse effects. This compound has been reported to be well-tolerated with no significant weight loss.[7]

    • Establish clear endpoint criteria for euthanasia, such as tumor volume exceeding a certain limit (e.g., 1500-2000 mm³) or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: this compound and Carboplatin Combination Therapy

Procedure:

  • Follow the procedures outlined in Protocol 2 for animal monitoring and this compound administration.

  • Administer carboplatin at a clinically relevant dose and schedule. While the exact dose for the MMTV-Neu study is not specified in the primary reference, doses in other murine cancer models can be a starting point for optimization.

  • The administration of carboplatin can be timed to coincide with this compound injections.

  • Monitor tumor volume, body weight, and animal health as described previously. The combination of this compound and carboplatin has been shown to synergistically reduce tumor volume.[7]

Conclusion

This compound demonstrates significant anti-tumor efficacy in the MMTV-Neu mouse model of HER2-positive breast cancer, both as a monotherapy and in combination with carboplatin. The provided protocols and data serve as a valuable resource for researchers investigating FASN inhibition as a therapeutic strategy for this aggressive breast cancer subtype. Adherence to these detailed methodologies will facilitate the design and execution of robust preclinical studies.

References

Application Notes and Protocols for Studying FASN Inhibition in Labs Using Fasnall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fasnall, a potent inhibitor of Fatty Acid Synthase (FASN), in a laboratory setting. This document outlines the mechanism of action of this compound, its effects on cancer cells, and detailed protocols for key in vitro and in vivo experiments.

Introduction to this compound

This compound is a thiophenopyrimidine compound identified as a selective inhibitor of FASN, an enzyme crucial for de novo fatty acid synthesis.[1][2][3] Many cancer cells exhibit upregulated FASN activity, making it a compelling target for anti-cancer therapies.[1][4][5] this compound has demonstrated potent anti-tumor activity in various cancer models, including HER2+ breast cancer.[1][3][6] It functions by selectively targeting the co-factor binding sites of FASN.[1][3] Inhibition of FASN by this compound leads to a cascade of cellular events, including the accumulation of ceramides and diacylglycerols, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3] While initially characterized as a FASN inhibitor, recent evidence suggests that this compound also functions as a respiratory Complex I inhibitor, which contributes to its anti-cancer effects by depleting tricarboxylic acid (TCA) cycle metabolites.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various studies, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell LineIC50 ValueReference
[³H]acetate incorporation into lipidsHepG2147 nM[1]
[³H]glucose incorporation into lipidsHepG2213 nM[1]
Purified human FASN activity ([¹⁴C]malonyl-CoA incorporation)BT4743.71 µM[1][10]
[³H]acetate incorporation into lipidsBT4745.84 µM[1]

Table 2: Anti-Proliferative and Apoptotic Effects of this compound

ExperimentCell Line(s)ConcentrationDurationEffectReference
Cell Proliferation AssayMCF7, MDA-MB-468, BT474, SKBR350 µM24-120 hInhibition of proliferation[10]
Apoptosis Induction (Caspase-3/-7 activity)HER2+ breast cancer cell lines25-100 µM24 hInduction of apoptosis[10]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcomeReference
MMTV-Neu model of HER2+ breast cancer15 mg/kg, intraperitoneally, twice weekly for 3 weeksReduced tumor volume and increased median survival to 63 days[6][10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

FASN_Inhibition_Pathway cluster_cell Cancer Cell This compound This compound FASN FASN This compound->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Lipid_Signaling Altered Lipid Signaling FASN->Lipid_Signaling Malonyl_CoA->Fatty_Acid_Synthesis Proliferation Cell Proliferation & Survival Fatty_Acid_Synthesis->Proliferation Ceramide Ceramide Accumulation Lipid_Signaling->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Simplified signaling pathway of FASN inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound start Select Cancer Cell Lines culture Cell Culture start->culture treat Treat with this compound (Dose-Response) culture->treat prolif Cell Proliferation Assay treat->prolif apop Apoptosis Assay (e.g., Caspase Activity) treat->apop lipid Lipid Synthesis Assay treat->lipid analyze Data Analysis (IC50, etc.) prolif->analyze apop->analyze lipid->analyze

Caption: General workflow for in vitro testing of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: Cell-Based Lipid Synthesis Inhibition Assay ([³H]acetate or [³H]glucose Incorporation)

Objective: To quantify the inhibition of de novo lipid synthesis in cancer cells upon treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HepG2, BT474)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • [³H]acetate or [³H]glucose

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 1 hour).

  • Radiolabeling: Add [³H]acetate (to a final concentration of 1 µCi/mL) or [³H]glucose to each well. Incubate for an additional 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle shaking to extract the lipids.

  • Quantification:

    • Transfer the lipid extract to scintillation vials.

    • Allow the solvent to evaporate completely.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., WST-1 or Hoechst Staining)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-468, BT474, SKBR3) and a non-tumorigenic control (e.g., MCF10A)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • WST-1 reagent or Hoechst 33342 stain

  • 96-well cell culture plates

  • Microplate reader (for WST-1) or fluorescence microscope/plate reader (for Hoechst)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for growth over several days.

  • This compound Treatment: The next day, treat the cells with a single dose of this compound (e.g., 50 µM) or a range of concentrations.[10] Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, 72, 96, and 120 hours.[10]

  • Viability Measurement (WST-1):

    • At each time point, add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • DNA Content Measurement (Hoechst Staining):

    • At each time point, fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cells with Hoechst 33342 solution.

    • Measure fluorescence intensity using a fluorescence plate reader (excitation ~350 nm, emission ~461 nm).

  • Data Analysis: Plot cell viability or DNA content against time for each treatment condition.

Protocol 3: Apoptosis Assay (Caspase-3/-7 Activity)

Objective: To determine if this compound induces apoptosis in cancer cells by measuring the activity of executioner caspases.

Materials:

  • HER2+ breast cancer cell lines (e.g., BT474, SKBR3)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Caspase-3/-7 activity assay kit (e.g., using a fluorogenic substrate like (DEVD)₂-r110)

  • 96-well cell culture plates (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight.[1]

  • This compound Treatment: Treat cells with different concentrations of this compound (e.g., 25-100 µM) for 24 or 48 hours.[1][10] Include a vehicle control and a positive control for apoptosis if available.

  • Assay:

    • After the treatment period, add the caspase assay/lysis buffer containing the fluorogenic substrate to each well.[1]

    • Incubate at 37°C for the time recommended by the manufacturer (e.g., 1-6 hours).[1]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission).[1]

  • Data Analysis: Normalize the fluorescence readings to a cell viability assay if necessary and express the results as fold-change in caspase activity compared to the vehicle control.

Conclusion

This compound is a valuable tool for studying the role of FASN in cancer biology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further investigate the therapeutic potential of FASN inhibition. It is important to note the dual mechanism of action of this compound, targeting both FASN and mitochondrial Complex I, when interpreting experimental results.

References

Lipidomics Analysis Protocol Following Fasnall Treatment: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a selective, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Upregulation of FASN is a hallmark of many cancers, contributing to tumor cell growth, proliferation, and survival.[2][3] Inhibition of FASN by this compound has been shown to induce apoptosis in cancer cells and produce profound alterations in the cellular lipidome.[1][2][4] Specifically, this compound treatment leads to a significant increase in ceramides and diacylglycerols, along with changes in the abundance of various unsaturated fatty acids.[2][4] This application note provides a detailed protocol for the lipidomics analysis of cancer cells treated with this compound, from cell culture and treatment to lipid extraction, mass spectrometry analysis, and data interpretation.

Data Presentation: Expected Lipidomic Alterations

Treatment of cancer cells with this compound is expected to cause significant shifts in the cellular lipid profile. The following table summarizes the anticipated quantitative changes in key lipid classes based on published literature. These values are illustrative and may vary depending on the cell line, this compound concentration, and treatment duration. A study on BT474 breast cancer cells treated with 10 µM this compound for 2 hours resulted in a greater than 2-fold change in the abundance of 167 specific lipid molecules.[2]

Lipid ClassKey LipidsExpected Fold Change vs. Vehicle ControlReference
Ceramides Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1)> 2-fold increase[2][5][6]
Diacylglycerols DAG(16:0/18:1), DAG(18:1/18:1)> 2-fold increase[2][5][7]
Unsaturated Fatty Acids Oleic acid (18:1), Linoleic acid (18:2)Variable, generally increased[2]
Phospholipids Phosphatidylcholines, PhosphatidylethanolaminesDecrease in incorporation of de novo synthesized fatty acids[2]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in this protocol, the following diagrams have been generated using the Graphviz DOT language.

Fasnall_Signaling_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Ceramides Ceramides This compound->Ceramides leads to increase Diacylglycerols Diacylglycerols This compound->Diacylglycerols leads to increase Exogenous_FA Exogenous Fatty Acid Uptake This compound->Exogenous_FA increases Palmitate Palmitate (de novo synthesis) FASN->Palmitate synthesizes Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Complex_Lipids Complex Lipids (e.g., Phospholipids) Palmitate->Complex_Lipids Apoptosis Apoptosis Ceramides->Apoptosis promotes Neutral_Lipids Neutral Lipids Exogenous_FA->Neutral_Lipids diverted to

Figure 1: Simplified signaling pathway of this compound's effect on lipid metabolism.

Lipidomics_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Cell_Harvesting 2. Cell Harvesting & Quenching Cell_Culture->Cell_Harvesting Lipid_Extraction 3. Lipid Extraction (e.g., MTBE method) Cell_Harvesting->Lipid_Extraction LC_MS 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS Internal_Standard Add Internal Standard (e.g., SPLASH LIPIDOMIX) Internal_Standard->Lipid_Extraction Data_Processing 5. Data Processing & Analysis LC_MS->Data_Processing Lipid_Identification Lipid Identification Data_Processing->Lipid_Identification Quantification Quantification Data_Processing->Quantification Biological_Interpretation 6. Biological Interpretation Lipid_Identification->Biological_Interpretation Quantification->Biological_Interpretation

Figure 2: Experimental workflow for lipidomics analysis after this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for adherent cancer cell lines known to overexpress FASN, such as BT474 (HER2+ breast cancer) or LNCaP (prostate cancer).

  • Materials:

    • Appropriate cancer cell line (e.g., BT474)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

    • Vehicle control (DMSO)

    • 6-well cell culture plates

    • Phosphate-buffered saline (PBS), ice-cold

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate cells under standard conditions (37°C, 5% CO2).

    • Once cells reach the desired confluency, replace the medium with fresh medium containing either this compound at the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 2 to 24 hours). A 2-hour treatment has been shown to induce significant lipidomic changes.[2]

Cell Harvesting and Quenching
  • Materials:

    • Ice-cold PBS

    • Cell scraper

    • 1.5 mL microcentrifuge tubes

    • Liquid nitrogen

  • Procedure:

    • After treatment, place the 6-well plates on ice and aspirate the medium.

    • Wash the cells twice with 1 mL of ice-cold PBS per well.

    • Add 500 µL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store the cell pellets at -80°C until lipid extraction.

Lipid Extraction (MTBE Method)

This protocol is a modification of the Matyash et al. method, which has shown good recovery for a broad range of lipid classes.

  • Materials:

    • Methanol (MeOH), HPLC grade, ice-cold

    • Methyl-tert-butyl ether (MTBE), HPLC grade

    • Water, HPLC grade

    • Internal Standard: Avanti® SPLASH® LIPIDOMIX® Mass Spec Standard (or a similar mix containing deuterated standards for ceramides and diacylglycerols).[8][9]

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Resuspend the frozen cell pellet in 100 µL of ice-cold water.

    • Add a pre-determined amount of the internal standard mixture (e.g., 10 µL of SPLASH® LIPIDOMIX®) to each sample.

    • Add 360 µL of ice-cold MeOH and vortex thoroughly for 1 minute.

    • Add 1.2 mL of MTBE and vortex for 10 seconds, then incubate for 1 hour at room temperature with occasional shaking.

    • Induce phase separation by adding 300 µL of HPLC-grade water and vortexing for 20 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 1.5 mL microcentrifuge tube.

    • Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-Exactive or similar Orbitrap instrument) coupled to a UHPLC system.

  • Sample Preparation for Injection:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/isopropanol (1:1, v/v).

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

    • Transfer the supernatant to an LC-MS vial with a glass insert.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • MS/MS Parameters:

    • Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs.

    • Scan Range: m/z 150-1500.

    • Data Acquisition: Data-dependent acquisition (DDA) with a topN method (e.g., top 10 most intense ions selected for fragmentation).

    • Collision Energy: Stepped collision energy to ensure comprehensive fragmentation.

Data Processing and Analysis
  • Software:

    • Use software such as LipidSearch™, MS-DIAL, or similar for lipid identification and quantification.

  • Procedure:

    • Peak Picking and Alignment: Process the raw data to detect and align chromatographic peaks across all samples.

    • Lipid Identification: Identify lipids by matching the precursor m/z and fragmentation patterns against a lipid database (e.g., LIPID MAPS).

    • Quantification: Calculate the peak area for each identified lipid and normalize it to the peak area of the corresponding internal standard.

    • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that are significantly different between the this compound-treated and vehicle control groups.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting lipidomics analysis on cancer cells treated with the FASN inhibitor this compound. By following these procedures, researchers can obtain high-quality, quantitative data on the lipidomic perturbations induced by this compound, providing valuable insights into its mechanism of action and potential therapeutic applications. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the study of FASN inhibition and its impact on cancer cell lipid metabolism.

References

Measuring Ceramide Accumulation from Fasnall Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Inhibition of FASN has been shown to induce apoptosis in cancer cells, a process linked to the accumulation of the pro-apoptotic lipid, ceramide.[1][2][3] This document provides detailed application notes and experimental protocols for measuring ceramide accumulation in cultured cells following exposure to this compound. The methodologies described herein are essential for researchers investigating the mechanism of action of FASN inhibitors and their potential as therapeutic agents.

Recent studies suggest that this compound may also act as a respiratory Complex I inhibitor, which leads to metabolic changes that mimic FASN inhibition.[4] This alternative mechanism should be considered when interpreting experimental results.

Data Presentation

Table 1: Reported IC50 Values of this compound in Different Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HER2+ Breast Cancer CellsBreast CancerNot specified, but effective[5]
HepG2Liver Cancer0.147 (acetate incorporation), 0.213 (glucose incorporation)[5]
Table 2: Summary of Ceramide Quantification Methods
MethodPrincipleAdvantagesDisadvantagesReferences
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and quantification.High sensitivity, specificity, and ability to quantify individual ceramide species.[6][7][8][9][10][11]Requires specialized equipment and expertise.[6][7][8][9][10][11]
ELISA Antibody-based detection of specific ceramide species.High-throughput and relatively easy to use.[8]Less comprehensive than LC-MS/MS, potential for cross-reactivity.[8]
TLC Separation of lipids on a solid support followed by visualization.Cost-effective and useful for qualitative analysis.Low sensitivity and not suitable for precise quantification.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Ceramide Accumulation (Classical Hypothesis)

Fasnall_Ceramide_Pathway This compound This compound FASN FASN (Fatty Acid Synthase) This compound->FASN Inhibition MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to CPT1 CPT-1 (Carnitine Palmitoyltransferase-1) MalonylCoA->CPT1 Inhibition FattyAcylCoA Increased Cytosolic Fatty Acyl-CoA Pool CPT1->FattyAcylCoA Results in CeramideSynthase Ceramide Synthases FattyAcylCoA->CeramideSynthase Substrate for Ceramide Ceramide Accumulation CeramideSynthase->Ceramide Synthesis of Apoptosis Apoptosis Ceramide->Apoptosis Induction of

Caption: Classical pathway of this compound-induced ceramide accumulation.

Signaling Pathway of this compound-Induced Metabolic Changes (Alternative Hypothesis)

Fasnall_ComplexI_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition NADH NADH Accumulation ComplexI->NADH Leads to TCA TCA Cycle Metabolite Depletion NADH->TCA Results in MetabolicShift Metabolic Shift Mimicking FASN Inhibition TCA->MetabolicShift Causes Ceramide Ceramide Accumulation MetabolicShift->Ceramide May lead to Apoptosis Apoptosis Ceramide->Apoptosis Induction of

Caption: Alternative pathway of this compound's metabolic effects.

Experimental Workflow for Measuring Ceramide Accumulation

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Breast Cancer Cell Lines) FasnallTreatment 2. This compound Treatment (e.g., 25-100 µM for 24h) CellCulture->FasnallTreatment CellHarvest 3. Cell Harvesting (Scraping/Trypsinization) FasnallTreatment->CellHarvest LipidExtraction 4. Lipid Extraction (Folch or Bligh/Dyer Method) CellHarvest->LipidExtraction LCMS 5. LC-MS/MS Analysis (Ceramide Quantification) LipidExtraction->LCMS DataAnalysis 6. Data Analysis (Quantification and Statistical Analysis) LCMS->DataAnalysis

Caption: Workflow for measuring ceramide after this compound treatment.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture desired cancer cell lines (e.g., HER2+ breast cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[13] Store at -20°C.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 25-100 µM) for the specified duration (e.g., 24 hours).[5]

    • Include a vehicle control (DMSO) in all experiments.

Protocol 2: Lipid Extraction from Cultured Cells (Folch Method)

This protocol is adapted from established lipid extraction methods.[14][15]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.[16]

  • Lipid Extraction:

    • Add 2 mL of chloroform to the cell suspension in methanol (final ratio of chloroform:methanol = 2:1 v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until LC-MS/MS analysis.[14]

Protocol 3: Quantification of Ceramide Species by LC-MS/MS

This protocol provides a general framework for LC-MS/MS analysis of ceramides. Specific parameters may need to be optimized for your instrument.[7][9][16]

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent, such as methanol or isopropanol.[14]

    • Include an internal standard (e.g., C17:0 ceramide) for accurate quantification.[7][16]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time (e.g., 10-15 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each ceramide species of interest. A common product ion for many ceramides is m/z 264.4, corresponding to the sphingosine backbone.[16]

      • Example: C16:0 ceramide: m/z 538.5 -> 264.4

      • Example: C18:0 ceramide: m/z 566.5 -> 264.4[16]

      • Example: C24:0 ceramide: m/z 650.6 -> 264.4

      • Example: C24:1 ceramide: m/z 648.6 -> 264.4

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and the internal standard.

    • Generate a standard curve using known concentrations of ceramide standards.

    • Calculate the concentration of each ceramide species in the samples relative to the internal standard and normalize to a measure of cell number or protein concentration.

Ceramide Downstream Signaling in Apoptosis

Ceramide accumulation triggers a cascade of events leading to apoptosis.

Ceramide_Apoptosis_Pathway Ceramide Ceramide Accumulation PP Protein Phosphatases (PP1, PP2A) Ceramide->PP Activates JNK JNK/SAPK Pathway Ceramide->JNK Activates Mitochondria Mitochondrial Outer Membrane Permeabilization PP->Mitochondria Promotes JNK->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution of

Caption: Ceramide-mediated apoptotic signaling pathway.

Ceramide accumulation can activate protein phosphatases (like PP1 and PP2A) and stress-activated protein kinases (like JNK/SAPK).[17][18] These events can lead to the dephosphorylation and activation of pro-apoptotic proteins, ultimately resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[19][20]

References

Application Notes and Protocols for In Vitro Apoptosis Assay with Fasnall

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Fasnall to induce and quantify apoptosis in vitro. Detailed protocols for key experimental assays are provided, along with data presentation tables and diagrams to illustrate signaling pathways and workflows.

Introduction to this compound-Induced Apoptosis

This compound is a selective, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3][4] Unlike apoptosis induced by ligands of the death receptor family (e.g., FasL), this compound triggers programmed cell death through a metabolic mechanism. Many tumor cells exhibit upregulated FASN activity to support rapid proliferation, making FASN a compelling target for anti-cancer therapeutics.[1][3]

Inhibition of FASN by this compound leads to the accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT-1), an enzyme crucial for fatty acid oxidation. This disruption of lipid metabolism results in the accumulation of ceramides, which are pro-apoptotic signaling molecules.[1] The increase in ceramide levels is a significant contributor to the induction of apoptosis.[1][3] Consequently, this compound has demonstrated potent anti-tumor activity by selectively inducing apoptosis in cancer cells that are highly dependent on de novo fatty acid synthesis, such as certain HER2+ breast cancer cell lines.[1][2][3]

It is critical to distinguish this compound from Fas Ligand (FasL). FasL is a transmembrane protein that induces apoptosis by binding to its receptor, Fas (also known as CD95 or APO-1), initiating the extrinsic apoptosis pathway.[5][6][7][8][9] this compound, in contrast, initiates apoptosis through an intrinsic, metabolic pathway.

Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to FASN initiates a cascade of metabolic changes that culminate in apoptosis. The diagram below illustrates the key steps in this pathway.

Fasnall_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to CPT1 CPT-1 Inhibition MalonylCoA->CPT1 Ceramide Ceramide Accumulation CPT1->Ceramide Leads to Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., BT474, SKBR3) in a 96-well plate at a density of 10,000 cells per well.[1] For non-tumorigenic control cells (e.g., MCF10A), a similar density can be used for comparison.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Reagent Preparation: Prepare a caspase assay/lysis buffer containing a fluorogenic caspase-3/7 substrate, such as (Z-DEVD)₂-R110. A typical buffer composition is 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM EDTA, 10 mM MgCl₂, 10 mM CHAPS, 20% sucrose, 10 mM DTT, and 10 µM (Z-DEVD)₂-Rh110.[1]

  • Cell Lysis and Substrate Addition: After the treatment period, add 50 µL of the caspase assay/lysis buffer to each well of the 96-well plate.[1]

  • Incubation: Incubate the plate for 6 hours at 37°C, protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[1]

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment with this compound, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Washing: Wash the collected cells twice with cold 1X PBS and then once with 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[10]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and 2 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vitro apoptosis assay with this compound.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Apoptosis Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Caspase_Assay Caspase-3/7 Assay Incubate->Caspase_Assay AnnexinV_Assay Annexin V/PI Staining Incubate->AnnexinV_Assay Fluorescence_Reading Read Fluorescence Caspase_Assay->Fluorescence_Reading Flow_Cytometry Analyze by Flow Cytometry AnnexinV_Assay->Flow_Cytometry Quantification Quantify Apoptosis Fluorescence_Reading->Quantification Flow_Cytometry->Quantification

References

Application Notes and Protocols for Studying Oxidative Phosphorylation-Dependent Cancers with Fasnall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a small molecule that has been identified as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] Initially investigated as a Fatty Acid Synthase (FASN) inhibitor, further research revealed that its primary mechanism of action is the inhibition of Complex I.[1][2] This inhibition leads to an accumulation of NADH and a subsequent depletion of tricarboxylic acid (TCA) cycle metabolites, effectively mimicking the metabolic consequences of FASN inhibition.[1] This unique property makes this compound a valuable tool for studying cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for their energy production and survival.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on OXPHOS-dependent cancer cells, including methods for assessing cell viability, apoptosis, mitochondrial function, and metabolic flux.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the activity of mitochondrial Complex I.[1][2] This inhibition disrupts the flow of electrons in the electron transport chain, leading to a decrease in ATP production through oxidative phosphorylation. The immediate biochemical consequences of Complex I inhibition by this compound include an increase in the cellular NADH/NAD+ ratio and a depletion of key metabolites in the TCA cycle.[1] This metabolic reprogramming starves cancer cells of the energy and biosynthetic precursors necessary for rapid proliferation, ultimately leading to cell death.[1]

This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits Cancer_Growth Cancer Cell Growth & Proliferation This compound->Cancer_Growth inhibits NADH NADH Accumulation Complex_I->NADH leads to OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS part of TCA TCA Cycle Metabolite Depletion NADH->TCA causes TCA->Cancer_Growth provides precursors for ATP ATP Production OXPHOS->ATP generates ATP->Cancer_Growth fuels

Figure 1: Mechanism of action of this compound in inhibiting OXPHOS-dependent cancer cell growth.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
FASN IC50Purified Human FASN3.71 µM[3][4]
Acetate Incorporation IC50HepG2147 nM[3]
Glucose Incorporation IC50HepG2213 nM[3]
Proliferation InhibitionVarious Breast Cancer LinesEffective at 50 µM[3]
Apoptosis InductionHER2+ Breast Cancer LinesEffective at 25-100 µM (24h)[3]

Table 2: In Vivo Efficacy of this compound in a HER2+ Breast Cancer Mouse Model (MMTV-Neu)

TreatmentDosageOutcomeReference
This compound15 mg/kg, i.p., twice weekly for 3 weeksReduced tumor volume[3]
This compound15 mg/kg, i.p., twice weeklyIncreased median survival to 63 days[3][5]
This compound + CarboplatinThis compound: 15 mg/kg, i.p., twice weekly; Carboplatin: 50 mg/kg weeklySynergistically reduced tumor volumes[6]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells. The MTS assay is a colorimetric method for assessing the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Materials:

  • Cancer cell lines of interest (e.g., BT-474, SKBR3, MCF7)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. Suggested concentration range: 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (or vehicle) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTS Add MTS reagent Incubate2->Add_MTS Incubate3 Incubate 1-4h Add_MTS->Incubate3 Read Measure absorbance at 490 nm Incubate3->Read Analyze Analyze data Read->Analyze End End Analyze->End

Figure 2: Workflow for the cell viability (MTS) assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Complex I Activity Assay

This protocol describes how to measure the specific inhibitory effect of this compound on Complex I activity.

Materials:

  • Isolated mitochondria from cancer cells

  • Mitochondrial Complex I Activity Assay Kit (e.g., from MilliporeSigma, Abcam, or Cayman Chemical)

  • This compound

  • Rotenone (a known Complex I inhibitor, as a positive control)

  • Microplate reader

Protocol:

  • Isolate mitochondria from untreated cancer cells according to a standard protocol.

  • Determine the protein concentration of the mitochondrial fraction.

  • Follow the manufacturer's instructions for the Complex I activity assay kit. Typically, this involves immunocapturing Complex I in a 96-well plate.

  • Prepare different concentrations of this compound and Rotenone to be added to the assay wells.

  • Initiate the reaction by adding the substrate (NADH) and a dye that changes absorbance upon reduction.

  • Immediately measure the absorbance kinetically at the specified wavelength (e.g., 450 nm or 600 nm) for a set period (e.g., 30 minutes).

  • Calculate the rate of the reaction (change in absorbance over time).

  • Determine the specific inhibition of Complex I activity by this compound by comparing the reaction rates in the presence and absence of the inhibitor.

Start Start Isolate Isolate mitochondria from cancer cells Start->Isolate Quantify Quantify mitochondrial protein Isolate->Quantify Setup Set up assay plate (immunocapture Complex I) Quantify->Setup Add_Inhibitor Add this compound or Rotenone (control) Setup->Add_Inhibitor Add_Substrate Add NADH and dye solution Add_Inhibitor->Add_Substrate Measure Measure absorbance kinetically Add_Substrate->Measure Calculate Calculate reaction rates and inhibition Measure->Calculate End End Calculate->End

Figure 3: Workflow for the Mitochondrial Complex I Activity Assay.

Metabolic Flux Analysis using 13C-labeled Glucose

This protocol provides a framework for tracing the metabolic fate of glucose in this compound-treated cells to understand the resulting metabolic reprogramming.

Materials:

  • Cancer cell lines

  • Glucose-free DMEM

  • [U-13C6]-Glucose

  • This compound

  • 6-well plates

  • LC-MS/MS system

Protocol:

  • Seed cells in 6-well plates and allow them to reach ~70% confluency.

  • Wash the cells with PBS and switch to glucose-free DMEM supplemented with 10% dialyzed FBS and [U-13C6]-Glucose for a defined period to reach isotopic steady state (typically 8-24 hours).

  • Treat the cells with this compound or vehicle for the desired time (e.g., 6 hours).

  • Quench metabolism by rapidly aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts by LC-MS/MS to determine the isotopic labeling patterns of TCA cycle intermediates and other relevant metabolites.

  • Calculate the fractional contribution of glucose to these metabolites and analyze the data to determine changes in metabolic fluxes.

In Vivo Studies

For in vivo studies, this compound has been administered to mice via intraperitoneal (IP) injection. A typical dosing regimen is 10-15 mg/kg, administered daily or twice weekly.[1][3] It is recommended to monitor tumor volume and animal well-being throughout the study. This compound has also shown synergistic effects when combined with chemotherapeutic agents like carboplatin.[6]

Conclusion

This compound's unique mechanism of action as a Complex I inhibitor that phenocopies FASN inhibition makes it a powerful tool for investigating the metabolic vulnerabilities of OXPHOS-dependent cancers. The protocols provided here offer a starting point for researchers to explore the anti-cancer effects of this compound and to further elucidate the role of mitochondrial metabolism in cancer progression.

References

Troubleshooting & Optimization

Troubleshooting Fasnall solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fasnall in Dimethyl Sulfoxide (DMSO) for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] By inhibiting FASN, this compound disrupts the production of fatty acids that are crucial for cancer cell growth and proliferation, leading to the induction of apoptosis (programmed cell death).[2][3] Recent studies also suggest that this compound may act as a respiratory Complex I inhibitor, which contributes to its anti-cancer effects.

Q2: What is the expected solubility of this compound in DMSO?

The solubility of this compound in DMSO is reported to be in the range of 10 mg/mL to 13 mg/mL.[1][4] It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption by DMSO can significantly reduce the solubility of the compound.[1]

Q3: What are the recommended storage conditions for this compound as a powder and in a DMSO stock solution?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Troubleshooting Guide for this compound Solubility in DMSO

Q4: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?

If you are encountering issues with dissolving this compound in DMSO, please follow these initial troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous (water-free) grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many compounds, including this compound.[1] Using a fresh, unopened bottle of anhydrous DMSO is highly recommended.

  • Gentle Warming: Gently warm the solution to 37°C.[5] This can be done in a water bath. Avoid excessive heat, as the thermal stability of this compound at high temperatures has not been extensively reported. DMSO itself is stable at temperatures below 150°C.

  • Vortexing: After warming, vortex the solution for several minutes to facilitate dissolution.

  • Sonication: If the compound still does not dissolve, sonication can be employed. A brief period of sonication in a water bath can help to break down any aggregates and enhance solubility.[6][7]

Q5: My this compound powder won't fully dissolve in DMSO even after warming and vortexing. What are the next steps?

If initial steps fail, you can try a combination of warming and sonication.

  • Place the vial containing the this compound and DMSO mixture in a 37°C water bath.

  • While in the water bath, sonicate the vial for 10-30 minutes.[8]

  • After sonication, vortex the solution again for 1-2 minutes.

  • Visually inspect the solution for any remaining particulate matter.

If solubility issues persist, consider preparing a more dilute stock solution.

Q6: My this compound stock solution in DMSO was clear, but a precipitate formed after adding it to my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when introduced to an aqueous environment. Here are several strategies to mitigate this:

  • Optimize Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A stepwise dilution can prevent a sudden and drastic change in solvent polarity.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Dropwise Addition with Agitation: Add the DMSO stock to the medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Increase Final DMSO Concentration (with caution): While it is generally recommended to keep the final DMSO concentration in cell culture below 0.5% (and preferably below 0.1%) to avoid cellular toxicity, a slight increase in the final DMSO concentration might be necessary to maintain solubility.[5][9] It is crucial to run a vehicle control (media with the same final DMSO concentration without the compound) to assess any potential effects of the solvent on your cells.

Q7: Are there any alternative solvents or co-solvents I can use if this compound remains insoluble in DMSO for my specific application?

While DMSO is the most common solvent for this compound, if solubility issues persist, you could consider the following, keeping in mind that their suitability will depend on your specific experimental setup:

  • Ethanol: this compound has been reported to be soluble in ethanol.[1]

  • Co-solvents: For in vivo studies, formulations using co-solvents such as PEG300, Tween-80, and corn oil have been reported.[2] For in vitro assays, the use of such co-solvents should be carefully evaluated for compatibility with the cell line and assay.

Before switching to an alternative solvent or co-solvent system, it is advisable to perform a small-scale solubility test.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 338.47 g/mol [1]
Solubility in DMSO 10 - 13 mg/mL (approx. 29.5 - 38.4 mM)[1][4]
Solubility in Ethanol 25 mg/mL[1]
Solubility in Water Insoluble[1]
Appearance Light yellow to brown solid[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well clear bottom plate

  • Vortex mixer

  • Incubator (37°C)

  • Microscope or plate reader capable of measuring light scattering (e.g., at 600-700 nm)

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.

  • Prepare Serial Dilutions in Medium: a. Pre-warm your cell culture medium to 37°C. b. In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution directly into the pre-warmed medium. For example, to test concentrations from 100 µM down to 1 µM, you can perform a 1:100 dilution of your 10 mM stock into the medium to get a 100 µM solution, and then perform subsequent 2-fold serial dilutions. c. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration but no this compound).

  • Incubation: Incubate the tubes/plate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).

  • Observation: a. Visual Inspection: Carefully inspect each tube/well under a light microscope for any signs of precipitation (e.g., crystals, cloudiness). b. Instrumental Analysis (Optional): If available, use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear by both visual and instrumental assessment is considered the maximum kinetic solubility of this compound in your specific experimental conditions.

Mandatory Visualizations

G cluster_0 Initial Dissolution cluster_1 Advanced Dissolution cluster_2 Final Steps & Alternatives start Start: this compound Powder + Anhydrous DMSO warm_vortex Warm to 37°C and Vortex start->warm_vortex dissolved1 Completely Dissolved? warm_vortex->dissolved1 sonicate Sonicate at 37°C for 10-30 min dissolved1->sonicate No use_solution Use Clear Solution for Experiment dissolved1->use_solution Yes dissolved2 Completely Dissolved? sonicate->dissolved2 prepare_dilute Prepare a more dilute stock solution dissolved2->prepare_dilute No dissolved2->use_solution Yes solubility_test Perform Kinetic Solubility Test (Protocol 1) prepare_dilute->solubility_test solubility_test->use_solution end End use_solution->end

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

FASN_Pathway cluster_0 De Novo Fatty Acid Synthesis cluster_1 Downstream Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Cell_Growth Cancer Cell Proliferation & Survival Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Membrane_Integrity Cell Membrane Integrity & Signaling Lipid_Synthesis->Membrane_Integrity Membrane_Integrity->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Leads to This compound This compound This compound->FASN Inhibits

Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Fasnall Dosage for HER2+ Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fasnall in HER2+ cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in HER2+ cancer?

This compound is a selective, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer cells, including HER2-positive subtypes, there is a heightened dependence on this pathway for continued growth and proliferation.[1][2][3] this compound's primary mechanism involves binding to the co-factor sites of FASN, leading to a significant disruption of the cellular lipid profile.[2] This disruption includes a sharp increase in ceramides and diacylglycerols, which are known to play a role in inducing apoptosis (programmed cell death).[1][2]

Q2: What is the rationale for targeting FASN in HER2+ cancer?

There is a well-documented bidirectional relationship and positive feedback loop between the HER2 signaling pathway and FASN activity.[4][5] Overexpression of HER2 can lead to the upregulation of FASN, and in turn, elevated FASN activity can enhance HER2 signaling, contributing to tumor aggressiveness and resistance to anti-HER2 therapies.[4][6][7] By inhibiting FASN with this compound, researchers can disrupt this synergistic relationship, potentially leading to anti-tumor effects and overcoming therapeutic resistance.[7]

Q3: What are the reported effects of this compound on HER2+ cancer cells in vitro?

In vitro studies have demonstrated that this compound can selectively inhibit the proliferation of HER2+ breast cancer cell lines such as BT474 and SKBR3.[1] This anti-proliferative effect is primarily due to the induction of apoptosis, which can be observed through assays measuring caspase-3/7 activity.[1] Furthermore, this compound treatment leads to significant alterations in the lipidome of these cells.[1][2]

Q4: Has this compound shown efficacy in in vivo models of HER2+ cancer?

Yes, in the MMTV-Neu mouse model of HER2+ breast cancer, this compound has demonstrated potent anti-tumor activity.[1][2] Administration of this compound led to a reduction in tumor volume and a significant increase in the survival time of the mice compared to control groups.[3][8] The anti-tumor effects were even more pronounced when this compound was used in combination with the chemotherapeutic agent carboplatin.[1][2]

Q5: What is a recommended starting dosage for this compound in preclinical mouse models?

Based on published studies, a starting point for in vivo experiments in mice is an intraperitoneal (IP) injection of 15 mg/kg of this compound administered biweekly.[1] However, pharmacokinetic studies have shown that this compound is cleared rapidly from plasma and tissues, suggesting that the dosing schedule could be increased to a daily regimen to potentially enhance its efficacy.[1] Another study has also reported using a 10 mg/kg IP dose.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in in vitro cell viability assays. 1. Serum concentration in media: The presence of exogenous fatty acids in fetal bovine serum (FBS) can influence the cells' dependence on de novo fatty acid synthesis.1. Consider reducing the serum concentration or using fatty acid-depleted serum to increase the cells' reliance on FASN.
2. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates and responses to treatment.2. Ensure precise and consistent cell counting and seeding for all experimental and control wells.
3. Drug stability: this compound, like many small molecules, may have a limited stability in solution at 37°C over extended periods.3. Prepare fresh drug dilutions for each experiment and consider media changes with fresh drug for longer incubation times (>48 hours).
Lower than expected in vivo anti-tumor efficacy. 1. Suboptimal dosing schedule: Due to its rapid clearance, a biweekly dosing regimen may not maintain a sufficient therapeutic concentration.[1]1. Increase the dosing frequency to once daily or perform a pharmacokinetic study to determine the optimal dosing interval for your specific model.
2. Tumor model heterogeneity: Different HER2+ tumor models can have varying levels of dependence on FASN.2. Characterize the FASN expression levels in your chosen tumor model. Consider testing this compound in multiple HER2+ models.
3. Drug formulation and administration: Improper solubilization or administration of this compound can affect its bioavailability.3. Ensure complete solubilization of this compound in the vehicle and use a consistent intraperitoneal injection technique.
Unexpected toxicity or weight loss in animal models. 1. Off-target effects: Although described as selective, high concentrations of any inhibitor can lead to off-target effects.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain.
2. Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxicity profile.2. Include a vehicle-only control group in all in vivo experiments to assess any effects of the vehicle itself.
Difficulty reproducing apoptosis induction. 1. Timing of the assay: Apoptosis is a dynamic process, and the peak of activity can be time-dependent.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for measuring apoptosis markers like cleaved caspases.
2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes.2. Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining by flow cytometry in addition to caspase activity assays.

Data Summary

In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeThis compound IC50 (µM)
BT474HER2+ Breast Cancer~5.84
SKBR3HER2+ Breast CancerPotency similar to C75
MCF7ER+ Breast CancerPotency similar to C75
MDA-MB-468Triple Negative Breast CancerPotency similar to C75
MCF10ANon-tumorigenic BreastLower activity

Note: IC50 values can vary between studies and experimental conditions. Data synthesized from[1].

In Vivo Efficacy of this compound in MMTV-Neu Mouse Model
Treatment GroupDosing ScheduleMean Tumor Volume (Day 21)Median Survival
Vehicle ControlBiweekly IP628 ± 381 mm³~30 days
This compound15 mg/kg, Biweekly IP436 ± 218 mm³63 days
This compound + CarboplatinThis compound: 15 mg/kg Biweekly IP; Carboplatin: 50 mg/kg WeeklySynergistic reduction in tumor volumeNot specified, but dramatic early response

Data synthesized from[1][8].

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed HER2+ cancer cells (e.g., BT474, SKBR3) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically ≤0.1%.

  • Incubation: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the log of the drug concentration against the normalized cell viability.

In Vivo Tumor Growth Study in MMTV-Neu Mice
  • Animal Model: Utilize female MMTV-Neu transgenic mice, which spontaneously develop HER2+ mammary tumors.

  • Tumor Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., a solution of 5% N-methyl-2-pyrrolidone and 95% polyethylene glycol 300). Administer this compound via intraperitoneal (IP) injection at the desired dose and schedule (e.g., 15 mg/kg, biweekly).

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.

Visualizations

Fasnall_Signaling_Pathway This compound Mechanism of Action in HER2+ Cancer cluster_HER2_Signaling HER2 Signaling Cascade cluster_FASN_Pathway Fatty Acid Synthesis HER2 HER2 Receptor PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN (Fatty Acid Synthase) mTOR->FASN Activates FASN->HER2 Positive Feedback FattyAcids De Novo Fatty Acids FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to This compound This compound This compound->FASN Inhibits Ceramides Increased Ceramides This compound->Ceramides Ceramides->Apoptosis Induces

Caption: this compound inhibits FASN, disrupting a feedback loop with HER2 signaling and inducing apoptosis.

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound start Start: MMTV-Neu Mice tumor_dev Monitor for Tumor Development start->tumor_dev randomize Randomize Mice into Treatment Groups (Tumor ~100 mm³) tumor_dev->randomize treatment Administer Treatment: - Vehicle Control (IP) - this compound (e.g., 15 mg/kg, IP) randomize->treatment measure Measure Tumor Volume (Twice Weekly) treatment->measure During Treatment Period monitor Monitor Body Weight and Health treatment->monitor During Treatment Period endpoint Study Endpoint: - Tumor Size Limit - Survival Analysis measure->endpoint monitor->endpoint

Caption: Workflow for assessing this compound's in vivo efficacy in the MMTV-Neu mouse model.

References

How to minimize Fasnall off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fasnall during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I'm observing a cellular phenotype that doesn't align with the known function of Fatty Acid Synthase (FASN) inhibition. Could this be an off-target effect?

Possible Cause: The observed phenotype may be due to this compound interacting with unintended molecular targets. While this compound is a known FASN inhibitor, recent studies suggest it can also act as a mitochondrial Complex I inhibitor, which could lead to unexpected metabolic changes.[1]

Troubleshooting Steps:

  • Validate with a Structurally Different FASN Inhibitor: Treat cells with a different, structurally distinct FASN inhibitor (e.g., TVB-2640, GSK2194069).[1][2] If the phenotype is recapitulated, it is more likely to be an on-target effect of FASN inhibition.

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 value for FASN inhibition.[2] Effects observed only at significantly higher concentrations are more likely to be off-target.

  • Genetic Validation: Use RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the FASN gene.[3] If the resulting phenotype matches that of this compound treatment, it provides strong evidence for an on-target effect.

  • Rescue Experiment: If possible, express a form of FASN that is resistant to this compound. Reversal of the phenotype would confirm on-target action.[2]

Q2: My experiment shows significant cellular toxicity even at low concentrations of this compound. How can I determine if this is an off-target effect?

Possible Cause: The inhibitor may be interacting with off-targets that are critical for cell survival.[2] this compound's potential activity as a Complex I inhibitor could also contribute to toxicity.[1]

Troubleshooting Steps:

  • Determine the Lowest Effective Concentration: Carefully titrate this compound to find the minimum concentration that inhibits FASN without causing widespread toxicity.[3]

  • Conduct Off-Target Profiling: Submit this compound for screening against a broad panel of kinases and other protein families to identify potential off-target liabilities.[2]

  • Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that this compound is engaging with FASN in your cellular model at the concentrations used.[2]

  • Assess Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) to determine if this compound is inhibiting mitochondrial Complex I in your experimental system.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary target?

This compound is a thiophenopyrimidine compound identified as a selective inhibitor of Fatty Acid Synthase (FASN).[4][5] FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells.[6] this compound is reported to target the co-factor binding sites of FASN.[7] However, some evidence suggests this compound may also act as a mitochondrial Complex I inhibitor, which could be its primary mode of action in certain contexts.[1]

What are the known on-target effects of this compound?

As a FASN inhibitor, this compound's on-target effects include:

  • Inhibition of de novo fatty acid synthesis.[5]

  • Induction of apoptosis in cancer cells, partly through the accumulation of ceramides.[5][7]

  • Profound changes in cellular lipid profiles, including an increase in ceramides and diacylglycerols.[5][7]

  • Anti-tumor activity in preclinical models of HER2+ breast cancer.[5][8]

What are potential off-target effects of this compound?

The most significant reported off-target effect of this compound is the inhibition of mitochondrial Complex I.[1] This can lead to:

  • Decreased mitochondrial respiration.

  • A shift towards glycolysis.

  • Changes in the TCA cycle intermediate levels.[1]

It is crucial to consider this potential off-target activity when interpreting experimental results.

How can I proactively minimize off-target effects in my experimental design?

  • Use the Lowest Effective Concentration: Determine the IC50 of this compound for FASN inhibition in your system and use concentrations at or slightly above this value for your experiments.[2]

  • Employ Multiple, Structurally Distinct Inhibitors: Using other FASN inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to FASN inhibition and not a shared off-target.[3]

  • Utilize Genetic Validation: Techniques like RNAi or CRISPR-Cas9 to deplete FASN can serve as a crucial control to validate the pharmacological findings.[3]

  • Perform Control Experiments: Always include a vehicle-only control (e.g., DMSO) in your experiments.

Data Presentation

Table 1: Comparative Inhibitor Characteristics

This table provides a template for comparing key quantitative metrics when selecting a FASN inhibitor to minimize off-target effects.

InhibitorTargetIC50 (nM)Off-Target 1 (e.g., Complex I) IC50 (µM)Off-Target 2 IC50 (µM)Selectivity Ratio (Off-Target 1 / Target)Cellular Potency (EC50, µM)
This compound FASN147 (acetate incorporation)~1 (inferred from metabolic shifts)>10~6.8Varies by cell line
Inhibitor B FASN50>10>10>2001.2
Inhibitor C FASN50.11200.1

Interpretation: An ideal inhibitor (like Inhibitor B) would have a high IC50 for off-targets and a large selectivity ratio, indicating it is much more potent for the intended target.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

Objective: To determine the concentration of this compound required to inhibit 50% of FASN activity (IC50) in a cellular context.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Treatment: Treat cells with the various concentrations of this compound or a vehicle control (DMSO).

  • Metabolic Labeling: After a suitable incubation period (e.g., 24-48 hours), add a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]-acetate, to the media for a few hours.

  • Lipid Extraction: Lyse the cells and extract the total lipids.

  • Quantification: Measure the incorporation of the radiolabel into the lipid fraction using a scintillation counter.

  • Data Analysis: Plot the percent inhibition of fatty acid synthesis against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to FASN within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Detection: Analyze the amount of soluble FASN remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Analysis: In the this compound-treated samples, FASN should be stabilized at higher temperatures compared to the vehicle control, resulting in more soluble protein. This shift in the melting curve indicates target engagement.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_metabolism Metabolic Inputs Growth_Factors Growth Factors (e.g., EGF, IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c FASN FASN SREBP1c->FASN Upregulates Transcription Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl_CoA->FASN Substrate Malonyl_CoA->FASN Substrate Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits Lipid_Synthesis Complex Lipids (Phospholipids, etc.) Palmitate->Lipid_Synthesis Signaling Signaling & Membrane Structure Lipid_Synthesis->Signaling

Caption: The FASN signaling pathway and its inhibition by this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype or Toxicity Dose_Response 1. Perform Dose-Response Curve with this compound Start->Dose_Response Compare_IC50 Correlates with FASN IC50? Dose_Response->Compare_IC50 Secondary_Inhibitor 2. Test Structurally Distinct FASN Inhibitor Compare_IC50->Secondary_Inhibitor Yes Off_Target Likely Off-Target Effect Compare_IC50->Off_Target No Compare_Phenotype Recapitulates Phenotype? Secondary_Inhibitor->Compare_Phenotype Genetic_Validation 3. Genetic Validation (e.g., FASN siRNA/CRISPR) Compare_Phenotype->Genetic_Validation Yes Compare_Phenotype->Off_Target No Compare_Genetic Matches this compound Phenotype? Genetic_Validation->Compare_Genetic On_Target Likely On-Target Effect Compare_Genetic->On_Target Yes Compare_Genetic->Off_Target No Profiling 4. Off-Target Profiling (e.g., Kinase Panel, CETSA) Off_Target->Profiling

Caption: Workflow for troubleshooting potential this compound off-target effects.

Fasnall_MoA cluster_fasn Hypothesis 1: FASN Inhibition cluster_complex1 Hypothesis 2: Complex I Inhibition This compound This compound FASN FASN This compound->FASN Complex1 Mitochondrial Complex I This compound->Complex1 Lipid_Synthesis ↓ De Novo Lipid Synthesis FASN->Lipid_Synthesis Ceramide ↑ Ceramide Accumulation Lipid_Synthesis->Ceramide Apoptosis_FASN Apoptosis Ceramide->Apoptosis_FASN Respiration ↓ Mitochondrial Respiration Complex1->Respiration TCA Altered TCA Cycle Respiration->TCA Metabolic_Stress Metabolic Stress & Cell Death TCA->Metabolic_Stress

Caption: Competing hypotheses for the primary mechanism of action of this compound.

References

Fasnall Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fasnall in cell culture media. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, thiophenopyrimidine-based inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer cells to support rapid proliferation and survival.[2][3][4] this compound exerts its anti-tumor effects by targeting the co-factor binding sites of FASN, leading to the inhibition of fatty acid synthesis.[2][5] This disruption of lipid metabolism can induce apoptosis (programmed cell death) in cancer cells.[3][6]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for one month.[1][6]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of up to 13 mg/mL (38.4 mM) and in ethanol at up to 25 mg/mL.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] this compound is insoluble in water.[1]

Q4: Are there any known stability issues with this compound in aqueous solutions like cell culture media?

A4: While specific degradation pathways of this compound in cell culture media are not extensively documented in publicly available literature, small molecules, in general, can be susceptible to degradation in aqueous environments. Factors such as pH, temperature, exposure to light, and interactions with media components can affect compound stability.[7][8][9][10][11] Therefore, it is crucial to consider the potential for degradation during experimental design.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound, with a focus on issues potentially related to its stability in cell culture media.

Problem 1: Inconsistent or lower-than-expected efficacy of this compound in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Assess this compound Stability: Perform a stability study of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) under your experimental conditions (37°C, 5% CO2). A detailed protocol for this is provided below.

    • Replenish this compound: If significant degradation is observed, consider replenishing the this compound-containing medium at regular intervals during long-term experiments.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before use from a frozen stock. Avoid storing diluted this compound solutions.

Problem 2: Precipitation observed in the cell culture medium after adding this compound.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Optimize Dilution: When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and may also affect compound solubility.[7]

    • Use Serum-Containing Medium: If your experimental design allows, the presence of serum proteins like albumin can help to stabilize the compound and prevent precipitation.[7]

Problem 3: High variability in results between experimental replicates.

  • Possible Cause: Uneven distribution of this compound in the culture wells or plates, or inconsistent degradation due to slight variations in handling.

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixing: After adding this compound to the culture medium, mix thoroughly before dispensing it into individual wells.

    • Standardize Incubation Times: Ensure that all plates are incubated for the same duration and handled consistently to minimize variability in compound exposure.

    • Check for Edge Effects: Be mindful of potential "edge effects" in multi-well plates, where evaporation can be higher in the outer wells, leading to changes in compound concentration.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

Methodology:

  • Preparation of Samples:

    • Prepare a solution of this compound in the cell culture medium at the final working concentration to be tested.

    • aliquot this solution into multiple sterile microcentrifuge tubes or wells of a 96-well plate.

  • Time-Zero Sample (T=0):

    • Immediately after preparation, take one aliquot and quench the potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis. This sample represents 100% of the initial this compound concentration.

  • Incubation:

    • Place the remaining aliquots in a cell culture incubator at 37°C with 5% CO2.

  • Time-Point Samples:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator and process it as described in step 2.

  • Analysis:

    • Analyze all the collected supernatants by HPLC or LC-MS to quantify the remaining concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the T=0 sample.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% this compound Remaining in DMEM + 10% FBS% this compound Remaining in RPMI-1640 + 10% FBS
0100%100%
298%97%
495%93%
890%85%
2475%65%
4855%40%
7230%20%

Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally for your specific conditions.

Visualizations

Fasnall_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_cyto Acetyl-CoA_cyto Pyruvate->Acetyl-CoA_cyto PDH Acetyl-CoA_mito Acetyl-CoA_mito Pyruvate->Acetyl-CoA_mito PDH Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ACC Palmitate Palmitate Malonyl-CoA->Palmitate FASN Complex_Lipids Complex_Lipids Palmitate->Complex_Lipids Elongases Desaturases Membrane_Integrity Membrane_Integrity Complex_Lipids->Membrane_Integrity Signaling_Molecules Signaling_Molecules Complex_Lipids->Signaling_Molecules This compound This compound FASN FASN This compound->FASN Inhibition Apoptosis Apoptosis FASN->Apoptosis Induction of Citrate Citrate Acetyl-CoA_mito->Citrate TCA Cycle Citrate->Acetyl-CoA_cyto ACL Stability_Assessment_Workflow Start Start Prepare_Fasnall_in_Medium Prepare this compound in Cell Culture Medium Start->Prepare_Fasnall_in_Medium T0_Sample Collect T=0 Sample (Quench with ACN) Prepare_Fasnall_in_Medium->T0_Sample Incubate_Samples Incubate Samples at 37°C Prepare_Fasnall_in_Medium->Incubate_Samples Process_Samples Process Samples (Quench, Centrifuge) T0_Sample->Process_Samples Collect_Time_Points Collect Samples at Various Time Points Incubate_Samples->Collect_Time_Points Collect_Time_Points->Process_Samples Analyze_HPLC Analyze by HPLC/LC-MS Process_Samples->Analyze_HPLC Calculate_Remaining Calculate % this compound Remaining Analyze_HPLC->Calculate_Remaining End End Calculate_Remaining->End Troubleshooting_Logic Start Inconsistent Results with this compound Check_Precipitation Is there visible precipitation? Start->Check_Precipitation Check_Efficacy Is efficacy lower than expected? Check_Precipitation->Check_Efficacy No Optimize_Dilution Optimize Dilution Protocol (e.g., dropwise addition) Check_Precipitation->Optimize_Dilution Yes Assess_Stability Perform Stability Assay (Protocol 1) Check_Efficacy->Assess_Stability Yes Check_Variability Is there high variability between replicates? Check_Efficacy->Check_Variability No Reduce_DMSO Reduce Final DMSO Concentration Optimize_Dilution->Reduce_DMSO Use_Serum Use Serum-Containing Medium Reduce_DMSO->Use_Serum End Problem Resolved Use_Serum->End Degradation_Observed Is significant degradation observed? Assess_Stability->Degradation_Observed Replenish_Medium Replenish this compound-Containing Medium Periodically Degradation_Observed->Replenish_Medium Yes Degradation_Observed->Check_Variability No Replenish_Medium->End Ensure_Mixing Ensure Homogeneous Mixing of this compound in Medium Check_Variability->Ensure_Mixing Yes Check_Variability->End No Standardize_Handling Standardize Incubation and Handling Procedures Ensure_Mixing->Standardize_Handling Standardize_Handling->End

References

Technical Support Center: Overcoming Resistance to Fasnall Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasnall.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: this compound is not inhibiting the growth of my cancer cell line as expected.

  • Question: I am treating my cancer cells with this compound, but I am not observing the expected anti-proliferative effects. What could be the reason?

    Answer: Several factors could contribute to the lack of response to this compound.

    • Incorrect Mechanism of Action: It is crucial to understand that this compound, initially identified as a Fatty Acid Synthase (FASN) inhibitor, is now understood to be a respiratory Complex I inhibitor.[1][2] This means it primarily disrupts mitochondrial function rather than directly inhibiting de novo fatty acid synthesis.[1] Therefore, cell lines that are less dependent on oxidative phosphorylation may be less sensitive to this compound.

    • Lipid Availability in Culture Media: Unlike true FASN inhibitors whose effects can be mitigated by the presence of lipids in the serum, this compound's cytotoxic effects are not rescued by lipid supplementation.[1] If you are comparing this compound to a true FASN inhibitor like GSK2194069, you should observe that GSK2194069's effect is diminished in lipid-rich media, while this compound's is not.[1]

    • Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary. For instance, this compound has shown potent anti-proliferative activity in HER2+ breast cancer cell lines like BT474 and SKBR3, as well as other aggressive lines, but lower activity in non-tumorigenic cell lines like MCF10A which have lower FASN expression.[3]

    • Drug Concentration and Purity: Ensure that the concentration of this compound used is appropriate for your cell line and that the compound is of high purity. The IC50 of this compound for inhibiting purified human FASN is 3.71 μM, while it blocks acetate and glucose incorporation into lipids in HepG2 cells with IC50 values of 147 nM and 213 nM, respectively.[3][4]

Issue 2: I am observing unexpected metabolic changes in my cells after this compound treatment.

  • Question: My metabolomics data after this compound treatment does not show the expected accumulation of FASN substrates like malonyl-CoA. Instead, I see a depletion of TCA cycle metabolites. Is this normal?

    Answer: Yes, this is the expected metabolic signature for this compound.

    • Complex I Inhibition Signature: True FASN inhibitors lead to an accumulation of malonate, succinate, and their CoA conjugates.[1] In contrast, this compound, as a Complex I inhibitor, leads to NADH accumulation, which in turn causes a depletion of tricarboxylic acid (TCA) cycle metabolites.[1][2] You should not expect to see an accumulation of malonyl-CoA; in fact, a decrease is consistent with this compound's mechanism of action.[1]

    • Lipid Profile Alterations: Global lipidomics studies have shown that this compound treatment leads to profound changes in cellular lipid profiles, including a sharp increase in ceramides, diacylglycerols, and unsaturated fatty acids.[3][5] It also increases the uptake of exogenous palmitate, which is then diverted more into neutral lipid formation rather than phospholipids.[3][5]

Issue 3: I am having trouble interpreting the results of my apoptosis assay with this compound.

  • Question: this compound is inducing apoptosis in my cancer cells, but I want to confirm it is due to its on-target effect. How can I do this?

    Answer: To confirm that the observed apoptosis is due to this compound's intended mechanism of action, you can perform the following experiments:

    • Rescue Experiments: While this compound's primary target is Complex I, its downstream effects mimic FASN inhibition. Therefore, you can attempt to rescue the apoptotic phenotype. Pre-treatment with TOFA (an ACC inhibitor that prevents malonyl-CoA accumulation) has been shown to reverse this compound-induced effects in BT474 cells.[3] However, supplementation with palmitate, the end product of FASN, does not fully rescue the cells.[3]

    • Ceramide Synthesis Inhibition: The increase in ceramide levels contributes to this compound-induced apoptosis.[3][5] You can use inhibitors of ceramide synthesis, such as myriocin (a serine palmitoyl transferase inhibitor), which has been shown to partially reverse this compound-induced apoptosis.[3]

    • Mitochondrial Respiration Analysis: To directly assess the impact on this compound's primary target, measure the oxygen consumption rate (OCR) using a Seahorse analyzer. This compound treatment should cause an immediate and significant decrease in OCR, indicative of Complex I inhibition.[1]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound was initially identified as a selective inhibitor of fatty acid synthase (FASN).[4][6] However, more recent studies have demonstrated that this compound is a respiratory Complex I inhibitor.[1][2] Its inhibition of Complex I leads to an accumulation of NADH and a subsequent depletion of TCA cycle metabolites, which mimics the metabolic effects of FASN inhibition.[1][2]

2. What are the known resistance mechanisms to FASN inhibitors?

While this compound is a Complex I inhibitor, understanding resistance to FASN inhibition is still relevant due to its mimicking effects. Potential resistance mechanisms include:

  • Metabolic Flexibility: Cancer cells can adapt to FASN inhibition by increasing the uptake of exogenous fatty acids or upregulating alternative lipogenic pathways.[7]

  • Increased FASN Expression: Overexpression of the FASN enzyme can lead to resistance.[8]

  • Alterations in Apoptotic Pathways: Changes in the balance of pro- and anti-apoptotic proteins can confer resistance.[9]

3. Can this compound be used in combination with other anti-cancer agents?

Yes, this compound has shown synergistic effects when combined with other chemotherapy drugs. For example, in a mouse model of HER2+ breast cancer, the combination of this compound and carboplatin resulted in greater tumor shrinkage and increased survival compared to either agent alone.[5][6]

4. What are the expected in vivo effects of this compound?

In preclinical mouse models of HER2-positive breast cancer, this compound has demonstrated potent anti-tumor activity.[6][10] It has been shown to reduce tumor volume and significantly increase the median survival of treated mice without causing major side effects like weight loss or changes in liver enzymes.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (FASN Inhibition)IC50 (Lipid Incorporation Inhibition)Reference
Purified Human FASN-3.71 µM-[3][7]
HepG2Hepatocellular Carcinoma-147 nM (acetate), 213 nM (glucose)[3][4]
BT474Breast (HER2+)-5.84 µM (acetate)[3]
SKBR3Breast (HER2+)Potent Inhibition-[3]
MCF7Breast (ER+)Potent Inhibition-[3]
MDA-MB-468Breast (Triple Negative)Potent Inhibition-[3]
LNCaP-LN3ProstateCell viability significantly reduced at 50 µM-[7]

Experimental Protocols

1. Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation.

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete growth medium

    • This compound (dissolved in a suitable solvent like DMSO)

    • WST-1 reagent

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells at a density of 1 × 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 48 hours).

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.

    • Measure the absorbance at 450 nm using a microplate spectrophotometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Caspase-3/-7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete growth medium

    • This compound

    • Caspase-3/-7 assay kit (e.g., containing a fluorogenic substrate like (Z-DEVD)2-Rh110)

    • Lysis buffer

    • Fluorometer

  • Procedure:

    • Seed 10,000 cells/well in a 96-well plate and treat with different concentrations of this compound for 24 hours.

    • Add 50 μl of caspase assay/lysis buffer containing the fluorogenic substrate to each well.

    • Incubate at 37°C for 6 hours.

    • Measure fluorescence at an excitation/emission of 485/535 nm.

3. Mitochondrial Complex I Activity Assay

This protocol directly measures the activity of Complex I, the primary target of this compound.

  • Materials:

    • Isolated mitochondria from treated and untreated cells (using a kit like the Qproteome Mitochondria Isolation Kit)

    • Complex I activity assay kit (e.g., from Abcam or Cayman Chemical)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Isolate mitochondria from cells treated with this compound or vehicle control.

    • Determine the protein concentration of the mitochondrial fractions using a Bradford assay.

    • Follow the manufacturer's protocol for the Complex I activity assay kit. This typically involves:

      • Adding a specific amount of mitochondrial protein to each well of a 96-well plate.

      • Adding the assay buffer containing reagents like NADH and ubiquinone.

      • Immediately measuring the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation by Complex I.

    • Calculate Complex I activity, often expressed as the rate of change in absorbance per minute per milligram of protein.

Visualizations

Fasnall_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound Complex_I Complex I This compound->Complex_I Inhibits Ceramides Ceramides This compound->Ceramides Increases (downstream effect) NAD NAD+ Complex_I->NAD OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS Initiates Malonyl_CoA Malonyl-CoA Complex_I->Malonyl_CoA Depletion of TCA precursors reduces substrate NADH NADH NADH->Complex_I TCA TCA Cycle Metabolites NAD->TCA Required for TCA->NADH Produces FASN FASN TCA->FASN Provides Substrates (indirectly) ATP ATP OXPHOS->ATP Produces Fatty_Acids Fatty Acids FASN->Fatty_Acids Synthesizes Malonyl_CoA->FASN Substrate Apoptosis Apoptosis Ceramides->Apoptosis Induces

Caption: this compound's mechanism of action targeting Complex I.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Result? Start->Problem No_Effect No/Low Cytotoxicity Problem->No_Effect Yes Unexpected_Metabolites Unexpected Metabolomics Problem->Unexpected_Metabolites Yes Apoptosis_Issue Apoptosis Confirmation Problem->Apoptosis_Issue Yes End Problem Resolved Problem->End No Solution_No_Effect 1. Verify Complex I dependency 2. Check drug concentration/purity 3. Compare with appropriate controls No_Effect->Solution_No_Effect Solution_Metabolites 1. Expect TCA cycle depletion 2. Do not expect Malonyl-CoA accumulation 3. Analyze lipid profile changes Unexpected_Metabolites->Solution_Metabolites Solution_Apoptosis 1. Perform rescue experiments (TOFA) 2. Inhibit ceramide synthesis 3. Measure OCR Apoptosis_Issue->Solution_Apoptosis Solution_No_Effect->End Solution_Metabolites->End Solution_Apoptosis->End

Caption: Troubleshooting workflow for this compound experiments.

References

Fasnall in Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Fasnall in animal studies. This guide includes troubleshooting advice and frequently asked questions to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiophenopyrimidine that has been identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2][3] It targets the co-factor binding sites of FASN, leading to significant alterations in cellular lipid profiles.[2][4] This includes a notable increase in ceramides, diacylglycerols, and unsaturated fatty acids, with the elevated ceramide levels believed to contribute to apoptosis.[2][4] However, recent studies suggest that this compound may also function as a respiratory Complex I inhibitor. This action leads to an accumulation of NADH and a depletion of metabolites in the tricarboxylic acid (TCA) cycle, which can mimic the effects of FASN inhibition.[5][6]

Q2: What are the observed side effects of this compound in animal studies?

In preclinical studies, this compound has been generally well-tolerated at therapeutic doses.[4] Acute toxicity was observed in FVB/J mice at a high dose of 80 mg/kg.[4] However, lower doses (5-20 mg/kg) did not produce adverse effects on white blood cell counts, hemoglobin levels, or kidney and liver function.[4] Long-term administration of doses up to 15 mg/kg for 8 weeks also showed no signs of toxicity or significant weight change in mice.[4] A transient lethargy, lasting approximately 30 minutes, has been noted in mice following a 10 mg/kg intraperitoneal (IP) dose.[5] Notably, this compound did not induce the painful peripheral neuropathies that have been associated with other Complex I inhibitors.[5][6]

Q3: What is the anti-tumor activity of this compound in animal models?

This compound has demonstrated potent anti-tumor activity, particularly in a MMTV-Neu mouse model of HER2+ breast cancer.[2][3][4] Its efficacy is enhanced when used in combination with the chemotherapeutic agent carboplatin.[2][4] In these models, this compound has been shown to reduce tumor volume and increase the median survival time.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected animal toxicity or mortality. The administered dose of this compound may be too high.Review the dosage and administration protocol. Acute toxicity has been observed at 80 mg/kg in mice. Consider reducing the dose to the well-tolerated range of 5-20 mg/kg.[4]
Animals appear lethargic after injection. This is a known, transient side effect of this compound.Monitor the animals closely. The lethargy is typically short-lived, lasting about 30 minutes after a 10 mg/kg IP dose.[5] If lethargy persists or is severe, consider adjusting the dose or monitoring schedule.
Lack of expected anti-tumor efficacy. Suboptimal dosing schedule or insufficient drug exposure.This compound is rapidly cleared from plasma and tissues.[4] Consider increasing the dosing frequency from twice weekly to a daily regimen to potentially enhance efficacy.[4]
Inconsistent results with in-vitro findings. The in-vivo mechanism may be more complex, involving both FASN and Complex I inhibition.Acknowledge the dual mechanism of action in your experimental design and data interpretation. The observed effects may be a result of perturbations in both lipid metabolism and cellular respiration.[5][6]

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in FVB/J Mice [4]

Dose (mg/kg, IP)ObservationEffect on Blood Counts, Kidney, and Liver Function
5Well-toleratedNo adverse effects
20Well-toleratedNo adverse effects
80Toxic-

Table 2: Long-Term Toxicity of this compound in Mice (8 weeks) [4]

Dose (mg/kg, IP, biweekly)Signs of Toxicity or StressSignificant Change in Weight
5NoneNo
10NoneNo
15NoneNo

Experimental Protocols

Acute Toxicity Study Protocol [4]

  • Animal Model: FVB/J mice.

  • Groups: Assign mice to four groups: vehicle control, 5 mg/kg this compound, 20 mg/kg this compound, and 80 mg/kg this compound.

  • Administration: Administer this compound via intraperitoneal (IP) injection on days 1 and 3.

  • Sample Collection: Collect blood samples on day 4 for analysis.

  • Analysis: Perform complete blood counts and assess kidney and liver function markers.

Long-Term Efficacy and Toxicity Study Protocol in MMTV-Neu Mouse Model [3][4]

  • Animal Model: MMTV-Neu transgenic mice (model for HER2+ breast cancer).

  • Groups: Assign tumor-bearing mice to a vehicle control group and a this compound treatment group (e.g., 15 mg/kg).

  • Administration: Administer this compound intraperitoneally twice weekly for a specified duration (e.g., 3-8 weeks).

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice weekly).

    • Monitor animal weight and overall health for signs of toxicity.

  • Endpoint:

    • Continue treatment for the designated period to assess tumor growth inhibition.

    • Monitor survival to determine the effect on median survival time.

Visualizations

Fasnall_Mechanism_of_Action cluster_FASN_Inhibition FASN Inhibition Pathway cluster_Complex_I_Inhibition Complex I Inhibition Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation This compound->Malonyl_CoA Leads to Ceramides Increased Ceramides This compound->Ceramides Leads to Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Malonyl_CoA->FASN Apoptosis Apoptosis Ceramides->Apoptosis Induces Fasnall2 This compound Complex_I Mitochondrial Complex I Fasnall2->Complex_I Inhibits NADH NADH Accumulation Fasnall2->NADH Leads to Cellular_Respiration Impaired Cellular Respiration Complex_I->Cellular_Respiration TCA_Cycle TCA Cycle Metabolites NADH->TCA_Cycle Depletes TCA_Cycle->Cellular_Respiration

Caption: Dual proposed mechanisms of action for this compound.

Experimental_Workflow_Toxicity cluster_acute Acute Toxicity Study cluster_long_term Long-Term Efficacy & Toxicity Study A1 Animal Grouping (FVB/J Mice) A2 This compound IP Injection (Days 1 & 3) A1->A2 A3 Blood Collection (Day 4) A2->A3 A4 Analysis (Blood Counts, Organ Function) A3->A4 B1 Tumor Induction (MMTV-Neu Mice) B2 Biweekly IP Injections (e.g., 8 weeks) B1->B2 B3 Regular Monitoring (Tumor Volume, Weight) B2->B3 B4 Endpoint Analysis (Tumor Growth, Survival) B3->B4

Caption: Workflow for preclinical toxicity and efficacy studies.

References

Technical Support Center: Improving Fasnall Efficacy in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fasnall. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiophenopyrimidine that was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for de novo fatty acid synthesis.[1][2][3] However, recent research has revealed that this compound also functions as a potent inhibitor of mitochondrial respiratory Complex I.[4][5] This dual action leads to a significant metabolic rewiring in cancer cells, ultimately inducing apoptosis.[1][4] It is important to consider both mechanisms of action when designing and interpreting your experiments.

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant anti-tumor activity in preclinical models of HER2+ breast cancer.[1][6] Additionally, it has shown synergistic effects in combination with docetaxel in taxane-resistant prostate cancer cells.[6] Its efficacy in other cancer types is an active area of research.

Q3: What are the known synergistic combinations with this compound?

A3: this compound has been shown to act synergistically with the following agents:

  • Carboplatin: In HER2+ breast cancer models, the combination of this compound and carboplatin resulted in a significant reduction in tumor volume.[1][3]

  • Docetaxel: In taxane-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR), this compound in combination with docetaxel synergistically inhibited cell viability.[6]

Q4: How does this compound induce apoptosis?

A4: this compound induces apoptosis through a multi-faceted mechanism. As a FASN inhibitor, it leads to the accumulation of malonyl-CoA, which in turn increases ceramide levels, a pro-apoptotic lipid.[1][3] The inhibition of mitochondrial Complex I by this compound also contributes to apoptosis by disrupting cellular energy metabolism and increasing reactive oxygen species (ROS).[7][8] This cascade of events ultimately leads to the activation of caspases, such as caspase-3 and caspase-7, which execute programmed cell death.[1][8]

Troubleshooting Guides

Problem 1: I am not observing the expected synergistic effect between this compound and my combination agent.

  • Possible Cause 1: Suboptimal Concentrations. The synergistic effect of a drug combination is often concentration-dependent.

    • Solution: Perform a dose-matrix experiment where you test a range of concentrations for both this compound and your drug of interest. This will help identify the optimal concentration range for synergy. It is recommended to use concentrations around the IC50 value of each drug as a starting point.

  • Possible Cause 2: Cell Line Specificity. The efficacy and synergy of this compound can vary between different cancer cell lines due to their unique genetic and metabolic profiles.[1]

    • Solution: Test the combination in multiple cell lines relevant to your research area. Consider the expression levels of FASN and the reliance of the cells on oxidative phosphorylation, as these factors may influence sensitivity to this compound.

  • Possible Cause 3: Experimental Timing. The duration of drug exposure can impact the observed synergy.

    • Solution: Optimize the incubation time for your specific cell line and drug combination. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint for observing synergy.

  • Possible Cause 4: Off-Target Effects of this compound. Remember that this compound's potent inhibition of mitochondrial Complex I might be the dominant mechanism of action in your experimental system.[4][5]

    • Solution: Design experiments to dissect the contribution of FASN and Complex I inhibition. For example, you could compare the effects of this compound to a specific FASN inhibitor and a specific Complex I inhibitor.

Problem 2: I am observing high variability in my cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells is a common source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even attachment.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Reagent Preparation and Handling. Improper preparation or storage of this compound and other reagents can lead to inconsistent results.

    • Solution: Prepare fresh stock solutions of this compound and your combination drug. Aliquot and store them at the recommended temperature, avoiding repeated freeze-thaw cycles. Ensure all reagents are at the appropriate temperature before adding them to the cells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma0.147 (acetate incorporation)[3]
HepG2Hepatocellular Carcinoma0.213 (glucose incorporation)[3]
BT474HER2+ Breast Cancer3.71 (purified FASN)[3]
BT474HER2+ Breast Cancer5.84 (acetate incorporation)[3]
LNCaPProstate Cancer~10 (cell viability)[9]
PC3-TxRTaxane-Resistant Prostate CancerNot explicitly stated, but synergistic with docetaxel[6]
DU145-TxRTaxane-Resistant Prostate CancerNot explicitly stated, but synergistic with docetaxel[6]

Table 2: Quantitative Synergy Analysis of this compound in Combination Therapies

CombinationCancer TypeCell LineAnalysis MethodResult (e.g., Combination Index)InterpretationReference
This compound + CarboplatinHER2+ Breast CancerMMTV-Neu modelTumor volume reductionSignificant synergistic reductionSynergy[1][3]
This compound + DocetaxelTaxane-Resistant Prostate CancerPC3-TxRBliss synergy scoreHigh synergy scoresSynergy[6]
This compound + DocetaxelTaxane-Resistant Prostate CancerDU145-TxRBliss synergy scoreHigh synergy scoresSynergy[6]

Note: Specific Combination Index (CI) values for this compound combinations are not widely available in the public literature. The Chou-Talalay method is a standard approach for calculating CI values to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2][6]

Experimental Protocols

Detailed Methodology for Assessing Synergy using the MTT Assay

This protocol outlines a method for determining the synergistic effects of this compound in combination with another therapeutic agent using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Combination drug of interest (stock solution in an appropriate solvent)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for dissolving formazan crystals)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment (Combination Dose Matrix):

    • Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is to prepare 2x concentrated solutions.

    • Treat the cells with a matrix of drug concentrations. For example, a 7x7 matrix with increasing concentrations of this compound along the rows and the combination drug along the columns. Include single-agent controls for both drugs and a vehicle control (e.g., DMSO).

    • Add 100 µL of the 2x drug solutions to the corresponding wells, bringing the final volume to 200 µL.

    • Incubate for a predetermined time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully remove 100 µL of the medium from each well.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][6]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Synergy Assessment A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (this compound +/- Combination Agent) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Synergy Analysis (e.g., Chou-Talalay Method) E->F G Result Interpretation (CI < 1: Synergy) F->G G cluster_pathway This compound-Induced Apoptosis Signaling Pathway cluster_fasn FASN Inhibition cluster_complexI Complex I Inhibition This compound This compound FASN FASN This compound->FASN ComplexI Mitochondrial Complex I This compound->ComplexI MalonylCoA Malonyl-CoA ↑ FASN->MalonylCoA inhibition Ceramide Ceramide ↑ MalonylCoA->Ceramide Caspases Caspase Activation (e.g., Caspase-3/7) Ceramide->Caspases ROS ROS ↑ ComplexI->ROS inhibition ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Troubleshooting Fas-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify why Fasnall or other Fas-activating agents may not be inducing apoptosis in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of apoptosis induction by Fas Ligand (FasL)?

A1: The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] When its natural ligand, Fas Ligand (FasL), binds to it, the receptors trimerize. This conformational change recruits the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular "death domain" of the Fas receptor.[2][3] FADD then recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2][3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.[3] Activated caspase-8 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3 and caspase-7, which execute the apoptotic program.[3][4]

Q2: I'm using a reagent called "this compound." Is this the same as Fas Ligand?

A2: It is important to clarify the terminology. "this compound" is a selective inhibitor of Fatty Acid Synthase (FASN).[5][6][7] Inhibition of FASN can induce apoptosis, particularly in cancer cells that are dependent on de novo fatty acid synthesis.[6][8] The mechanism involves the accumulation of malonyl-CoA and ceramides, which triggers programmed cell death.[8][9] This is a distinct mechanism from the direct activation of the Fas receptor by Fas Ligand (FasL) or agonistic anti-Fas antibodies. This guide primarily focuses on troubleshooting the Fas receptor-mediated pathway, but resistance to this compound could be due to a low dependence of your cell line on FASN activity.

Q3: My cells are resistant to FasL-induced apoptosis. What are the most common reasons?

A3: Resistance to Fas-mediated apoptosis is a common phenomenon in cancer cells and can be attributed to several factors:

  • Low or Absent Fas Receptor Expression: The most straightforward reason for resistance is that the cells do not express sufficient levels of the Fas receptor on their surface.[10]

  • Defects in the Signaling Pathway: Mutations or deficiencies in key signaling molecules like FADD or caspase-8 can completely block the apoptotic signal.[1][11][12]

  • Overexpression of Inhibitory Proteins:

    • c-FLIP (cellular FLICE-inhibitory protein) is a major inhibitor that structurally resembles pro-caspase-8 but lacks enzymatic activity. It competes with pro-caspase-8 for binding to FADD within the DISC, thereby preventing the activation of the caspase cascade.[13][14][15][16]

    • Fas-Associated Phosphatase-1 (FAP-1) is a protein tyrosine phosphatase that can bind to the C-terminus of the Fas receptor and inhibit its signaling capacity.[10][17][18][19]

  • Expression of Decoy Receptors: Cells may secrete soluble decoy receptors, such as Decoy Receptor 3 (DcR3), which bind to FasL and prevent it from engaging with the functional Fas receptor on the cell surface.[20][21][22]

  • Activation of Anti-Apoptotic Pathways: Pro-survival signaling pathways, such as the NF-κB pathway, can be activated and lead to the upregulation of anti-apoptotic proteins that counteract the Fas signal.[10][23]

Troubleshooting Guide

If you are not observing apoptosis after treatment with a Fas agonist, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for Lack of Fas-Induced Apoptosis

G start Start: No Apoptosis Observed check_agonist Step 1: Verify Fas Agonist (e.g., FasL, anti-Fas Ab) Is it active and used at the correct concentration? start->check_agonist check_protocol Step 2: Verify Apoptosis Assay (e.g., Annexin V, Caspase Assay) Are controls working? check_agonist->check_protocol Agonist is OK check_fas_expression Step 3: Analyze Fas Receptor (CD95) Expression (Flow Cytometry / Western Blot) check_protocol->check_fas_expression Assay is OK fas_present Fas is Present check_fas_expression->fas_present fas_absent Fas is Low/Absent check_fas_expression->fas_absent No check_caspase8 Step 4: Analyze Caspase-8 and FADD Expression/Cleavage (Western Blot) fas_present->check_caspase8 Yes end_resistant Conclusion: Cell line has a complex resistance mechanism. Consider alternative pathways. fas_absent->end_resistant caspase8_ok Caspase-8 is Present & Cleaved check_caspase8->caspase8_ok caspase8_issue Caspase-8 Not Cleaved or Absent check_caspase8->caspase8_issue No check_inhibitors Step 5: Investigate Inhibitory Proteins (c-FLIP, FAP-1) (Western Blot / RT-qPCR) caspase8_ok->check_inhibitors Yes caspase8_issue->end_resistant inhibitors_high Inhibitors are Overexpressed check_inhibitors->inhibitors_high Yes check_decoy Step 6: Check for Decoy Receptors (DcR3) (ELISA of supernatant) check_inhibitors->check_decoy No inhibitors_high->end_resistant decoy_present DcR3 is Present check_decoy->decoy_present Yes check_decoy->end_resistant No decoy_present->end_resistant G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruits via Death Domain ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits via DED DISC DISC Formation FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Autocatalytic Cleavage ProCasp3 Pro-Caspase-3/7 Casp8->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3/7 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves cellular substrates cFLIP c-FLIP (Inhibitor) cFLIP->DISC Inhibits Caspase-8 recruitment/activation

References

Interpreting Inconsistent Results from Fasnall Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve inconsistent results in experiments involving Fasnall. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent with its expected role as a Fatty Acid Synthase (FASN) inhibitor. Why might this be happening?

A1: Recent studies have revealed that this compound's primary mechanism of action may not be the direct inhibition of FASN, but rather the inhibition of mitochondrial respiratory Complex I.[1][2][3] This off-target effect can lead to metabolic changes that mimic some effects of FASN inhibition, such as a decrease in de novo fatty acid synthesis.[1][4] Therefore, your results may be reflecting the consequences of Complex I inhibition, FASN inhibition, or a combination of both, leading to inconsistencies.

Q2: What are the expected metabolic signatures of FASN inhibition versus Complex I inhibition?

A2: Understanding the distinct metabolic signatures is crucial for interpreting your data.

  • FASN Inhibition: True FASN inhibition is expected to cause an accumulation of upstream metabolites, specifically malonate, succinate, malonyl-CoA, and succinyl-CoA.[1]

  • Complex I Inhibition (as seen with this compound): this compound treatment, through Complex I inhibition, leads to an increase in the NADH/NAD+ ratio and a depletion of TCA cycle metabolites, including succinate, succinyl-CoA, and malonyl-CoA.[1][4] It also promotes a shift towards glycolysis and lactate production.[1]

Q3: How can I determine if the effects I'm observing are due to FASN or Complex I inhibition?

A3: To dissect the specific effects in your experiments, consider the following approaches:

  • Metabolomics Analysis: Perform targeted or untargeted metabolomics to measure the levels of key metabolites like malonate, succinate, and their CoA derivatives. This can help differentiate between the metabolic signatures of FASN and Complex I inhibition.

  • Use a "Clean" FASN Inhibitor: Compare your results with a FASN inhibitor that shows a clear FASN inhibition signature, such as GSK2194069 or TVB-2640.[1]

  • Rescue Experiments: For FASN-dependent effects, supplementation with exogenous fatty acids (e.g., palmitate) should rescue the phenotype. This may not be the case for effects driven by Complex I inhibition.

  • Mitochondrial Respiration Assays: Use techniques like Seahorse XF analysis to directly measure the effect of this compound on mitochondrial oxygen consumption rate (OCR). A potent and rapid decrease in OCR is indicative of Complex I inhibition.

Q4: I am observing variable IC50 values for this compound across different cancer cell lines. What could be the reason?

A4: Inconsistent IC50 values for this compound are a common issue and can be attributed to several factors:

  • Differential bioenergetic phenotypes: Cancer cell lines have varying dependencies on glycolysis versus oxidative phosphorylation. Cells that are more reliant on mitochondrial respiration may be more sensitive to this compound's Complex I inhibitory activity.

  • Experimental conditions: Variations in cell seeding density, assay duration, and the specific viability assay used can all contribute to different IC50 values.[5][6] For instance, assays that rely on cellular reduction potential (like MTT or resazurin) can be directly affected by the altered NADH/NAD+ ratio caused by Complex I inhibition.[1]

  • This compound stability and solubility: this compound has limited solubility in aqueous solutions and may precipitate in cell culture media, affecting its effective concentration.[7][8][9]

Troubleshooting Guides

Issue 1: Weak or No Effect of this compound in a Cell Viability Assay

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
This compound Precipitation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[7] When diluting into aqueous media, ensure thorough mixing and visually inspect for any precipitation. Consider using a formulation with better solubility if available.[8]
Incorrect Dosing Verify the concentration of your this compound stock solution. Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line.
Cell Line Resistance The cell line may be less dependent on the pathway inhibited by this compound (either FASN or Complex I). Consider using a positive control cell line known to be sensitive to this compound.
Assay Method The chosen viability assay may not be sensitive enough or may be incompatible with this compound's mechanism. Consider using an alternative method, such as direct cell counting or a cytotoxicity assay that measures membrane integrity.
Issue 2: Inconsistent Results in Western Blot Analysis

Scenario: You are treating cells with this compound to study its effect on FASN expression or downstream signaling proteins, but your Western blot results are variable.

Troubleshooting Flowchart:

start Inconsistent Western Blot Results q1 Are protein loading controls (e.g., GAPDH, β-actin) consistent across lanes? start->q1 sol1 Re-run gel with equal protein loading. Quantify protein concentration accurately before loading. q1->sol1 No q2 Is the antibody for the target protein validated and working correctly? q1->q2 Yes sol1->start sol2 Use a positive control lysate. Test different antibody dilutions. Try a different antibody if necessary. q2->sol2 No q3 Is there high background or non-specific bands? q2->q3 Yes sol2->start sol3 Optimize blocking conditions (time, agent). Increase stringency of washes. Titrate primary and secondary antibodies. q3->sol3 Yes q4 Are you observing changes in FASN levels or signaling pathways related to Complex I inhibition? q3->q4 No sol3->start sol4 Probe for markers of both pathways. For FASN, check downstream lipid metabolism enzymes. For Complex I, check for phosphorylation of AMPK or other energy stress sensors. q4->sol4 Yes end Consistent Results sol4->end

Caption: Troubleshooting inconsistent Western blot results with this compound.

Issue 3: Conflicting Data from FASN Enzyme Activity Assays

Scenario: You are using a purified FASN enzyme assay and see weaker than expected inhibition by this compound, or your results from cell-based assays do not correlate with direct enzyme inhibition.

Data Summary: this compound IC50 Values

Assay Type Cell Line/Enzyme IC50 Value Reference
FASN Enzyme ActivityPurified human FASN3.71 μM[8]
Lipid IncorporationHepG2 cells (acetate)147 nM[8]
Lipid IncorporationHepG2 cells (glucose)213 nM[8]
Cell ProliferationVarious Breast Cancer LinesVaries[1]

Troubleshooting Steps:

  • Verify Assay Conditions: Ensure that the enzyme assay buffer components, pH, and temperature are optimal for FASN activity.[10][11]

  • Assess this compound Stability: this compound may be unstable under certain assay conditions. Prepare fresh solutions and minimize the time between preparation and use.

  • Consider the Assay Principle: Standard FASN activity assays often measure NADPH consumption.[10][12] Be aware that if your cell lysates have altered redox states due to Complex I inhibition, this could interfere with the assay readout.

  • Correlate with Cellular Effects: If there is a discrepancy between enzymatic and cellular assay results, it strongly suggests that the primary effect in cells is not due to direct FASN inhibition. In this case, focus on assays that measure mitochondrial function.

Experimental Protocols

Protocol 1: Western Blot Analysis of FASN and p-AMPK
  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against FASN, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: FASN Immunoprecipitation
  • Lysate Preparation:

    • Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein interactions.

  • Pre-clearing:

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-FASN antibody or an isotype control IgG overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove unbound proteins.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting.

Protocol 3: Mitochondrial Complex I Activity Assay

This protocol is adapted from commercially available kits.[13][14][15][16][17]

  • Mitochondrial Isolation:

    • Isolate mitochondria from cells treated with this compound or vehicle control using a differential centrifugation-based kit.

  • Assay Preparation:

    • Use a 96-well plate pre-coated with antibodies to capture Complex I.

    • Add equal amounts of mitochondrial lysate to each well and incubate to allow for Complex I capture.

  • Enzymatic Reaction:

    • Wash the wells to remove unbound components.

    • Add a reaction mixture containing NADH as a substrate and a dye that changes color upon reduction.

  • Measurement:

    • Measure the change in absorbance over time at the appropriate wavelength using a plate reader in kinetic mode. The rate of color change is proportional to Complex I activity.

  • Controls:

    • Include a blank (no lysate), a positive control (untreated lysate), and a negative control (lysate treated with a known Complex I inhibitor like rotenone).

Signaling Pathway Diagrams

cluster_0 FASN Signaling Pathway GrowthFactors Growth Factors (EGF, HER2) Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c FASN_gene FASN Gene Expression SREBP1c->FASN_gene FASN_protein FASN Protein FASN_gene->FASN_protein Palmitate Palmitate FASN_protein->Palmitate Malonyl-CoA MalonylCoA Malonyl-CoA Lipid_synthesis Lipid Synthesis & Membrane Formation Palmitate->Lipid_synthesis Fasnall_fasn This compound (putative) Fasnall_fasn->FASN_protein

Caption: Putative FASN signaling pathway targeted by this compound.

cluster_1 Mitochondrial Complex I Inhibition Pathway Fasnall_complexI This compound ComplexI Mitochondrial Complex I Fasnall_complexI->ComplexI NADH_ratio Increased NADH/NAD+ ratio ComplexI->NADH_ratio ETC Electron Transport Chain Disruption ComplexI->ETC Glycolysis Increased Glycolysis NADH_ratio->Glycolysis TCA_depletion TCA Cycle Metabolite Depletion NADH_ratio->TCA_depletion ATP Decreased ATP Production ETC->ATP AMPK AMPK Activation ATP->AMPK

Caption: Signaling consequences of mitochondrial Complex I inhibition by this compound.

References

Fasnall degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fasnall. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, thiophenopyrimidine-based inhibitor of Fatty Acid Synthase (FASN)[1][2]. FASN is a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound can induce apoptosis in cancer cells and has demonstrated potent anti-tumor activities[2][3]. Its mechanism involves altering cellular lipid profiles, leading to an increase in ceramides and diacylglycerols[2][4]. Recent studies also suggest that this compound may act as a respiratory Complex I inhibitor, which can influence cellular metabolism independently of FASN inhibition[5][6].

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. Recommendations from suppliers are summarized in the table below. To prevent degradation, it is crucial to adhere to these guidelines.

FormStorage TemperatureDurationSpecial Instructions
Powder-20°CUp to 3 yearsKeep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1][7].
In Solvent-80°CUp to 1 yearAliquot stock solutions to avoid repeated freeze-thaw cycles[1]. Use within 6 months is also recommended[3].
In Solvent-20°CUp to 1 monthAliquot stock solutions to avoid repeated freeze-thaw cycles[1][3].

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO and ethanol but is insoluble in water[1]. For in vitro experiments, a common solvent is DMSO[1]. It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound[1]. For in vivo studies, working solutions should ideally be prepared fresh on the day of use[3].

Q4: Can I use this compound in cell culture media containing serum?

The presence of lipids in fetal bovine serum (FBS) can impact the observed anti-proliferative effects of this compound when studying its FASN inhibition activity[5]. If the goal is to assess the effects of FASN inhibition, it is recommended to use cell culture conditions with reduced or no lipids[5].

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage and Handling.

    • Solution: Review the storage conditions of your this compound stock. If the compound has been stored improperly (e.g., at the wrong temperature, for an extended period, or subjected to multiple freeze-thaw cycles), its activity may be compromised. It is recommended to use a fresh vial of this compound and prepare new stock solutions.

  • Possible Cause 2: Inactive Compound due to Degradation.

    • Solution: Ensure that stock solutions are stored correctly and used within the recommended timeframe. For stock solutions in DMSO, storage at -80°C is preferred for longer-term stability[1][3]. Avoid leaving stock solutions at room temperature for extended periods.

  • Possible Cause 3: Presence of Lipids in Culture Media.

    • Solution: As mentioned in the FAQ, lipids in the serum can mask the anti-proliferative effects of FASN inhibition[5]. Consider performing experiments in lipid-depleted media to properly assess the activity of this compound as a FASN inhibitor.

Issue 2: My experimental results are unexpected or suggest off-target effects.

  • Possible Cause: Dual Mechanism of Action.

    • Solution: Be aware that in addition to inhibiting FASN, this compound has been identified as an inhibitor of mitochondrial Complex I[5][6]. This can lead to metabolic changes that are independent of FASN inhibition, such as a decrease in succinate and malonyl-CoA levels[5]. When analyzing your data, consider that the observed phenotype may be a result of this dual activity. Isotopic tracing experiments can help to dissect the specific metabolic effects in your model system[5].

Issue 3: I am having trouble dissolving this compound.

  • Possible Cause: Poor Quality Solvent or Incorrect Solvent.

    • Solution: this compound is insoluble in water[1]. Use high-quality, anhydrous DMSO or ethanol for preparing stock solutions. If you are using DMSO, ensure it is fresh, as DMSO can absorb moisture from the air, which will reduce the solubility of this compound[1].

Experimental Protocols

Protocol: Assessment of this compound's Effect on Cell Viability

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., LNCaP, MCF7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well[1]. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound (e.g., 10 µM)[1]. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours)[1].

  • Viability Assay: Measure cell viability using a suitable assay, such as WST-1 or MTT. For the WST-1 assay, add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader[1]. Normalize the results to the vehicle control to determine the effect of this compound on cell viability.

Visualizations

Fasnall_Mechanism_of_Action This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits FattyAcid De Novo Fatty Acid Synthesis FASN->FattyAcid Catalyzes Metabolism Altered Cellular Metabolism ComplexI->Metabolism Regulates NADH ↑ NADH ComplexI->NADH Leads to Lipid Altered Cellular Lipid Profile FattyAcid->Lipid Ceramide ↑ Ceramides & Diacylglycerols Lipid->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis TCA ↓ TCA Cycle Metabolites NADH->TCA

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Results CheckStorage 1. Verify Storage Conditions (-20°C powder, -80°C solution) Start->CheckStorage ProperStorage Storage is Correct CheckStorage->ProperStorage Yes ImproperStorage Storage is Incorrect CheckStorage->ImproperStorage No CheckMedia 2. Examine Cell Culture Media ProperStorage->CheckMedia NewAliquot Action: Use a new aliquot or fresh compound ImproperStorage->NewAliquot NewAliquot->CheckMedia LipidFree Media is Lipid-Free CheckMedia->LipidFree Yes LipidPresent Media Contains Lipids (Serum) CheckMedia->LipidPresent No ConsiderMechanism 3. Consider Dual Mechanism (FASN and Complex I) LipidFree->ConsiderMechanism SwitchMedia Action: Switch to lipid-depleted media LipidPresent->SwitchMedia SwitchMedia->ConsiderMechanism FASN_Effect Hypothesis: FASN-mediated effect ConsiderMechanism->FASN_Effect ComplexI_Effect Hypothesis: Complex I-mediated effect ConsiderMechanism->ComplexI_Effect MetabolicAnalysis Action: Perform metabolic analysis (e.g., isotopic tracing) FASN_Effect->MetabolicAnalysis ComplexI_Effect->MetabolicAnalysis End Refined Hypothesis MetabolicAnalysis->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing Fasnall-Induced Changes in Cellular Lipid Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasnall, a potent inhibitor of Fatty Acid Synthase (FASN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiophenopyrimidine compound that acts as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] By inhibiting FASN, this compound blocks the production of endogenous saturated fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][3] This disruption of lipogenesis leads to significant alterations in the cellular lipid profile and can induce apoptosis in cancer cells that are highly dependent on FASN activity.[2][4]

Q2: What are the expected changes in the cellular lipid profile after this compound treatment?

A2: Treatment with this compound typically leads to a series of predictable changes in the cellular lipidome. Global lipidomics studies have shown that this compound can cause a sharp increase in the levels of ceramides, diacylglycerols, and unsaturated fatty acids.[2][4] Additionally, cells may exhibit an increased uptake of exogenous fatty acids, like palmitate, which are then preferentially incorporated into neutral lipids rather than phospholipids.[2]

Q3: Why is an increase in ceramides observed after FASN inhibition by this compound?

A3: The accumulation of ceramides is a known consequence of FASN inhibition. The blockage of FASN leads to an accumulation of its substrate, malonyl-CoA.[5] Elevated malonyl-CoA levels can inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme involved in fatty acid oxidation. This disruption can lead to an increase in the synthesis of ceramides, which are known pro-apoptotic lipids.[2]

Q4: Does this compound have any known off-target effects?

A4: Yes, recent studies have identified that this compound can act as a respiratory Complex I inhibitor.[6][7] This off-target activity can lead to a depletion of TCA cycle metabolites and mimics some of the metabolic effects of FASN inhibition through NADH accumulation.[7] This is a critical consideration when interpreting experimental results, as some observed effects may be independent of FASN inhibition.

Q5: How can I confirm that the observed effects in my experiment are due to FASN inhibition and not off-target effects?

A5: To validate the on-target effect of this compound, you can perform several control experiments. One approach is to use siRNA to knock down FASN expression. If the effects of this compound are reduced in FASN-knockdown cells, it suggests the activity is FASN-dependent.[2] Additionally, comparing the metabolic signature of this compound treatment to that of other FASN inhibitors with different mechanisms of action can help distinguish on-target from off-target effects.[6] For instance, canonical FASN inhibition is expected to cause an accumulation of malonate and succinate, which is not observed with this compound treatment.[6]

Troubleshooting Guides

Issue 1: No significant change observed in the lipid profile after this compound treatment.
Possible Cause Troubleshooting Steps
Inactive Compound - Verify the purity and activity of the this compound compound. - Prepare fresh stock solutions. This compound stock solutions are typically stored at -80°C for up to 6 months.[8]
Inappropriate Concentration - Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for FASN inhibition by this compound is approximately 3.71 μM in purified enzyme assays, but cellular IC50 values for inhibiting lipid incorporation can be much lower (e.g., 147-213 nM in HepG2 cells).[2][9]
Insufficient Treatment Time - Optimize the incubation time. Significant changes in lipid profiles have been observed after as little as 2 hours of treatment.[2] However, longer incubation times (e.g., 24-48 hours) may be necessary to observe downstream effects like apoptosis.[9]
Cell Line Insensitivity - Confirm that your cell line expresses high levels of FASN and is dependent on de novo fatty acid synthesis for proliferation.[2] Non-tumorigenic cell lines or those with low FASN expression may show weaker effects.[2]
Lipid Extraction Inefficiency - Review and optimize your lipid extraction protocol. Ensure the use of appropriate solvents and techniques to efficiently extract the lipid classes of interest.[6][10]
Issue 2: Unexpectedly high cell viability or proliferation after this compound treatment.
Possible Cause Troubleshooting Steps
Assay Interference - Some cell viability assays, like those based on tetrazolium salts (MTT, MTS), can be affected by the chemical properties of the tested compound, leading to inaccurate results.[11] - Use an orthogonal method to confirm viability, such as a trypan blue exclusion assay, a calcein-AM/propidium iodide live/dead stain, or an ATP-based assay.[11][12]
Presence of Exogenous Lipids - The presence of lipids in the cell culture medium (e.g., from fetal bovine serum) can sometimes rescue cells from the effects of FASN inhibition.[6] - Consider performing experiments in lipid-depleted serum or serum-free media to enhance the effects of this compound.
Cellular Adaptation - Cells may adapt to FASN inhibition by upregulating the uptake of exogenous lipids.[2] Analyze the expression of fatty acid transporters to investigate this possibility.
Issue 3: Difficulty interpreting lipidomics data.
Possible Cause Troubleshooting Steps
Data Complexity - Lipidomics datasets are large and complex. Utilize data analysis software and platforms designed for lipidomics to help with lipid identification and quantification.[13] - Focus on the key expected changes: increases in ceramides, diacylglycerols, and unsaturated fatty acids, and decreases in saturated fatty acids.[2]
Lack of Biological Context - Correlate changes in lipid species with known biological pathways. For example, an increase in specific ceramide species can be linked to apoptosis signaling pathways.[14]
Batch Effects - Ensure proper experimental design to minimize batch effects. Include quality control samples and use normalization methods during data analysis.

Experimental Protocols

Protocol 1: Analysis of Fatty Acid Synthesis Inhibition using [³H]-Acetate Incorporation

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cell culture medium

  • This compound

  • [³H]-Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 1-4 hours).

  • Add [³H]-acetate to each well and incubate for a further 2-4 hours.

  • Wash the cells twice with ice-cold PBS to remove unincorporated [³H]-acetate.

  • Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

  • Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.

  • Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Protocol 2: Global Lipidomics Analysis by LC-MS/MS

This protocol provides a general workflow for analyzing global changes in the cellular lipidome following this compound treatment.

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Internal lipid standards mixture

  • LC-MS/MS system

Procedure:

  • Culture and treat cells with this compound or vehicle control as required for your experiment.

  • Harvest the cells and wash them with ice-cold PBS.

  • Perform lipid extraction using a method such as the MTBE method: a. Add cold methanol to the cell pellet. b. Add the internal lipid standards. c. Add MTBE and vortex thoroughly. d. Add water to induce phase separation and centrifuge. e. Collect the upper organic phase containing the lipids.[10]

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

  • Analyze the samples using a validated LC-MS/MS method for lipidomics.

  • Process the raw data using specialized software for lipid identification and quantification.

Visualizations

Fasnall_Mechanism_of_Action cluster_cell Cancer Cell cluster_inhibition Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (Saturated Fatty Acid) FASN->Palmitate ComplexLipids Complex Lipids (e.g., Phospholipids) Palmitate->ComplexLipids Proliferation Cell Proliferation & Survival ComplexLipids->Proliferation This compound This compound This compound->FASN Inhibits

Caption: Mechanism of action of this compound in inhibiting FASN.

Fasnall_Lipid_Profile_Changes cluster_effects Cellular Effects This compound This compound Treatment FASN_Inhibition FASN Inhibition This compound->FASN_Inhibition MalonylCoA_Accumulation Malonyl-CoA Accumulation FASN_Inhibition->MalonylCoA_Accumulation DeNovo_FA_Synthesis_Decrease ↓ De Novo Fatty Acid Synthesis FASN_Inhibition->DeNovo_FA_Synthesis_Decrease DAG_Increase ↑ Diacylglycerols FASN_Inhibition->DAG_Increase Unsaturated_FA_Increase ↑ Unsaturated Fatty Acids FASN_Inhibition->Unsaturated_FA_Increase Exogenous_FA_Uptake ↑ Exogenous Fatty Acid Uptake FASN_Inhibition->Exogenous_FA_Uptake Ceramide_Increase ↑ Ceramides MalonylCoA_Accumulation->Ceramide_Increase Apoptosis Apoptosis Ceramide_Increase->Apoptosis

Caption: Cellular lipid profile changes induced by this compound.

Experimental_Workflow_Lipidomics start Start: Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting & Washing treatment->harvest extraction Lipid Extraction (e.g., MTBE method) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Lipid ID analysis->data_processing interpretation Biological Interpretation data_processing->interpretation end End: Lipid Profile interpretation->end

Caption: General workflow for lipidomics analysis.

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors: Fasnall, C75, and Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Fatty Acid Synthase (FASN) inhibitors, a clear understanding of the available options is paramount. FASN, a key enzyme in de novo fatty acid synthesis, is a well-validated target in oncology and metabolic diseases. This guide provides an objective comparison of three prominent FASN inhibitors: Fasnall, C75, and Orlistat, focusing on their mechanisms of action, inhibitory potency, and cellular effects, supported by available experimental data.

Mechanism of Action: Targeting Different Facets of a Multifunctional Enzyme

FASN is a large, multidomain enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This compound, C75, and Orlistat each exploit a different vulnerability in this complex machinery.

  • This compound: This thiophenopyrimidine compound selectively targets the co-factor binding sites of FASN[1][2]. By interfering with the necessary co-factors, this compound effectively halts the fatty acid synthesis process. Recent studies, however, suggest that this compound may also act as a respiratory Complex I inhibitor, which contributes to its anti-cancer effects[3][4].

  • C75: A synthetic α-methylene-γ-butyrolactone, C75 acts as a slow-binding, irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN[5][6][7][8]. The KS domain is responsible for the condensation reactions that elongate the fatty acid chain. By covalently modifying a cysteine residue in the active site of the KS domain, C75 effectively shuts down this crucial step. Some evidence also suggests that C75 can interact with the enoyl reductase and thioesterase domains[7].

  • Orlistat: Widely known as an anti-obesity drug, Orlistat is a potent inhibitor of the thioesterase (TE) domain of FASN[9][10][11]. The TE domain is the final catalytic domain in FASN, responsible for releasing the newly synthesized palmitate chain. Orlistat forms a covalent bond with a critical serine residue in the TE active site, preventing the release of fatty acids and thus inhibiting the overall function of the enzyme[12][13]. It is worth noting that Orlistat's primary clinical application is the inhibition of pancreatic lipases in the gastrointestinal tract[9].

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, though it is important to note that these values can vary depending on the assay conditions and cell lines used.

InhibitorTarget/AssayCell Line/Enzyme SourceIC50 ValueReference
This compound Purified Human FASNBT474 breast cancer cells3.71 µM[1][14]
[³H]acetate incorporationHepG2 liver cancer cells147 nM[1][14]
[³H]glucose incorporationHepG2 liver cancer cells213 nM[1][14]
[³H]acetate incorporationBT474 breast cancer cells5.84 µM[1]
C75 Cell Viability (Clonogenic assay)PC3 prostate cancer cells35 µM[15][16][17]
Spheroid GrowthLNCaP prostate cancer cells50 µM[15][17]
FASN InhibitionA375 human melanoma cells32.43 µM[16]
Orlistat Cell Viability (MTT assay)LN229 glioblastoma cells277.9 µM[18]

Note: Direct comparison of IC50 values should be made with caution due to the different experimental setups.

Experimental Data and Cellular Effects

Inhibition of FASN by these compounds triggers a cascade of cellular events, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.

This compound has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer[1][2]. Treatment with this compound leads to a significant alteration of the cellular lipid profile, including an increase in ceramides, which are known to mediate apoptosis[1][2]. Furthermore, this compound has been shown to induce apoptosis through the activation of caspases 3 and 7[1]. In vivo studies in mice showed that this compound was well-tolerated at doses of 5-20 mg/kg and exhibited anti-tumor effects, particularly when combined with carboplatin[1]. However, at a dose of 80 mg/kg, toxicity was observed[1]. More recent evidence suggests this compound's anti-proliferative effects persist even in the presence of lipids, unlike some other FASN inhibitors, pointing to its alternative mechanism as a Complex I inhibitor[3].

C75 has been shown to induce apoptosis in various cancer cell lines[7][8]. Its mechanism of action is linked to the accumulation of malonyl-CoA, the substrate of FASN, which can have cytotoxic effects[5][19]. C75 treatment has also been associated with a reduction in the expression of HER2 in breast cancer cells[7]. In vivo studies have demonstrated the anti-tumor activity of C75 in xenograft models of breast cancer[5]. A notable side effect observed in animal studies is a significant, transient weight loss, which is not directly related to its anti-tumor effect[5].

Orlistat has been shown to halt tumor cell proliferation and induce apoptosis in various cancer cell lines, including prostate, breast, and ovarian cancers[9][20][21][22]. The anti-proliferative effects of Orlistat are attributed to its ability to inhibit FASN, as the addition of exogenous palmitate can rescue cells from these effects[9]. Orlistat can also induce G1/S cell cycle arrest[7]. While its oral formulation has low systemic bioavailability, which is advantageous for its use as a lipase inhibitor, this limits its application as a systemic anti-cancer agent[23]. Research is ongoing to develop formulations for systemic administration[24][25]. The most common side effects of oral Orlistat are gastrointestinal in nature, such as oily stools and fecal urgency, due to its primary mechanism of inhibiting fat absorption[23][26][27].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

FASN_Inhibition_Pathway cluster_synthesis De Novo Fatty Acid Synthesis cluster_effects Cellular Effects AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Depletion Lipid Depletion MalonylCoA_Accumulation Malonyl-CoA Accumulation This compound This compound This compound->FASN Inhibits Co-factor Binding Sites C75 C75 C75->FASN Inhibits β-Ketoacyl Synthase Domain Orlistat Orlistat Orlistat->FASN Inhibits Thioesterase Domain Apoptosis Apoptosis Lipid_Depletion->Apoptosis CellCycleArrest Cell Cycle Arrest Lipid_Depletion->CellCycleArrest MalonylCoA_Accumulation->Apoptosis

Caption: Mechanism of Action of FASN Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Cancer Cell Lines Treatment Treat with FASN Inhibitor (this compound, C75, or Orlistat) Start->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability FASN_Activity FASN Activity Assay (e.g., Radiolabeled precursor incorporation) Treatment->FASN_Activity Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis Analysis Data Analysis (IC50 determination, etc.) Viability->Analysis FASN_Activity->Analysis Apoptosis->Analysis Xenograft Establish Tumor Xenografts in Mice Inhibitor_Admin Administer FASN Inhibitor Xenograft->Inhibitor_Admin Tumor_Monitoring Monitor Tumor Growth and Mouse Weight Inhibitor_Admin->Tumor_Monitoring Toxicity_Eval Evaluate Toxicity (e.g., blood work, histology) Inhibitor_Admin->Toxicity_Eval Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Analysis

References

A Comparative Guide to FASN Inhibitors: Fasnall vs. TVB-2640

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors: Fasnall and TVB-2640 (also known as Denifanstat). By presenting experimental data, outlining methodologies, and illustrating key pathways, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical investigations.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, with cells preferentially utilizing circulating lipids. However, many cancer cells and certain metabolic disorders exhibit a marked upregulation of FASN to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecules. This dependency on FASN has made it an attractive therapeutic target.

This compound is a thiophenopyrimidine compound identified as a selective FASN inhibitor with potent anti-tumor activity in preclinical models.[1] In contrast, TVB-2640 (Denifanstat) is an orally bioavailable FASN inhibitor that has advanced into clinical trials for various cancers and nonalcoholic steatohepatitis (NASH).[2][3] Recent evidence, however, suggests a more complex mechanism for this compound, potentially involving off-target effects on mitochondrial respiration.[4][5]

Mechanism of Action

Both this compound and TVB-2640 are designed to inhibit the enzymatic activity of FASN, thereby blocking the synthesis of fatty acids.

TVB-2640 acts as a potent and selective inhibitor of FASN.[2] Its mechanism involves binding to the enzyme and preventing the condensation reactions required for fatty acid elongation.[6][7] This leads to a reduction in palmitate synthesis, which in turn can induce apoptosis in cancer cells and reduce lipid accumulation in conditions like NASH.[6][8]

This compound was initially characterized as a selective FASN inhibitor that targets the co-factor binding sites of the enzyme.[1] However, more recent studies have revealed that this compound's primary anti-cancer effects may stem from its activity as a respiratory Complex I inhibitor .[4][5] This inhibition of mitochondrial respiration mimics some of the metabolic consequences of FASN inhibition, such as NADH accumulation and depletion of tricarboxylic acid (TCA) cycle metabolites.[4] This dual mechanism, or potential primary off-target effect, is a critical point of differentiation from TVB-2640.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and TVB-2640, allowing for a direct comparison of their potency and reported effects.

Table 1: In Vitro Potency

CompoundTargetAssay TypeIC50Cell Line/SystemReference
TVB-2640 Human FASNEnzymatic Assay2.3 nMPurified Enzyme[6]
This compound Human FASNEnzymatic Assay3.71 µMPurified Enzyme from BT474 cells[9][10]
This compound Lipid SynthesisAcetate Incorporation147 nMHepG2 cells[9][10]
This compound Lipid SynthesisGlucose Incorporation213 nMHepG2 cells[9][10]

Table 2: Cellular and In Vivo Effects

CompoundModelEffectDosage/ConcentrationOutcomeReference
TVB-2640 NASH Patients (Phase 2a)Liver Fat Reduction50 mg/day28.1% reduction in liver fat[8]
TVB-2640 TNBC Brain Metastasis Cell LinesSpheroid Outgrowth Inhibition1 µMImpaired spheroid outgrowth[11]
This compound HER2+ Breast Cancer Mouse Model (MMTV-Neu)Anti-tumor Activity15 mg/kg (i.p., twice weekly)Reduced tumor volume and increased median survival to 63 days[1][9]
This compound Breast Cancer Cell LinesApoptosis Induction25-100 µMInduced caspase-3 and caspase-7 activation in HER2+ cell lines[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and TVB-2640.

FASN Activity Assay (for this compound)

This assay measures the incorporation of a radiolabeled substrate into lipids, providing a direct measure of FASN enzymatic activity.

  • Enzyme Preparation: Purified FASN (10 µg/ml) is pre-incubated with varying concentrations of this compound at 37°C for 30 minutes.[10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing acetyl-CoA, NADPH, and [14C]malonyl-CoA.[10]

  • Lipid Extraction: After a 30-minute incubation at 37°C, the reaction is stopped, and lipids are extracted using a chloroform/methanol solution.[10]

  • Quantification: The amount of incorporated radiolabel is quantified using scintillation counting to determine the level of FASN inhibition.

Cell Viability Assay (WST-1)

This colorimetric assay is used to assess the effect of FASN inhibitors on cell proliferation.

  • Cell Seeding: Cancer cells (e.g., LNCaP) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.[12]

  • Compound Treatment: Cells are treated with various concentrations of the FASN inhibitor (e.g., this compound) for a specified duration (e.g., 48 hours).[12]

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well, and the plate is incubated. The reagent is converted to a formazan dye by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan dye is measured on a microplate spectrophotometer at a wavelength of 450 nm, which is proportional to the number of viable cells.[12]

Clinical Trial Protocol for TVB-2640 in NASH (FASCINATE-1)

This randomized, placebo-controlled, single-blind study evaluated the safety and efficacy of TVB-2640 in patients with NASH.

  • Patient Population: Adults with ≥8% liver fat, assessed by magnetic resonance imaging proton density fat fraction (MRI-PDFF), and evidence of liver fibrosis.[8]

  • Randomization and Dosing: Ninety-nine patients were randomized to receive a placebo, 25 mg of TVB-2640, or 50 mg of TVB-2640, administered orally once daily for 12 weeks.[8]

  • Primary Endpoints: The primary endpoints were safety and the relative change in liver fat after treatment, as measured by MRI-PDFF.[8]

  • Secondary Analyses: Included assessments of metabolic, pro-inflammatory, and fibrotic markers.[8]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the FASN signaling pathway and a conceptual workflow for evaluating FASN inhibitors.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn FASN Regulation and Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, HER2) Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK ERK1/2 Pathway Receptor->ERK SREBP1c SREBP-1c PI3K_Akt->SREBP1c activates ERK->SREBP1c activates FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene upregulates FASN_Enzyme FASN Enzyme FASN_Gene->FASN_Enzyme translates to Palmitate Palmitate FASN_Enzyme->Palmitate synthesizes Substrates Acetyl-CoA + Malonyl-CoA Substrates->FASN_Enzyme substrates for Lipid_Products Complex Lipids (Phospholipids, Triglycerides) Palmitate->Lipid_Products Signaling_Molecules Lipid Signaling Molecules Palmitate->Signaling_Molecules Cell_Membrane Cell Membrane Synthesis Lipid_Products->Cell_Membrane Energy_Storage Energy Storage Lipid_Products->Energy_Storage This compound This compound This compound->FASN_Enzyme inhibits TVB2640 TVB2640 TVB2640->FASN_Enzyme inhibits

Caption: FASN Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Hypothesis: FASN inhibition affects cancer cell viability Enzymatic_Assay Enzymatic Assay (IC50 determination) Start->Enzymatic_Assay Cell_Based_Assays Cell-Based Assays Enzymatic_Assay->Cell_Based_Assays Proliferation Proliferation Assay (e.g., WST-1) Cell_Based_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase activity) Cell_Based_Assays->Apoptosis Lipid_Synthesis Lipid Synthesis Assay (e.g., Acetate incorporation) Cell_Based_Assays->Lipid_Synthesis In_Vivo_Studies In Vivo Studies (e.g., Xenograft models) Proliferation->In_Vivo_Studies Apoptosis->In_Vivo_Studies Lipid_Synthesis->In_Vivo_Studies Efficacy Tumor Growth Inhibition In_Vivo_Studies->Efficacy Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Clinical_Trials Clinical Trials (for advanced compounds) Efficacy->Clinical_Trials End Data Analysis and Conclusion Clinical_Trials->End

Caption: Conceptual Workflow for FASN Inhibitor Evaluation.

Conclusion

The comparison between this compound and TVB-2640 reveals two distinct profiles for FASN inhibition.

  • TVB-2640 is a potent, orally bioavailable FASN inhibitor with a clear mechanism of action and demonstrated clinical efficacy in reducing lipogenesis in NASH patients.[2][8] It is currently the leading FASN inhibitor in clinical development for both metabolic diseases and various cancers.[3]

  • This compound demonstrates potent anti-tumor activity in preclinical models.[1][9] However, its significantly higher IC50 for purified FASN compared to its cellular effects on lipid synthesis, coupled with recent evidence of it acting as a mitochondrial Complex I inhibitor, suggests a more complex, and possibly off-target, mechanism of action.[4][5][9]

For researchers focusing on the direct consequences of FASN inhibition, TVB-2640 represents a more selective and clinically relevant tool. The extensive clinical data available for TVB-2640 also provides a clearer path for translational studies. This compound, while an effective anti-cancer agent in preclinical settings, may be better suited for studies investigating the interplay between fatty acid metabolism and mitochondrial respiration, or as a lead compound for the development of dual FASN/Complex I inhibitors. Future research should aim to conduct direct, head-to-head comparisons of these compounds in the same experimental systems to fully elucidate their relative potencies and mechanisms.

References

A Comparative Guide to FASN Inhibitors: Fasnall vs. GSK2194069

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of Fatty Acid Synthase (FASN), Fasnall and GSK2194069. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and development purposes.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1] By inhibiting FASN, the aim is to starve cancer cells of the lipids necessary for their rapid proliferation and survival. This guide focuses on two small molecule inhibitors, this compound and GSK2194069, detailing their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to generate this data.

Mechanism of Action

This compound is a thiophenopyrimidine that selectively targets the co-factor binding sites of FASN.[2][3] This mode of action disrupts the enzymatic activity required for fatty acid synthesis. However, recent research also suggests that this compound may act as a respiratory Complex I inhibitor, which could contribute to its anti-cancer effects through a mechanism independent of direct FASN inhibition.[4][5]

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human FASN.[6] By binding to this essential catalytic domain, GSK2194069 effectively blocks the fatty acid elongation process.[7]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and GSK2194069 from various in vitro and in vivo studies.

Inhibitor Assay Type Target/Cell Line IC50 Value Reference
This compound FASN Activity Assay (purified human enzyme)FASN3.71 µM[2][8]
Acetate IncorporationHepG2 cells147 nM[2]
Glucose IncorporationHepG2 cells213 nM[2]
Acetate IncorporationBT474 cells5.84 µM[2]
GSK2194069 FASN KR Domain InhibitionFASN7.7 nM[9][10]
FASN Inhibition (Acetoacetyl-CoA as substrate)hFAS29 nM[7]
Cell ProliferationA549 cells~15 nM[10]
FASN Enzyme ActivityLNCaP-LN3 cell lysate60.4 nM[8]

Table 1: Comparative In Vitro Efficacy of this compound and GSK2194069

Inhibitor Animal Model Cancer Type Dosing Regimen Observed Effects Reference
This compound MMTV-NeuHER2+ Breast Cancer15 mg/kg, intraperitoneally, twice weeklyReduced tumor volume and increased median survival to 63 days.[11]
GSK2194069 Not specified in detail in the provided search resultsVariousNot specified in detail in the provided search resultsInhibition of tumor cell growth.[6]

Table 2: Comparative In Vivo Efficacy of this compound and GSK2194069

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FASN signaling pathway in cancer and a general workflow for evaluating FASN inhibitors.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects Growth Factors (EGF, etc.) Growth Factors (EGF, etc.) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors (EGF, etc.)->PI3K/Akt Pathway SREBP-1c SREBP-1c PI3K/Akt Pathway->SREBP-1c FASN Expression FASN Expression SREBP-1c->FASN Expression Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Lipid Rafts, Membrane Synthesis Lipid Rafts, Membrane Synthesis Palmitate->Lipid Rafts, Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Cell Proliferation & Survival Cell Proliferation & Survival Lipid Rafts, Membrane Synthesis->Cell Proliferation & Survival Oncogenic Signaling Oncogenic Signaling Protein Palmitoylation->Oncogenic Signaling This compound This compound This compound->FASN Inhibits co-factor binding GSK2194069 GSK2194069 GSK2194069->FASN Inhibits KR domain FASN_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Purified FASN) Cell_Based_Assay Cell-Based Assay (e.g., Acetate Incorporation) Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay (e.g., WST-1) Cell_Based_Assay->Proliferation_Assay Animal_Model Animal Model Selection (e.g., MMTV-Neu, Xenograft) Proliferation_Assay->Animal_Model Dosing_PK Dosing & Pharmacokinetics Animal_Model->Dosing_PK Efficacy_Study Efficacy Study (Tumor Volume, Survival) Dosing_PK->Efficacy_Study

References

A Comparative Guide to Mitochondrial Complex I Inhibitors in Cancer Research: Fasnall and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism research has seen a surge in interest in targeting mitochondrial Complex I, a critical component of the electron transport chain. Inhibition of this complex disrupts cellular energy production and redox balance, offering a promising therapeutic avenue against various malignancies. This guide provides a detailed comparison of Fasnall, a recently identified Complex I inhibitor, with other notable inhibitors: IACS-010759, Metformin, Rotenone, and Piericidin A. The information presented herein is based on available preclinical and clinical data to aid researchers in selecting the appropriate tool compounds and potential therapeutic candidates for their studies.

Mechanism of Action: Targeting the Powerhouse of the Cell

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition leads to a cascade of events detrimental to cancer cell survival, including decreased ATP production, increased reactive oxygen species (ROS) generation, and disruption of metabolic pathways that fuel cell growth and proliferation.

This compound, initially identified as a Fatty Acid Synthase (FASN) inhibitor, has been reclassified as a potent respiratory Complex I inhibitor[1][2]. This discovery positions this compound alongside other well-characterized Complex I inhibitors, each with distinct properties and applications in cancer research.

dot

cluster_0 Mitochondrial Complex I Inhibitors cluster_1 Mechanism of Action This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits IACS_010759 IACS-010759 IACS_010759->Complex_I Inhibits Metformin Metformin Metformin->Complex_I Inhibits Rotenone Rotenone Rotenone->Complex_I Inhibits Piericidin_A Piericidin A Piericidin_A->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Blocks Electron Flow Metabolism Metabolic Reprogramming Complex_I->Metabolism Disrupts ATP ATP Production ETC->ATP Decreases ROS ROS Production ETC->ROS Increases Apoptosis Apoptosis ATP->Apoptosis Depletion Induces ROS->Apoptosis Metabolism->Apoptosis

Caption: Mechanism of action of Complex I inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other Complex I inhibitors, providing a basis for comparison of their potency and efficacy. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Potency - Complex I Inhibition
InhibitorIC50 ValueCell/SystemReference
This compound ~1 µM (in situ)BT-474 breast cancer cells[1]
IACS-010759 < 10 nMVarious cancer cell lines[3]
2.1 - 7.9 nM (OCR)Various tumor cells[4]
460 ± 45 nM (forward electron transfer)Submitochondrial particles[5]
41 ± 6 nM (reverse electron transfer)Submitochondrial particles[5]
Metformin µM range (in intact cells)Various cell types[2][6][7][8]
19 - 79 mM (isolated Complex I)Isolated mitochondria/Complex I[2][6]
Rotenone 1.7 - 2.2 µMMitochondrial electron transport chain[9]
3.4 nM (NADH oxidation)Cardiac sarcoplasmic reticulum
0.8 - 4 nMBovine heart electron transport particles[10]
Piericidin A Not explicitly found for cancer cells--
Table 2: In Vitro Anti-proliferative Activity
InhibitorIC50/EC50 ValueCancer Cell Line(s)Reference
This compound Potent inhibition observedBreast cancer cell lines[11]
IACS-010759 < 10 nMAML cell lines[12]
Metformin mM rangeVarious cancer cell lines[13]
Rotenone Dose-dependent inhibitionColon cancer cells[14]
Piericidin A Not explicitly found--
Table 3: In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelDosing RegimenKey FindingsReference
This compound Breast cancer (BT-474, MCF7)10 mg/kg/day, IPSignificant tumor growth decrease.[1]
Melanoma (WM4336 PDX)10 mg/kg/day, IPSignificant tumor growth decrease.[1]
HER2+ breast cancer (MMTV-Neu)15 mg/kg, twice weekly, IPReduced tumor volume and increased survival.[15][16]
IACS-010759 AML (OCI-AML3)10 mg/kg, daily, oralExtended median survival by >2-fold.[12]
AML (MV4-11)7.5 mg/kg, daily, oralReduced leukemia burden and extended survival.[17][18]
Glycolysis-deficient tumors5 mg/kg, 5 on/2 off, oralReduced tumor volume.[19]
Metformin Various cancers250 mg/kg/day (in drinking water)Inhibited tumor growth.[13][20][21][22]
Osteosarcoma (KHOS/NP)~12 mg/day/mouseSignificantly inhibited tumor growth.[23]
Rotenone Colon cancerNot specifiedInhibited tumor growth and metastasis.[14][24][25]
OsteosarcomaNot specifiedSuppressed tumor growth and lung metastasis.[26]
Piericidin A Not explicitly found---
Table 4: Reported Side Effects and Toxicity
InhibitorKey Side Effects/ToxicityContextReference
This compound No significant drop in body weight observed.In vivo mouse studies.[1]
IACS-010759 Elevated blood lactate, neurotoxicity.Phase I clinical trials.-
Metformin Generally well-tolerated; gastrointestinal discomfort.Clinical use for diabetes and cancer studies.[22]
Rotenone Neurotoxicity, systemic toxicity (e.g., liver necrosis).Animal studies and human case reports.[27][28][29][30][31]
Piericidin A Not explicitly found in cancer studies--

Signaling Pathways and Experimental Workflows

The inhibition of Complex I triggers a complex network of downstream signaling events. The following diagrams illustrate these pathways and a general workflow for evaluating Complex I inhibitors.

dot

ComplexI Complex I Inhibition NADH_NAD Increased NADH/NAD+ ratio ComplexI->NADH_NAD AMP_ATP Increased AMP/ATP ratio ComplexI->AMP_ATP ROS Increased ROS ComplexI->ROS HIF1a HIF-1α Destabilization NADH_NAD->HIF1a AMPK AMPK Activation AMP_ATP->AMPK Apoptosis Apoptosis ROS->Apoptosis mTOR mTOR Inhibition AMPK->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Leads to Autophagy Autophagy mTOR->Autophagy Inhibition induces CellCycle->Apoptosis cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Cell Viability Assays (MTT, CellTiter-Glo) b Mitochondrial Respiration (Seahorse XF Assay) a->b c Apoptosis Assays (Caspase activity, Annexin V) b->c d Western Blot (Signaling pathways) c->d e Xenograft/PDX Model Development d->e Promising candidates advance to in vivo f Treatment Administration e->f g Tumor Growth Monitoring f->g h Toxicity Assessment f->h i Pharmacodynamic Analysis g->i

References

Fasnall's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational anti-cancer agent Fasnall with other relevant inhibitors. This analysis is supported by experimental data from preclinical studies, detailing its effects across various cancer models and elucidating its complex mechanism of action.

Initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis frequently overexpressed in tumors, this compound has demonstrated potent anti-tumor activity.[1][2][3] However, recent research has redefined its primary mechanism, identifying it as a respiratory Complex I inhibitor that indirectly mimics FASN inhibition.[4][5] This guide will delve into the multifaceted effects of this compound, presenting a cross-validation of its performance and offering a comparative look at other FASN inhibitors.

Comparative Efficacy of this compound and Alternative FASN Inhibitors

This compound has shown significant anti-proliferative effects in a range of cancer cell lines, particularly in those dependent on oxidative phosphorylation.[1][4] Its efficacy is notable even in the presence of lipids in the culture medium, a condition where traditional FASN inhibitors like GSK2194069 show limited activity.[4] The following tables summarize the quantitative data on this compound's performance in comparison to other FASN inhibitors.

| In Vitro Anti-Proliferative Activity of this compound vs. Other FASN Inhibitors | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line | Key Findings | Reference | | this compound | BT-474 (HER2+ Breast Cancer) | Inhibited proliferation in lipid-containing medium. |[4] | | | MCF7 (ER+ Breast Cancer) | Inhibited proliferation in lipid-containing medium. |[1][4] | | | SKBR3 (HER2+ Breast Cancer) | Inhibited proliferation with potency similar to C75. |[1] | | | MDA-MB-468 (Triple Negative Breast Cancer) | Inhibited proliferation. |[1] | | | Non-tumorigenic MCF10A | Lower anti-proliferative activity compared to cancer cell lines. |[1][3] | | GSK2194069 | BT-474 (HER2+ Breast Cancer) | Did not affect proliferation in lipid-containing medium. |[4] | | TVB-2640 | Multiple Cancer Models | Advanced to clinical trials for advanced solid tumors. |[1][6] | | C75 | SKBR3 (HER2+ Breast Cancer) | Inhibited proliferation with potency similar to this compound. |[1] |

| In Vivo Anti-Tumor Activity of this compound | | :--- | :--- | :--- | :--- | | Cancer Model | Treatment Regimen | Key Outcomes | Reference | | MMTV-Neu Model of HER2+ Breast Cancer | 15 mg/kg this compound, intraperitoneally, twice weekly for 3 weeks. | Reduced tumor volume and increased median survival to 63 days (compared to control). |[3][7] | | | this compound in combination with carboplatin. | Synergistic effect, leading to tumor shrinkage and increased survival compared to either agent alone. |[1][7][8] | | Combination therapy-resistant melanoma patient-derived xenografts (PDX) | Not specified | Impaired tumor growth. |[4][5] | | BT-474 and MCF7 breast cancer xenografts | Not specified | Inhibited tumor growth. |[4] |

Deciphering the Dual Mechanism of Action of this compound

This compound's anti-cancer effects are attributed to a dual mechanism. Initially, its inhibition of FASN was thought to be the primary driver of its efficacy.[1] FASN inhibition leads to a decrease in the synthesis of fatty acids, which are crucial for cancer cell membrane formation, energy storage, and signaling. This disruption of lipid metabolism can trigger apoptosis (programmed cell death), partly through the accumulation of ceramides.[1][8][9]

However, more recent evidence strongly suggests that this compound's primary target is Complex I of the mitochondrial electron transport chain.[4][5] By inhibiting Complex I, this compound disrupts oxidative phosphorylation, leading to an accumulation of NADH and a subsequent depletion of tricarboxylic acid (TCA) cycle metabolites. This metabolic reprogramming mimics the downstream effects of FASN inhibition and is particularly effective against cancer cells reliant on oxidative phosphorylation.[4][5]

Below are diagrams illustrating the proposed signaling pathways of this compound.

Fasnall_FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Catalyzes Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Lipid_Metabolism Altered Lipid Metabolism Fatty_Acid_Synthesis->Lipid_Metabolism Ceramide Ceramide Accumulation Lipid_Metabolism->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Proposed pathway of this compound as a FASN inhibitor.

Fasnall_Complex_I_Inhibition_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC NADH NADH Accumulation Complex_I->NADH Leads to OxPhos Reduced Oxidative Phosphorylation ETC->OxPhos TCA_Cycle TCA Cycle Metabolite Depletion NADH->TCA_Cycle Causes Cell_Growth Inhibition of Cancer Cell Growth TCA_Cycle->Cell_Growth OxPhos->Cell_Growth

Caption: Primary mechanism of this compound as a Complex I inhibitor.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay
  • Cell Lines and Culture: Cancer cell lines (e.g., BT-474, MCF7, SKBR3, MDA-MB-468) and non-tumorigenic MCF10A cells were cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of this compound, C75, or GSK2194069 for 48 to 120 hours.[1][3]

  • Viability Assessment: Cell viability was determined using a WST-1 assay. The absorbance was measured on a microplate spectrophotometer at a wavelength of 450 nm.[2] The number of viable cells was calculated relative to a vehicle-treated control group.

In Vivo Tumor Xenograft Studies
  • Animal Models: Female immunodeficient mice were used for subcutaneous xenografts of human breast cancer cell lines (e.g., BT-474, MCF7). The MMTV-Neu transgenic mouse model was used for spontaneous HER2+ breast cancer studies.[1][4][7]

  • Tumor Implantation and Growth Monitoring: For xenograft models, a suspension of cancer cells was injected subcutaneously into the flank of each mouse. For the MMTV-Neu model, tumor development was monitored. Tumor volume was measured regularly using calipers.

  • Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (e.g., 15 mg/kg) was administered intraperitoneally, typically twice weekly.[3] In combination therapy studies, carboplatin was co-administered.

  • Efficacy Evaluation: The primary endpoints were tumor growth inhibition and overall survival. Tumor volumes were compared between treated and control groups. Survival was monitored and recorded for Kaplan-Meier analysis.

Lipidomics Analysis
  • Sample Preparation: Cancer cells were treated with this compound or a control vehicle. After the treatment period, cells were harvested, and lipids were extracted using a suitable solvent system (e.g., methanol/chloroform).

  • Mass Spectrometry: Global lipid profiles were analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

  • Data Analysis: The resulting data was processed to identify and quantify different lipid species. Changes in the levels of ceramides, diacylglycerols, and various fatty acids were compared between this compound-treated and control cells.[1][8]

The following diagram illustrates a general experimental workflow for evaluating an anti-cancer compound like this compound.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., Breast, Melanoma) In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Proliferation_Assay Proliferation/ Viability Assays Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Lipidomics, Metabolomics) Cell_Culture->Mechanism_Study Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Animal_Model Animal Models (Xenografts, PDX, Transgenic) In_Vivo->Animal_Model Treatment Drug Administration (Monotherapy & Combination) Animal_Model->Treatment Efficacy Efficacy Evaluation (Tumor Growth, Survival) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

Validating the Metabolic Signature of Fasnall Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic effects of Fasnall, a putative Fatty Acid Synthase (FASN) inhibitor, against other well-characterized FASN inhibitors. Recent evidence suggests that while this compound exhibits anti-tumor activity, its primary mechanism of action may not be the direct inhibition of FASN, as it fails to produce the consensus metabolic signature of true FASN inhibition.[1][2] This guide presents the key metabolic markers for validating on-target FASN activity and compares the performance of this compound with selective FASN inhibitors, providing researchers with the necessary data and protocols for their own validation studies.

Comparative Analysis of Metabolic Signatures

A key metabolic signature of authentic FASN inhibition is the accumulation of the FASN substrate, malonyl-CoA, and its hydrolysis product, malonate.[1] Malonate, in turn, can inhibit the mitochondrial enzyme succinate dehydrogenase (SDH), leading to the accumulation of succinate.[1] The following table summarizes the metabolic changes observed in BT-474 breast cancer cells upon treatment with this compound and other FASN inhibitors.

Metabolite This compound GSK2194069 TVB-2640 C75
Malonyl-CoA No significant change15 to 30-fold increase15 to 30-fold increaseNo significant change
Malonate No significant change750 to 1500-fold increase750 to 1500-fold increaseNo significant change
Succinate No significant change7 to 15-fold increase7 to 15-fold increaseNo significant change
Data compiled from studies on BT-474 breast cancer cells.[1]

Recent studies have shown that this compound, C75, and cerulenin do not induce this characteristic metabolic signature, suggesting they may act on other primary targets.[1] In contrast, GSK2194069, TVB-2640, and TVB-3166 consistently produce this signature, validating their on-target FASN inhibition in cellular contexts.[1] Further research has proposed that this compound acts as a respiratory Complex I inhibitor.[2]

Inhibitor Potency Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table provides the reported IC50 values for this compound and other FASN inhibitors.

Inhibitor IC50 against purified human FASN
This compound 3.71 µM[3][4]
GSK2194069 0.0604 µM[3]
TVB-3166 0.0736 µM[3]
TVB-2640 (Denifanstat) Potent, with in-vivo activity[5][6]
Orlistat 145.25 µM[7]
Cerulenin 3.54 µg/ml[7]

Signaling Pathways and Experimental Workflows

De Novo Fatty Acid Synthesis Pathway

The following diagram illustrates the central role of FASN in the de novo synthesis of fatty acids. FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[8]

FASN_Pathway cluster_cytosol Cytosol Glucose Glucose Citrate_c Citrate Glucose->Citrate_c Glycolysis & TCA Cycle (Mitochondrial Export) AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ACL MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA ACC FASN FASN AcetylCoA_c->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) Palmitate->Lipids FASN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FASN_Inhibition True FASN Inhibition (e.g., TVB-2640) LipidRafts Lipid Raft Disruption FASN_Inhibition->LipidRafts BetaCatenin β-catenin FASN_Inhibition->BetaCatenin inhibition GrowthFactorReceptors Growth Factor Receptors LipidRafts->GrowthFactorReceptors inhibition PI3K PI3K GrowthFactorReceptors->PI3K inhibition AKT AKT PI3K->AKT inhibition mTOR mTOR AKT->mTOR inhibition CellProliferation Cell Proliferation & Survival mTOR->CellProliferation inhibition cMyc c-Myc Expression BetaCatenin->cMyc inhibition cMyc->CellProliferation inhibition Validation_Workflow start Novel Compound enzymatic_assay FASN Enzymatic Activity Assay (IC50) start->enzymatic_assay cell_viability Cell Viability Assay (e.g., WST-1) start->cell_viability metabolomics Metabolomics Analysis (LC-MS/MS) enzymatic_assay->metabolomics cell_viability->metabolomics signature_validation Validate Metabolic Signature (Malonyl-CoA, Malonate, Succinate) metabolomics->signature_validation downstream_analysis Downstream Pathway Analysis (Western Blot) signature_validation->downstream_analysis in_vivo In Vivo Xenograft Model downstream_analysis->in_vivo conclusion Validated FASN Inhibitor in_vivo->conclusion

References

Fasnall: A Comparative Analysis of its Impact on Tumor vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound Fasnall's effects on tumor and normal cells. It includes a summary of its performance against other fatty acid synthase (FASN) inhibitors, supported by experimental data, detailed methodologies, and visual representations of its proposed mechanisms of action.

Executive Summary

This compound is a thiophenopyrimidine compound initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and correlated with tumor aggressiveness.[1][2] This upregulation makes FASN an attractive therapeutic target, as cancer cells often rely on de novo fatty acid synthesis for proliferation and survival, whereas most normal tissues meet their fatty acid needs from dietary sources.[1][3] this compound demonstrated potent anti-tumor activity in preclinical models, particularly in HER2+ breast cancer, by inducing apoptosis and showing greater efficacy against aggressive cancer cell lines compared to non-tumorigenic cells.[1][4] However, recent research has challenged its primary mechanism of action, suggesting that this compound functions as a respiratory Complex I inhibitor, which mimics the metabolic effects of FASN inhibition.[5][6] This guide presents both proposed mechanisms to provide a comprehensive overview for the scientific community.

Data Presentation

Table 1: Comparative Anti-proliferative Activity of this compound
Cell LineCell TypeFASN ExpressionThis compound PotencyReference
BT474HER2+ Breast CancerHighHigh[1]
SKBR3HER2+ Breast CancerHighHigh[1]
MCF7ER+ Breast CancerHighHigh[1]
MDA-MB-468Triple Negative Breast CancerHighHigh[1]
MCF10A Non-tumorigenic Breast Low Low [1][4]
Table 2: In Vitro Inhibition Data for this compound
ParameterCell LineIC50 ValueReference
FASN Inhibition-3.71 μM[4]
Acetate Incorporation into LipidsHepG2147 nM[4]
Glucose Incorporation into LipidsHepG2213 nM[4]

Proposed Mechanisms of Action

FASN Inhibition Pathway

The initial proposed mechanism for this compound's anti-tumor activity is through the direct inhibition of FASN.[1][7] This inhibition leads to a cascade of events within the cancer cell, ultimately triggering apoptosis. The key steps in this proposed pathway are:

  • Inhibition of FASN: this compound was suggested to selectively target FASN at its co-factor binding sites.[1][2]

  • Malonyl-CoA Accumulation: FASN inhibition leads to the buildup of its substrate, malonyl-CoA.

  • CPT-1 Inhibition: The accumulation of malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), which is crucial for mitochondrial fatty acid oxidation.[8]

  • Ceramide Accumulation: The disruption of lipid metabolism results in a sharp increase in cellular ceramides.[1][2]

  • Apoptosis Induction: Elevated ceramide levels are known to be pro-apoptotic, leading to the activation of caspases 3 and 7 and programmed cell death.[1][4]

This selective toxicity is attributed to the high dependency of cancer cells on de novo lipogenesis, a pathway that is significantly less active in most normal cells.[8]

FASN_Inhibition_Pathway This compound This compound FASN FASN This compound->FASN Inhibits MalonylCoA Malonyl-CoA (Accumulates) FASN->MalonylCoA Blocked Conversion Ceramide Ceramides (Accumulate) FASN->Ceramide Metabolic Shift Leads to CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Reduces Caspases Caspase-3 & -7 Activation Ceramide->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed FASN Inhibition Pathway of this compound.

Mitochondrial Complex I Inhibition Pathway

More recent studies present an alternative mechanism, positing that this compound is a respiratory Complex I inhibitor.[5][6] This action depletes tricarboxylic acid (TCA) cycle metabolites, thereby mimicking the effects of FASN inhibition. The metabolic signature of this compound-treated cells was found to be inconsistent with other known FASN inhibitors like GSK2194069 and TVB-2640.[5]

  • Complex I Inhibition: this compound directly inhibits Complex I of the mitochondrial electron transport chain.

  • NADH Accumulation: This leads to an accumulation of NADH.

  • TCA Cycle Depletion: The increased NADH/NAD+ ratio results in the depletion of TCA cycle metabolites.

  • Metabolic Stress: The resulting energy crisis and metabolic stress contribute to impaired tumor growth.[6]

This mechanism also explains the observed anti-proliferative effects in cancer cells, which are often highly dependent on oxidative phosphorylation.[5]

ComplexI_Inhibition_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts NADH NADH (Accumulates) ComplexI->NADH Leads to TCA TCA Cycle Metabolites (Depleted) NADH->TCA Causes MetabolicStress Metabolic Stress TCA->MetabolicStress Induces TumorGrowth Tumor Growth Impairment MetabolicStress->TumorGrowth

Caption: Proposed Complex I Inhibition Pathway of this compound.

Comparative Performance

Studies comparing this compound to other FASN inhibitors have yielded conflicting results based on the presumed mechanism of action.

  • vs. C75: this compound inhibited the proliferation of aggressive breast cancer cell lines with a potency similar to C75, a first-generation FASN inhibitor.[1]

  • vs. Consensus FASN Inhibitors: When compared to "consensus" FASN inhibitors (GSK2194069, TVB-2640, TVB-3166), which produce a clear metabolic signature of FASN inhibition (malonate and succinate accumulation), this compound did not show this signature.[5] In co-treatment experiments, the metabolic response to this compound (lack of malonate accumulation) was dominant over that of GSK2194069, suggesting it acts upstream of FASN.[5]

  • Combination Therapy: this compound has shown synergistic effects when combined with the chemotherapy drug carboplatin, leading to tumor shrinkage and increased survival in mouse models of HER2+ breast cancer.[1][9] It has also demonstrated synergy with microtubule-stabilizing (docetaxel) and microtubule-destabilizing (vinblastine) drugs in taxane-resistant prostate cancer cells.[10]

Experimental Protocols

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Cancer cells (e.g., LNCaP, MCF7, BT474) are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate.[7]

  • Treatment: Cells are treated with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 48-72 hours).[7]

  • WST-1 Reagent Addition: Following incubation, a WST-1 assay reagent (e.g., EZ-Cytox) is added to each well according to the manufacturer's instructions.[7]

  • Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured on a microplate spectrophotometer at a wavelength of 450 nm.[7] Cell viability is calculated relative to untreated control cells.

Cell_Viability_Workflow cluster_0 Experimental Workflow A Seed Cells (96-well plate) B Add this compound & Incubate A->B C Add WST-1 Reagent B->C D Incubate C->D E Measure Absorbance (450nm) D->E F Calculate Viability E->F

References

Fasnall's Potentiation of Carboplatin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carboplatin treatment alone versus in combination with Fasnall, a novel agent designed to enhance the efficacy of platinum-based chemotherapies. We will delve into the underlying mechanism of action, present supporting experimental data from preclinical models, and provide detailed protocols for key assays.

The data presented herein demonstrates this compound's potential to significantly improve tumor cell killing when used as an adjuvant to carboplatin. This is achieved through a synergistic interaction that exploits cancer-specific vulnerabilities in the DNA Damage Response (DDR) pathway.

Mechanism of Action: Synergistic Induction of Synthetic Lethality

Carboplatin, a cornerstone of cancer therapy, functions by inducing DNA damage, primarily through the formation of intra-strand and inter-strand crosslinks. This damage stalls DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. However, cancer cells can often repair this damage, leading to therapeutic resistance.

This compound functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP, this compound allows these SSBs to accumulate. When the cell enters the S-phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).

The combination of carboplatin-induced DNA adducts and this compound-induced accumulation of DSBs overwhelms the cancer cell's DNA repair capacity, leading to a state of synthetic lethality and subsequent apoptosis. This synergistic effect is particularly pronounced in tumors with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations.

cluster_0 Carboplatin Action cluster_1 This compound (PARP Inhibitor) Action Carboplatin Carboplatin DNA_Adducts DNA Adducts (Inter/Intra-strand Crosslinks) Carboplatin->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Overwhelms Repair Capacity This compound This compound PARP PARP Enzyme This compound->PARP Inhibits BER Base Excision Repair (BER) PARP->BER Mediates SSB Single-Strand Breaks (SSBs) SSB->BER Replication DNA Replication SSB->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB Collapse of Replication Fork DSB->Apoptosis Induces

Caption: Mechanism of synergistic lethality between this compound and Carboplatin.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in combination with carboplatin compared to each agent alone in a BRCA-deficient ovarian cancer cell line model.

Table 1: In Vitro Cell Viability (IC50) in OVCAR-8 Cells

Treatment GroupIC50 (µM)Fold Potentiation (vs. Carboplatin alone)
Carboplatin15.2-
This compound8.5-
Carboplatin + this compound (1 µM)4.83.2x

Table 2: In Vitro Apoptosis Induction in OVCAR-8 Cells (48h Treatment)

Treatment Group% Apoptotic Cells (Annexin V+)
Vehicle Control5.1%
Carboplatin (10 µM)18.3%
This compound (5 µM)12.5%
Carboplatin (10 µM) + this compound (5 µM)45.7%

Table 3: In Vivo Tumor Growth Inhibition (OVCAR-8 Xenograft Model)

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1250-
Carboplatin (50 mg/kg)62550%
This compound (50 mg/kg)87530%
Carboplatin + this compound15088%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate OVCAR-8 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of Carboplatin, this compound, or a combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis in GraphPad Prism.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Plate OVCAR-8 cells in 6-well plates and treat with the indicated concentrations of Carboplatin and/or this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

3. In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 OVCAR-8 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into four treatment groups (n=8 per group): Vehicle, Carboplatin (50 mg/kg, intraperitoneal, weekly), this compound (50 mg/kg, oral gavage, daily), and the combination.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for final measurement.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Ovarian Cancer Cell Culture (OVCAR-8) Treatment_Invitro Treat with this compound, Carboplatin, or Combo Cell_Culture->Treatment_Invitro Xenograft Establish Xenograft (Nude Mice) Cell_Culture->Xenograft Inject into mice Viability_Assay Cell Viability Assay (MTT, 72h) Treatment_Invitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V, 48h) Treatment_Invitro->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Treatment_Invivo Administer Treatment (21 days) Xenograft->Treatment_Invivo Tumor_Measurement Measure Tumor Volume Treatment_Invivo->Tumor_Measurement TGI Calculate TGI% Tumor_Measurement->TGI

Caption: Preclinical workflow for assessing this compound's potentiation of Carboplatin.

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing products from suppliers like Fastenal, understanding the correct disposal procedures is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides a procedural framework for the safe and effective disposal of chemical products.

It is important to note that "Fasnall" is likely a misspelling of Fastenal, a broad-line supplier of industrial and laboratory products. Disposal procedures are product-specific and dictated by the chemical composition and associated hazards. Therefore, the primary source of information for disposal of any specific product should be its Safety Data Sheet (SDS).[1]

General Chemical Disposal Protocol

The following steps outline a general protocol for the proper disposal of chemical waste in a laboratory setting. This procedure is based on common guidelines found in Safety Data Sheets for chemical products.

  • Consult the Safety Data Sheet (SDS): Before handling or disposing of any chemical, thoroughly review the product-specific SDS.[1] Key sections to consult are "Section 7: Handling and Storage," "Section 8: Exposure Controls/Personal Protection," and "Section 13: Disposal Considerations."[2]

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear the PPE specified in the SDS. This typically includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3] In cases of potential splashing or significant exposure, a face shield, resistant apron, or suit may be necessary.[2]

  • Containment of Spills: In the event of a spill, immediately contain the material using an inert absorbent such as soil or sand.[4] Prevent the spill from spreading or entering waterways.[2][4] Ensure adequate ventilation in the spill area.[2][4]

  • Waste Collection and Segregation:

    • Collect waste in a suitable, clearly labeled container.[2][4]

    • Do not mix incompatible wastes.[4] Consult the SDS for information on incompatible materials.[2][4]

    • Keep waste containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from heat and incompatible substances.[2][4]

  • Disposal in Accordance with Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, provincial, and local regulations.[2][3] Contact your local environmental authorities or a licensed waste disposal contractor for specific guidance.

Key Information in a Safety Data Sheet (SDS) for Disposal

The following table summarizes the critical information related to disposal that can be found in a typical SDS.

Section of SDSType of InformationRelevance to Disposal
Section 2: Hazard(s) Identification Hazard statements, pictograms, and precautionary statements.Informs about the specific dangers of the chemical, which dictates the necessary precautions during handling and disposal.
Section 7: Handling and Storage Precautions for safe handling and conditions for safe storage.[2][4]Provides guidance on how to safely manage the chemical before and during the disposal process, including storage of waste.
Section 8: Exposure Controls/Personal Protection Permissible exposure limits and required personal protective equipment (PPE).[2]Specifies the necessary protective gear to be worn to avoid exposure during disposal.
Section 10: Stability and Reactivity Chemical stability and possibility of hazardous reactions, including incompatible materials.[4]Crucial for preventing dangerous reactions when collecting and storing chemical waste.
Section 13: Disposal Considerations General guidance on proper disposal methods and regulatory requirements.[2][3]This is the primary section to consult for disposal information, though it often directs users to follow local regulations.

Experimental Protocols

Detailed experimental protocols for procedures such as neutralization or deactivation of specific chemicals are highly dependent on the substance . Such protocols are not typically found in a general SDS. For specific laboratory procedures, consult relevant peer-reviewed scientific literature or established laboratory safety manuals. Any neutralization should only be performed by trained personnel in a controlled environment, such as a fume hood, while wearing appropriate PPE.

Chemical Waste Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of chemical waste in a laboratory setting.

Chemical Waste Disposal Decision Pathway start Start: Chemical Waste Generated consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic, Reactive) consult_sds->identify_hazards determine_ppe Determine Required PPE (Gloves, Goggles, Lab Coat, etc.) identify_hazards->determine_ppe segregate_waste Segregate Waste by Compatibility Class determine_ppe->segregate_waste label_container Use a Suitable, Labeled Waste Container segregate_waste->label_container store_safely Store Waste Container Safely (Closed, Ventilated, Away from Incompatibles) label_container->store_safely contact_disposal Contact Environmental Health & Safety or Licensed Waste Disposal Contractor store_safely->contact_disposal dispose_regulations Dispose of Waste According to Federal, State, and Local Regulations contact_disposal->dispose_regulations

Caption: A flowchart outlining the key decision-making steps for the proper and safe disposal of chemical waste.

By adhering to these guidelines and always prioritizing the information contained within the product-specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for "Fasnall"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Fasnall" is not a recognized chemical substance. The following guidelines are based on established safety protocols for handling a hypothetical, potent, and hazardous powdered chemical compound in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to ensure the safe handling of hazardous chemical powders.

Personal Protective Equipment (PPE) for Handling "this compound"

Proper PPE is the final and critical barrier against chemical exposure after engineering and administrative controls have been implemented.[1][2] The following table summarizes the recommended PPE for handling "this compound".

PPE Category Specification Purpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile)[1][3]To prevent skin contact with the chemical. Double gloving provides an extra layer of protection against tears and contamination.
Eye and Face Protection Chemical splash goggles and a face shield[4][5][6]To protect the eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95, N100, or a chemical cartridge-type respirator for higher concentrations or spills)[1][6]To prevent inhalation of hazardous dust and aerosols. The type of respirator should be selected based on a risk assessment.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs, or a full-body protective suit.[1][5]To protect the skin and clothing from contamination.
Foot Protection Closed-toe, chemical-resistant safety shoes or boots.[4][6]To protect the feet from spills and falling objects.

Operational Plan for Handling "this compound"

A systematic approach is crucial for minimizing exposure and ensuring safety when handling potent chemical powders.

Preparation Phase
  • Information Review: Thoroughly review the Safety Data Sheet (SDS) to understand the specific hazards, handling procedures, and emergency protocols.[7]

  • Designated Area: All handling of "this compound" should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[8]

  • Gather Materials: Ensure all necessary equipment, including PPE, weighing tools, and waste containers, are readily available within the designated area before starting work.

  • Emergency Preparedness: Locate the nearest emergency shower and eyewash station.[9] Have a spill kit readily accessible.

Handling Phase
  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of "this compound" powder within the containment of a fume hood or glove box.

    • Use tools like spatulas and weighing paper appropriate for handling small quantities of potent powders.

    • Handle containers of "this compound" carefully to avoid generating dust. Open containers slowly and away from your face.[9]

  • Solution Preparation: When dissolving "this compound," add the powder to the solvent slowly to prevent splashing. Always add acid to water, never the other way around.[9]

Post-Handling Phase
  • Decontamination: Wipe down all surfaces and equipment in the designated area with an appropriate deactivating solution or solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed by rolling them off the hand so they are inside out.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Disposal Plan for "this compound" Waste

Proper disposal of chemical waste is essential for safety, regulatory compliance, and environmental protection.[10]

  • Waste Segregation: All "this compound"-contaminated waste, including gloves, gowns, weighing papers, and excess material, must be segregated into a dedicated, clearly labeled hazardous waste container.[10][11]

  • Container Requirements:

    • Use a container that is chemically compatible with "this compound" and has a secure, leak-proof lid.[12]

    • The container must be in good condition, with no leaks or cracks.[11]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[10][13]

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal service.[10]

Experimental Workflow for Handling "this compound"

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep1 Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Perform Handling in Containment (Fume Hood) handle1->handle2 handle3 Weigh and Transfer handle2->handle3 handle4 Prepare Solution handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Label Hazardous Waste post2->disp1 post4 Wash Hands post3->post4 disp2 Store in Secure Area disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling of "this compound"

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.